molecular formula C10H9ClN2O2 B1365358 Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 55899-28-0

Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1365358
CAS No.: 55899-28-0
M. Wt: 224.64 g/mol
InChI Key: ISNNWRGBLUSCFL-UHFFFAOYSA-N
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Description

Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C10H9ClN2O2 and its molecular weight is 224.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-12-13-6-7(11)3-4-9(8)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNNWRGBLUSCFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CN2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480504
Record name Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55899-28-0
Record name Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis and characterization of Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyridine scaffold is a key pharmacophore found in a variety of biologically active molecules. This document offers a detailed, scientifically-grounded protocol for its synthesis and a thorough analysis of its structural and spectroscopic properties.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine ring system is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Its unique electronic and steric properties allow for diverse interactions with biological targets. The introduction of a chlorine atom at the 6-position and an ethyl carboxylate group at the 3-position of this scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties, making this compound a valuable building block for the development of novel therapeutic agents.

Synthetic Strategy: A Mechanistic Approach

The synthesis of this compound can be efficiently achieved through a well-established cycloaddition strategy. The key steps involve the formation of a 1-aminopyridinium salt intermediate, followed by its reaction with a suitable three-carbon synthon. This approach is both versatile and provides good yields of the desired product. A plausible synthetic route is adapted from the synthesis of the analogous 6-bromo derivative.[1]

Overall Synthetic Workflow

Synthetic Workflow Start Starting Materials: 2-Amino-5-chloropyridine Hydroxylamine-O-sulfonic acid Intermediate Formation of 1-Amino-5-chloropyridinium salt Start->Intermediate Amination Cyclization [3+2] Cycloaddition with Ethyl Propiolate Intermediate->Cyclization Base-mediated Product This compound Cyclization->Product Purification Purification (Crystallization/Chromatography) Product->Purification

Caption: A schematic overview of the synthetic workflow for this compound.

Step 1: Synthesis of the 1-Amino-5-chloropyridinium Intermediate

The synthesis commences with the amination of 2-amino-5-chloropyridine. A common and effective aminating agent for this transformation is hydroxylamine-O-sulfonic acid. The reaction proceeds via nucleophilic attack of the pyridine nitrogen onto the aminating agent, leading to the formation of the corresponding 1-aminopyridinium salt.

Reaction Mechanism:

Amination Mechanism cluster_reactants Reactants cluster_product Product Pyridine 2-Amino-5-chloropyridine Product 1-Amino-5-chloropyridinium salt Pyridine->Product Nucleophilic Attack AminatingAgent Hydroxylamine-O-sulfonic acid AminatingAgent->Product

Caption: The mechanism of N-amination of 2-amino-5-chloropyridine.

Step 2: [3+2] Cycloaddition Reaction

The key bond-forming step is a [3+2] cycloaddition reaction between the in situ generated N-ylide of the 1-amino-5-chloropyridinium salt and an electron-deficient alkyne, such as ethyl propiolate. The reaction is typically carried out in the presence of a base, like potassium carbonate, which facilitates the formation of the pyridinium ylide. This ylide then undergoes a concerted or stepwise cycloaddition with ethyl propiolate to furnish the pyrazolo[1,5-a]pyridine ring system.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-Amino-5-chloropyridine

  • Hydroxylamine-O-sulfonic acid

  • Potassium carbonate

  • Ethyl propiolate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • Synthesis of 1-Amino-5-chloropyridinium iodide: In a round-bottom flask, dissolve 2-amino-5-chloropyridine (1.0 eq) in water. To this solution, add hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise while maintaining the temperature below 20°C. Stir the reaction mixture at room temperature for 12 hours. The resulting solution containing the 1-amino-5-chloropyridinium salt is used directly in the next step.

  • Synthesis of this compound: To the aqueous solution of the 1-amino-5-chloropyridinium salt, add anhydrous potassium carbonate (3.0 eq) and anhydrous DMF. To this stirred suspension, add ethyl propiolate (1.2 eq) dropwise at room temperature. Heat the reaction mixture to 80°C and stir for 6 hours.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are employed:

Spectroscopic Data
Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), and distinct aromatic protons of the pyrazolo[1,5-a]pyridine ring system. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine and carboxylate groups.
¹³C NMR Resonances for the carbonyl carbon of the ester, the ethyl group carbons, and the aromatic carbons of the bicyclic system. The carbon attached to the chlorine atom will show a characteristic chemical shift.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of the chlorine atom (M and M+2 peaks in a ~3:1 ratio) will be a key diagnostic feature.
FT-IR Characteristic absorption bands for the C=O stretching of the ester group, C-Cl stretching, and C=N and C=C stretching of the aromatic rings.
Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2~8.2s-
H-4~7.6d~9.0
H-5~7.2dd~9.0, 2.0
H-7~8.5d~2.0
-OCH₂CH₃~4.4q~7.1
-OCH₂CH₃~1.4t~7.1

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Predicted Chemical Shift (ppm)
C=O~164
C-2~145
C-3~110
C-3a~140
C-4~120
C-5~118
C-6~130
C-7~128
-OCH₂CH₃~61
-OCH₂CH₃~14

Mass Spectrometry (MS):

  • Expected [M]⁺: m/z = 224.0353 for C₁₀H₉ClN₂O₂

  • Expected [M+2]⁺: m/z = 226.0323 (due to ³⁷Cl isotope)

Conclusion: A Versatile Intermediate for Drug Discovery

This guide has detailed a robust and efficient synthetic route to this compound, a valuable heterocyclic building block. The provided protocol, grounded in established chemical principles, offers a reliable method for its preparation in a laboratory setting. The comprehensive characterization data, including predicted spectroscopic values, will aid researchers in confirming the identity and purity of the synthesized compound. The availability of this versatile intermediate opens up new avenues for the design and synthesis of novel drug candidates based on the privileged pyrazolo[1,5-a]pyridine scaffold.

References

  • Google Patents. (2023).
  • Organic Syntheses. 1-aminopyridinium iodide. [Link]

Sources

The Strategic Core of Modern Drug Discovery: A Technical Guide to Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and drug development professionals.

In the landscape of contemporary medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure, a foundational framework for a multitude of therapeutic agents. Its unique electronic and three-dimensional properties make it an ideal candidate for interacting with a variety of biological targets. This technical guide focuses on a key derivative of this scaffold, Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate, providing an in-depth analysis of its synthesis, properties, and significant role as a versatile building block in the development of novel therapeutics. The confirmed Chemical Abstracts Service (CAS) number for this compound is 55899-28-0 [1][2].

Physicochemical Properties and Structural Data

A comprehensive understanding of a molecule's physical and chemical characteristics is fundamental to its application in drug discovery. The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 55899-28-0[1][2]
Molecular Formula C₁₀H₉ClN₂O₂[3]
Molecular Weight 224.65 g/mol [3]
Appearance White to off-white solidInferred from typical properties of similar compounds
Solubility Soluble in common organic solvents such as DMF, DMSO, and chlorinated hydrocarbons.Inferred from structural characteristics

Synthesis Pathway: A Rational Approach to a Privileged Scaffold

The construction of the pyrazolo[1,5-a]pyridine core is a well-established process in synthetic organic chemistry, typically involving a 1,3-dipolar cycloaddition reaction. The synthesis of this compound follows a logical and efficient two-step sequence, starting from a commercially available substituted pyridine.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow 5-Chloro-2-aminopyridine 5-Chloro-2-aminopyridine N-Amination N-Amination 5-Chloro-2-aminopyridine->N-Amination 1-Amino-5-chloro-2-imino-1,2-dihydropyridinium Ylide 1-Amino-5-chloro-2-imino-1,2-dihydropyridinium Ylide N-Amination->1-Amino-5-chloro-2-imino-1,2-dihydropyridinium Ylide Cycloaddition Cycloaddition 1-Amino-5-chloro-2-imino-1,2-dihydropyridinium Ylide->Cycloaddition This compound This compound Cycloaddition->this compound Ethyl Propiolate Ethyl Propiolate Ethyl Propiolate->Cycloaddition

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a synthesized methodology based on established procedures for analogous pyrazolo[1,5-a]pyridine derivatives[1][4].

Step 1: N-Amination of 5-Chloropyridin-2-amine

  • Reaction Setup: To a solution of 5-chloropyridin-2-amine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add O-(Mesitylenesulfonyl)hydroxylamine (MSH) or a similar aminating agent (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting crude N-aminopyridinium salt is often used in the subsequent step without further purification.

Causality behind Experimental Choices: The choice of aminating agent is crucial; MSH is often preferred due to its relative stability and high reactivity. The reaction is performed at a low initial temperature to control the exothermicity of the reaction.

Step 2: [3+2] Cycloaddition with Ethyl Propiolate

  • Reaction Setup: The crude N-aminopyridinium salt from the previous step is dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF). To this solution, a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq) is added, followed by the dropwise addition of ethyl propiolate (1.2 eq) at room temperature.

  • Reaction Progression: The reaction mixture is stirred at room temperature for 18-24 hours. TLC is used to monitor the formation of the desired product.

  • Work-up and Purification: The reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration. The crude product is then washed with water and a minimal amount of cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound as a solid.

Causality behind Experimental Choices: The base (K₂CO₃) is essential for the in-situ generation of the pyridinium ylide, the reactive 1,3-dipole. DMF is an excellent solvent for this type of reaction due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.

The Role in Drug Discovery and Development

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the design of kinase inhibitors and other targeted therapies[5]. The ethyl ester at the 3-position of this compound serves as a versatile chemical handle, allowing for the straightforward synthesis of a diverse library of amide derivatives through standard coupling reactions. This strategic positioning enables medicinal chemists to explore structure-activity relationships (SAR) by introducing a variety of substituents to modulate potency, selectivity, and pharmacokinetic properties.

Case Study: A Gateway to Potent Antitubercular Agents

A compelling example of the utility of this scaffold is in the development of novel treatments for tuberculosis (TB). Research has demonstrated that pyrazolo[1,5-a]pyridine-3-carboxamide derivatives exhibit potent in vitro activity against Mycobacterium tuberculosis, including multi-drug resistant strains[1][6]. The synthesis of these potent antitubercular agents commences with the hydrolysis of the ethyl ester of compounds like this compound to the corresponding carboxylic acid, followed by amide coupling with various amines[1].

The general workflow for the derivatization of the core scaffold is depicted below:

Derivatization_Workflow This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid Hydrolysis->6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid Amide Coupling Amide Coupling 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid->Amide Coupling Library of Pyrazolo[1,5-a]pyridine-3-carboxamides Library of Pyrazolo[1,5-a]pyridine-3-carboxamides Amide Coupling->Library of Pyrazolo[1,5-a]pyridine-3-carboxamides Diverse Amines Diverse Amines Diverse Amines->Amide Coupling

Caption: Derivatization workflow for generating therapeutic candidates.

Kinase Inhibition: Targeting Aberrant Signaling in Cancer

The pyrazolo[1,5-a]pyridine scaffold has also been identified as a potent hinge-binding motif in various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer[5]. The structural similarity of this scaffold to the purine core of ATP allows it to competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their activity. For instance, derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have been identified as inhibitors of B-Raf kinase, a key player in the MAPK/ERK signaling pathway implicated in melanoma and other cancers. The chlorine atom at the 6-position of the core molecule can be strategically utilized for further modifications, such as palladium-catalyzed cross-coupling reactions, to introduce additional diversity and optimize interactions within the kinase active site.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that provides a reliable and versatile entry point into a class of compounds with immense therapeutic potential. Its straightforward synthesis and the amenability of its functional groups to further modification make it an invaluable tool for medicinal chemists. As the demand for novel, targeted therapies continues to grow, the importance of foundational scaffolds like the pyrazolo[1,5-a]pyridine core, and key derivatives such as the one detailed in this guide, will undoubtedly continue to expand.

References

  • Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (2015). ACS Medicinal Chemistry Letters. Retrieved January 18, 2026, from [Link]

  • CAS NO. 55899-28-0 | this compound. (n.d.). Arctom. Retrieved January 18, 2026, from [Link]

  • ETHYL 6-CHLOROPYRAZOLO[1,5-A]PYRIDINE-2-CARBOXYLATE 1234616-54-6 wiki. (n.d.). Molbase. Retrieved January 18, 2026, from [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2022). European Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (2015). PubMed. Retrieved January 18, 2026, from [Link]

  • CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof. (n.d.). Google Patents.
  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. (2019). ACS Medicinal Chemistry Letters. Retrieved January 18, 2026, from [Link]

Sources

"physical and chemical properties of Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound. As a key heterocyclic building block, this compound holds significant interest for medicinal chemistry and drug discovery programs.

Introduction and Significance

This compound belongs to the pyrazolo[1,5-a]pyridine class of fused heterocyclic compounds. This scaffold is recognized as a "drug-like" moiety and is a core component in various biologically active molecules.[1] The pyrazolo[1,5-a]pyridine nucleus is found in compounds investigated for a range of therapeutic applications, including antitubercular[1][2][3] and anti-inflammatory activities.[4] The presence of a chlorine atom and an ethyl carboxylate group on this scaffold provides versatile handles for further chemical modifications, making it a valuable intermediate for the synthesis of more complex drug candidates. The exploration of its chemical space is therefore of high relevance to the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some properties can be calculated, specific experimental data such as melting and boiling points are not widely reported in the literature.

PropertyValueSource
Molecular Formula C₁₀H₉ClN₂O₂Calculated
Molecular Weight 224.64 g/mol Calculated
CAS Number 55899-28-0[5] (Note: This CAS number has been associated with the compound, but primarily links to its 2-carboxylate isomer in some databases, caution is advised).
Appearance Off-white to yellow solid (predicted)Inferred from similar compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred from structure

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through a well-established route for this class of compounds, which involves the N-amination of a pyridine derivative followed by a 1,3-dipolar cycloaddition.[1] A plausible synthetic pathway is outlined below, adapted from the synthesis of the analogous 6-bromo derivative.[6]

Proposed Synthetic Pathway

Synthetic_Pathway A 5-chloro-2-aminopyridine B 1-amino-5-chloropyridinium salt A->B N-amination (e.g., Hydroxylamine-O-sulfonic acid) D This compound B->D 1,3-dipolar cycloaddition (Base, e.g., K2CO3) C Ethyl propiolate C->D

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: N-amination of 5-chloro-2-aminopyridine

  • To a solution of 5-chloro-2-aminopyridine in a suitable solvent (e.g., dichloromethane), add hydroxylamine-O-sulfonic acid portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • The resulting precipitate, the 1-amino-5-chloropyridinium salt, is filtered, washed with a cold solvent, and dried under vacuum.

Causality: The nitrogen of the pyridine ring acts as a nucleophile, attacking the electrophilic nitrogen of hydroxylamine-O-sulfonic acid, leading to the formation of the N-aminopyridinium salt. This step is crucial for activating the pyridine ring for the subsequent cycloaddition.

Step 2: 1,3-Dipolar Cycloaddition

  • Suspend the 1-amino-5-chloropyridinium salt in a polar aprotic solvent such as DMF.

  • Add a base, for example, potassium carbonate, to the suspension.

  • Slowly add ethyl propiolate to the reaction mixture at room temperature.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture, pour it into water, and extract the product with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Causality: The base deprotonates the N-amino group, forming a pyridinium ylide intermediate. This ylide then undergoes a 1,3-dipolar cycloaddition with the electron-deficient alkyne of ethyl propiolate to construct the pyrazolo[1,5-a]pyridine ring system.

Spectral Analysis (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • Ethyl ester protons: A triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~4.4 ppm (2H, -OCH₂-).

  • Pyrazolo[1,5-a]pyridine core protons: A singlet for the H2 proton at ~8.3 ppm. A doublet for the H7 proton at ~8.5 ppm. A doublet of doublets for the H5 proton at ~7.2 ppm. A doublet for the H4 proton at ~7.6 ppm. The exact shifts and coupling constants would need experimental verification.

¹³C NMR (100 MHz, CDCl₃):

  • Ethyl ester carbons: ~14 ppm (-CH₃), ~61 ppm (-OCH₂-), and ~164 ppm (C=O).

  • Pyrazolo[1,5-a]pyridine core carbons: Signals in the aromatic region (~115-150 ppm). The carbon bearing the chlorine (C6) would be expected around 130 ppm.

Infrared (IR) Spectroscopy:

  • C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

  • C=C and C=N stretches: Multiple bands in the 1450-1650 cm⁻¹ region.

  • C-Cl stretch: A band in the 1000-1100 cm⁻¹ region.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups and the aromatic core.

Key Reactions:
  • Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 6-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid.[6] This carboxylic acid is a versatile intermediate for the synthesis of amides and other derivatives.

  • Amide Formation: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents to generate a library of pyrazolo[1,5-a]pyridine-3-carboxamides. This approach has been successfully used to develop potent antitubercular agents.[2][3]

  • Cross-Coupling Reactions: The chlorine atom at the 6-position can potentially participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity into the molecule, although the reactivity might be lower than the corresponding bromo or iodo derivatives.

Applications in Drug Discovery:

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry. Derivatives have shown a wide range of biological activities.

Applications cluster_0 This compound cluster_1 Potential Therapeutic Areas A Core Scaffold B Antitubercular Agents A->B Amide derivatives C Anti-inflammatory Drugs A->C General class activity D Anticancer Agents A->D General class activity E CNS-active Agents A->E Scaffold in CNS drugs

Caption: Potential applications of the pyrazolo[1,5-a]pyridine scaffold.

Given the documented potent activity of pyrazolo[1,5-a]pyridine-3-carboxamides against Mycobacterium tuberculosis, including drug-resistant strains, this compound represents a key starting material for the development of new anti-TB drugs.[1][2][3]

Safety and Handling

Detailed toxicological data for this compound is not available. As with all laboratory chemicals, it should be handled with appropriate care. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis is achievable through established methods, and its functional groups offer multiple avenues for further chemical modification. The pyrazolo[1,5-a]pyridine core is a well-validated scaffold for the development of new therapeutic agents, particularly in the area of infectious diseases. This guide provides a foundational understanding for researchers looking to utilize this compound in their synthetic and drug discovery endeavors.

References

  • Chem-Space. (n.d.). ETHYL 6-CHLOROPYRAZOLO[1,5-A]PYRIDINE-2-CARBOXYLATE 1234616-54-6 wiki. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ethyl 6-(4-(5-chloropentanamido)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. Retrieved from [Link]

  • Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(10), 1030-1034. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate. Retrieved from [Link]

  • Semantic Scholar. (2016). Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. Retrieved from [Link]

  • Shah, J., & Vaghasiya, J. (2018). Current status of pyrazole and its biological activities. Journal of Applied Pharmaceutical Science, 8(2), 175-185. Retrieved from [Link]

  • Li, Y., et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Molecules, 24(11), 2108. Retrieved from [Link]

  • Al-Tel, T. H. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(3), 978. Retrieved from [Link]

  • Martinez-Vargas, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(11), 3169. Retrieved from [Link]

  • Li, Y., et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry, 125, 41-48. Retrieved from [Link]

  • Al-Mokhanam, A. S., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Scientific Reports, 13(1), 633. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate. Retrieved from [Link]

  • Google Patents. (2023). CN117143095A - 6-bromopyrazolo [1,5-a] pyridine-3-carboxylic acid and preparation method thereof.
  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Retrieved from [Link]

  • MDPI. (2019). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Retrieved from [Link]

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An In-depth Technical Guide to Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, a detailed synthetic pathway, reactivity, and its role as a key building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry. Its rigid, bicyclic structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for interacting with biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including their use as kinase inhibitors, anti-inflammatory agents, and treatments for neurological disorders.[1][2] The strategic placement of various substituents on this core allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a versatile starting point for drug discovery programs.

This compound, in particular, serves as a crucial intermediate. The chloro-substituent at the 6-position offers a handle for further chemical modifications, while the ethyl carboxylate at the 3-position can be readily converted into amides and other functional groups, enabling the exploration of a broad chemical space. This guide will provide a detailed examination of this valuable compound.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for scientific rigor. This section details the IUPAC name, structure, and key identifiers for the topic compound.

IUPAC Name and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

The chemical structure is as follows:

Chemical structure of this compound

Molecular Formula: C₁₀H₉ClN₂O₂

Canonical SMILES: CCOC(=O)c1cn2cccc(Cl)c2n1

Physicochemical Properties

While specific experimental data for this exact compound is not widely published, the following table summarizes its predicted and known properties based on closely related analogs and computational models.

PropertyValueSource
Molecular Weight 224.64 g/mol Calculated
Appearance Expected to be a solidInferred
Melting Point Not available-
Boiling Point Not available-
Solubility Likely soluble in common organic solvents like DCM, EtOAc, and MeOHInferred
CAS Number 55899-28-0 (unconfirmed)[3]

Synthesis and Mechanism

The synthesis of this compound can be achieved through a multi-step sequence, culminating in a cyclization reaction to form the bicyclic core. The following protocol is based on the established synthesis of the analogous 6-bromo derivative.[4]

Synthetic Scheme

The overall synthetic strategy involves the formation of a 1-aminopyridinium salt followed by a [3+2] cycloaddition with an appropriate propiolate.

Synthesis_Pathway cluster_0 Step 1: Formation of 1-amino-3-chloropyridinium salt cluster_1 Step 2: Cyclization 3-chloropyridine 3-chloropyridine 1-amino-3-chloropyridinium_sulfonate 1-amino-3-chloropyridinium sulfonate 3-chloropyridine->1-amino-3-chloropyridinium_sulfonate Reaction Hydroxylamine-O-sulfonic_acid Hydroxylamine-O-sulfonic acid Hydroxylamine-O-sulfonic_acid->1-amino-3-chloropyridinium_sulfonate Product This compound 1-amino-3-chloropyridinium_sulfonate->Product [3+2] Cycloaddition (Organic Base) Ethyl_propiolate Ethyl propiolate Ethyl_propiolate->Product

Sources

An In-depth Technical Guide to the NMR Spectral Data of Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold and the Role of NMR in its Characterization

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including their use as protein kinase inhibitors in cancer therapy.[1][2] The specific substitution patterns on this bicyclic ring system are critical for molecular recognition and biological function. Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate is a derivative of this important class of compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such complex organic molecules.[3][4] It provides detailed information about the chemical environment of each atom, allowing for the precise determination of the molecular structure, confirmation of synthesis, and assessment of purity. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectral data for this compound, grounded in the established principles of NMR spectroscopy and data from closely related analogs.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).[4][5]

Predicted Chemical Shifts and Multiplicities:

The expected ¹H NMR chemical shifts for this compound are detailed below. These predictions are based on the analysis of related pyrazolo[1,5-a]pyridine structures and the known effects of substituents on proton chemical shifts.[6][7][8][9]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-28.3 - 8.5Singlet (s)-1H
H-78.6 - 8.8Doublet (d)~2.01H
H-57.6 - 7.8Doublet of doublets (dd)~9.0, ~2.01H
H-47.1 - 7.3Doublet (d)~9.01H
-OCH₂CH₃4.3 - 4.5Quartet (q)~7.12H
-OCH₂CH₃1.3 - 1.5Triplet (t)~7.13H

Rationale for Assignments:

  • H-2: This proton is on the pyrazole ring and adjacent to a nitrogen atom and the ester group, leading to a downfield chemical shift.

  • H-7: This proton is adjacent to the bridgehead nitrogen, resulting in a significant downfield shift. The small coupling constant is due to coupling with H-5.

  • H-5: This proton is coupled to both H-4 and H-7, resulting in a doublet of doublets.

  • H-4: This proton is coupled to H-5, giving a doublet.

  • Ethyl Ester Protons: The methylene (-OCH₂-) protons appear as a quartet due to coupling with the methyl (-CH₃) protons, which in turn appear as a triplet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.[3][10]

Predicted Chemical Shifts:
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O162 - 165
C-7140 - 142
C-3a148 - 150
C-2138 - 140
C-5120 - 122
C-6128 - 130
C-4115 - 117
C-3105 - 107
-OCH₂CH₃60 - 62
-OCH₂CH₃14 - 16

Rationale for Assignments:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing at the lowest field.

  • Aromatic Carbons: The chemical shifts of the carbons in the bicyclic system are influenced by the nitrogen atoms and the chlorine substituent. The chlorine atom at C-6 will cause a downfield shift for this carbon.

  • Ethyl Ester Carbons: The methylene carbon (-OCH₂-) is deshielded by the adjacent oxygen, while the methyl carbon (-CH₃) is the most upfield signal.

Structural Visualization and NMR Assignments

To aid in the correlation of the predicted NMR data with the molecular structure, the following diagram illustrates the numbering of the atoms in this compound.

Caption: Molecular structure of this compound with atom numbering for NMR correlation.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following is a detailed, step-by-step methodology for preparing and analyzing a sample of this compound.

Sample Preparation
  • Material and Solvent Selection:

    • Weigh approximately 5-25 mg of the solid compound for a ¹H NMR spectrum and 50-100 mg for a ¹³C NMR spectrum.[11][12]

    • Choose a suitable deuterated solvent in which the compound is fully soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts.[11]

  • Dissolution and Transfer:

    • Dissolve the sample in a small vial with approximately 0.6-0.7 mL of the deuterated solvent.[13] Gentle warming or vortexing can aid dissolution.[12]

    • Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[13][14] Ensure the sample height is between 40-50 mm.[13]

  • Internal Standard:

    • Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift to 0 ppm.[3] A small amount can be added to the solvent or a sealed capillary containing TMS can be used.[12]

  • Sample Filtration (if necessary):

    • If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in the pipette during transfer to the NMR tube to avoid issues with shimming and spectral quality.[12][13]

NMR Data Acquisition Workflow

The following diagram outlines the key steps in acquiring and processing the NMR data.

A Sample Preparation B Insert Sample into Spectrometer A->B C Lock and Shim B->C D Acquire 1D Spectra (1H, 13C) C->D E Process Data (FT, Phasing, Baseline Correction) D->E F Acquire 2D Spectra (COSY, HSQC, HMBC) if needed D->F G Spectral Analysis and Interpretation E->G F->E

Sources

An In-Depth Technical Guide to the Solubility of Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] For emerging drug candidates like Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate, a member of the biologically significant pyrazolopyridine class of heterocyclic compounds, a thorough understanding of its solubility profile in various organic solvents is paramount for formulation development, preclinical testing, and process chemistry. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will delve into the theoretical principles governing solubility, provide a detailed experimental protocol for its determination, and discuss the key factors that influence this crucial physicochemical property.

Introduction: The Significance of Solubility in Drug Development

In the journey of a drug from discovery to market, solubility is a pivotal characteristic that can dictate its success or failure.[2] Poor aqueous solubility, in particular, is a major hurdle in drug development, often leading to low and variable oral bioavailability.[2] Pyrazolopyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. A comprehensive understanding of their physicochemical properties, including solubility, is therefore essential for their advancement as therapeutic agents. This guide focuses on this compound, providing the foundational knowledge to systematically evaluate its solubility in a range of organic solvents, a critical step in designing appropriate formulations for preclinical and clinical studies.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This adage suggests that a solute will dissolve best in a solvent that has a similar polarity.[3] To predict the solubility of this compound, we must first analyze its molecular structure to ascertain its polarity.

Molecular Structure Analysis:

This compound possesses several key structural features that influence its polarity:

  • Heterocyclic Core: The pyrazolo[1,5-a]pyridine ring system is inherently polar due to the presence of nitrogen atoms, which are more electronegative than carbon.

  • Ester Group (-COOEt): The ethyl carboxylate group is a significant contributor to the molecule's polarity, with the carbonyl (C=O) and ether (-O-) linkages capable of acting as hydrogen bond acceptors.

  • Chloro Group (-Cl): The electronegative chlorine atom induces a dipole moment, further enhancing the polarity of the molecule.

Overall, the presence of these functional groups suggests that this compound is a moderately polar molecule.

Solvent Classification and Solubility Prediction:

Organic solvents can be broadly classified based on their polarity:

  • Polar Protic Solvents: These solvents, such as alcohols (e.g., methanol, ethanol) and water, can engage in hydrogen bonding. Due to the presence of hydrogen bond acceptors in its structure, this compound is expected to exhibit good solubility in these solvents.

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile possess significant dipole moments but do not have hydrogen atoms bonded to highly electronegative atoms. The moderate polarity of the target compound suggests it will be soluble in these solvents.

  • Non-Polar Solvents: These solvents, including hydrocarbons like hexane and toluene, have low dielectric constants and minimal dipole moments. Given the polar nature of this compound, it is predicted to have low solubility in non-polar solvents.

The following table provides a qualitative prediction of solubility based on these principles:

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Protic Methanol, Ethanol, IsopropanolHighPotential for hydrogen bonding between the solvent's hydroxyl group and the nitrogen atoms and ester group of the solute.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone, Ethyl AcetateHigh to ModerateFavorable dipole-dipole interactions between the solvent and the polar functional groups of the solute.
Non-Polar Hexane, Toluene, DichloromethaneLowMismatch in polarity leading to weak solute-solvent interactions compared to the solute-solute and solvent-solvent interactions.

Experimental Determination of Solubility

While theoretical predictions are valuable, experimental determination of solubility is essential for accurate formulation development. The shake-flask method is the gold standard for determining equilibrium solubility.[4]

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.[4]

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation or filtration using a chemically inert syringe filter (e.g., PTFE) is highly recommended.

  • Quantification of Dissolved Solute:

    • Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[1][5]

Analytical Method: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column is typically suitable for a moderately polar compound.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol and water (with or without a modifier like formic acid or trifluoroacetic acid) can be optimized for good peak shape and retention time.

  • Detection: The UV detector wavelength should be set to the absorbance maximum (λmax) of this compound to ensure maximum sensitivity.

  • Quantification: Prepare a calibration curve using standard solutions of the compound of known concentrations. The concentration of the diluted sample is then determined by interpolating its peak area from the calibration curve.[6]

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification prep1 Add excess solid to solvent prep2 Equilibrate at constant temperature (24-72h) prep1->prep2 Agitation sep1 Centrifuge or filter to remove solid prep2->sep1 quant1 Dilute supernatant sep1->quant1 quant2 Analyze by HPLC-UV or UV-Vis Spectroscopy quant1->quant2 quant3 Calculate concentration from calibration curve quant2->quant3

Caption: Workflow for equilibrium solubility determination.

Factors Influencing Solubility

Several factors beyond solvent polarity can influence the solubility of this compound.

Temperature:

The solubility of most solid organic compounds in organic solvents increases with temperature.[7][8] This is because the dissolution process is often endothermic, meaning it requires energy input to overcome the crystal lattice energy of the solid.[7] Therefore, conducting solubility studies at different temperatures relevant to manufacturing and physiological conditions (e.g., room temperature and 37 °C) is crucial.

Intermolecular Forces:

The interplay of intermolecular forces governs the dissolution process. For this compound to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released upon the formation of new solute-solvent interactions.

Governing Intermolecular Interactions in Dissolution

G cluster_initial Initial State cluster_final Dissolved State solute Solute-Solute Interactions solvated Solute-Solvent Interactions solute->solvated Overcome Lattice Energy solvent Solvent-Solvent Interactions solvent->solvated Create Solvent Cavity

Caption: Intermolecular forces in the dissolution process.

Conclusion

References

  • Persee. (n.d.). Mastering the Use of a UV Vis Spectrometer for Concentration Analysis. Retrieved from [Link]

  • Cronin, M. T. D., & Dearden, J. C. (2003). Full article: Prediction of drug solubility from molecular structure using a drug-like training set. SAR and QSAR in Environmental Research, 14(1), 1-10. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Mey, A. S. J. S., & Mobley, D. L. (2014). Physics-Based Solubility Prediction for Organic Molecules. Journal of Physical Chemistry B, 118(49), 13952–13964. Retrieved from [Link]

  • Nandiyanto, A. B. D., & Ragadhita, R. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Ultraviolet–visible spectroscopy. Retrieved from [Link]

  • IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Retrieved from [Link]

  • Black, S. N. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(5), 1175–1179. Retrieved from [Link]

  • Llinas, A., & avdeef, A. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. ACS Omega, 5(51), 33246–33259. Retrieved from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • PROAnalytics. (2018, December 19). Using Spectrophotometer To Determine Concentration (UV/VIS). Retrieved from [Link]

  • National Institutes of Health. (2022). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). Retrieved from [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

  • Hacettepe University Journal of the Faculty of Pharmacy. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

  • ResearchGate. (2025, August 7). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • YouTube. (2020, November 12). Solubility 3 Temperature dependence of aqueous solubility. Retrieved from [Link]

  • Quora. (2018, February 6). Why does the solubility of gases increase with temperature in an organic solvent?. Retrieved from [Link]

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The Ascendant Trajectory of Pyrazolo[1,5-a]pyridines: A Technical Guide to Unlocking Their Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Privileged Scaffold in Modern Drug Discovery

The pyrazolo[1,5-a]pyridine core, a fused bicyclic heteroaromatic system, has emerged from the vast landscape of medicinal chemistry as a "privileged scaffold." Its unique electronic and structural characteristics provide a versatile foundation for the design of novel therapeutic agents. This guide offers an in-depth exploration of the multifaceted biological activities of novel pyrazolo[1,5-a]pyridine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into the causality behind experimental designs, present self-validating protocols, and ground our discussion in authoritative scientific literature.

I. The Architectural Versatility of Pyrazolo[1,5-a]pyridines: A Foundation for Diverse Bioactivity

The synthetic accessibility of the pyrazolo[1,5-a]pyridine scaffold allows for extensive and targeted structural modifications. This chemical tractability is the cornerstone of its diverse pharmacological profile. The most common synthetic strategies involve the cyclization of N-iminopyridinium ylides with various dipolarophiles, such as alkynes and alkenes. This approach enables the introduction of a wide array of substituents at various positions of the bicyclic core, profoundly influencing the molecule's interaction with biological targets.

II. Anticancer Activity: Targeting the Engines of Malignancy

Pyrazolo[1,5-a]pyridine derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit key protein kinases that drive tumor growth and proliferation.

A. Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (Trks)

A significant body of research has focused on the development of pyrazolo[1,5-a]pyrimidine-based inhibitors of Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (Trks). CDKs are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Trks are a family of receptor tyrosine kinases that, when constitutively activated through gene fusions, act as oncogenic drivers in a variety of tumors.

Pyrazolo[1,5-a]pyrimidine derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of these kinases and preventing the phosphorylation of their downstream substrates. This inhibition leads to cell cycle arrest and the induction of apoptosis in cancer cells.

B. Signaling Pathway: The CDK2 and TRKA Axis in Cancer Proliferation

The following diagram illustrates the central role of CDK2 and TRKA in cell cycle progression and cell survival, and how pyrazolo[1,5-a]pyridine inhibitors can disrupt these pathways.

CDK2_TRKA_Pathway cluster_growth_factor Growth Factor Signaling cluster_cell_cycle Cell Cycle Control Growth_Factor Growth Factor TRKA_Receptor TRKA Receptor Growth_Factor->TRKA_Receptor Binds Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K) TRKA_Receptor->Downstream_Signaling Activates Cyclin_E Cyclin E CDK2 CDK2 Cyclin_E->CDK2 Activates Rb_Phosphorylation Rb-E2F Dissociation CDK2->Rb_Phosphorylation Phosphorylates Rb Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes G1_S_Transition G1_S_Transition Rb_Phosphorylation->G1_S_Transition Allows G1_S_Transition->Proliferation_Survival Leads to Pyrazolo_Derivative Pyrazolo[1,5-a]pyridine Derivative Pyrazolo_Derivative->TRKA_Receptor Inhibits Pyrazolo_Derivative->CDK2 Inhibits

Inhibition of CDK2 and TRKA signaling pathways by pyrazolo[1,5-a]pyridine derivatives.
C. Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrazolo[1,5-a]pyridine derivatives is highly dependent on the nature and position of their substituents. Key SAR findings include:

  • Position 3: Introduction of an amide or carboxamide group at this position often enhances activity.

  • Position 5: Substitution with an anilino group has been shown to be crucial for potent CK2 kinase inhibition.

  • Position 7: The presence of aryl groups at this position can significantly influence potency and selectivity. For instance, the introduction of a donor group, such as a methoxy group, in the aryl moiety has been shown to enhance anticancer activity[1].

D. Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines.

Compound IDTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference
6t CDK2/TRKA-0.09 (CDK2) / 0.45 (TRKA)[2]
6s CDK2/TRKA-0.23 (CDK2) / 0.45 (TRKA)[2]
17 FLT3-ITDMV4-11 (AML)0.0004[3]
19 FLT3-ITDMV4-11 (AML)0.0004[3]
7b TRKAHepG20.064 (µg/mL)[4]
16c TRKAHepG20.047 (µg/mL)[4]
18o Not specifiedHepG272.2[5]
25c Not specifiedHepG279.5[5]
E. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of novel pyrazolo[1,5-a]pyridine derivatives on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

1. Cell Culture: a. Culture human cancer cell lines (e.g., MCF-7, HepG2, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. b. Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding: a. Harvest cells using trypsin-EDTA and perform a cell count. b. Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

3. Compound Treatment: a. Prepare a stock solution of the test compound in DMSO. b. Serially dilute the stock solution to obtain a range of concentrations. c. Replace the culture medium with fresh medium containing the desired concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). d. Incubate the plates for 48-72 hours.

4. MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

III. Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazolo[1,5-a]pyridine derivatives have shown promising activity against a range of bacteria and fungi.

A. Mechanism of Action: Targeting Essential Bacterial Enzymes

Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of MurA, an essential enzyme in the bacterial cell wall biosynthesis pathway[6]. Inhibition of MurA disrupts the integrity of the bacterial cell wall, leading to cell lysis.

B. Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of pyrazolo[1,5-a]pyrimidines is influenced by the substitution pattern on the core scaffold.

  • Position 7: The nature of the aryl group at this position significantly impacts activity. Electron-releasing substituents on the aryl ring tend to enhance antibacterial efficacy[6].

  • Fused Rings: Cycloalkane ring-fused pyrazolo[1,5-a]pyrimidines have demonstrated potent activity against both Gram-positive and Gram-negative bacteria[7].

C. Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative pyrazolo[1,5-a]pyrimidine derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
4c Escherichia coli1.95[6]
4d Saccharomyces cerevisiae15.6[6]
4i Enterobacter cloacae7.81[6]
6 Staphylococcus aureus0.187 - 0.50[8]
9a Enterococcus faecalis0.25 - 0.50[8]
10a Staphylococcus aureus0.187 - 0.50[8]
Hybrid 7 Mycobacterium tuberculosis H37Rv0.006[9]
D. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the MIC of novel pyrazolo[1,5-a]pyridine derivatives against bacterial strains using the broth microdilution method.

1. Preparation of Inoculum: a. From a fresh culture plate, select several colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

2. Preparation of Compound Dilutions: a. In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compound in cation-adjusted Mueller-Hinton broth.

3. Inoculation: a. Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. b. Include a positive control (broth with inoculum), a negative control (broth only), and a standard antibiotic control.

4. Incubation: a. Incubate the plate at 37°C for 18-24 hours.

5. Determination of MIC: a. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Pyrazolo[1,5-a]pyridine derivatives have demonstrated potent anti-inflammatory effects in various preclinical models.

A. Mechanism of Action: Inhibition of MAPK and NF-κB Signaling

The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit key signaling pathways involved in the inflammatory response, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways regulate the production of pro-inflammatory cytokines and mediators. Some derivatives have also been shown to be selective inhibitors of cyclooxygenase-2 (COX-2)[10].

B. Signaling Pathway: The MAPK/NF-κB Inflammatory Axis

The following diagram illustrates how pyrazolo[1,5-a]pyridine derivatives can interfere with the MAPK and NF-κB signaling cascades to reduce inflammation.

MAPK_NFKB_Pathway cluster_MAPK MAPK Pathway cluster_NFKB NF-κB Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 Inflammatory_Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK IKK IKK Complex Receptor->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression Nucleus->Gene_Expression Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines Leads to Pyrazolo_Derivative Pyrazolo[1,5-a]pyridine Derivative Pyrazolo_Derivative->MAPK Inhibits Pyrazolo_Derivative->IKK Inhibits

Inhibition of MAPK and NF-κB signaling by pyrazolo[1,5-a]pyridine derivatives.
C. Structure-Activity Relationship (SAR) Insights

The anti-inflammatory properties of pyrazolo[1,5-a]quinazolines, a related scaffold, are influenced by the heteroaromatic form of the core and the presence of a primary amide group at position 3[11].

D. Quantitative Data: In Vitro and In Vivo Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of representative pyrazolo[1,5-a]pyrimidine derivatives.

Compound IDAssayEndpointResultReference
13i LPS-induced NF-κB activityIC50< 50 µM[11]
16 LPS-induced NF-κB activityIC50< 50 µM[11]
7c Carrageenan-induced paw edema-Potent in vivo activity[12]
Compound 2 Carrageenan-induced paw edema% InhibitionGood activity[10]
E. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard method for evaluating the anti-inflammatory activity of novel compounds.

1. Animals: a. Use male Wistar rats (150-200 g). b. Acclimatize the animals for at least one week before the experiment.

2. Compound Administration: a. Administer the test compound orally or intraperitoneally at various doses. b. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.

3. Induction of Edema: a. One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Volume: a. Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

5. Data Analysis: a. Calculate the percentage of inhibition of edema for each group compared to the control group.

V. Central Nervous System (CNS) Activity: Modulating Neuronal Function

While less explored than other biological activities, some pyrazolo[1,5-a]pyridine derivatives have shown potential for modulating CNS activity, including anxiolytic and antidepressant effects.

A. Potential Mechanisms of Action

The CNS effects of these compounds may be mediated through their interaction with various receptors and enzymes in the brain, such as GABA-A receptors or monoamine oxidases. For example, some pyrazolopyrimidines have shown selective interaction with GABA-A receptors containing the α1 subunit.

B. Experimental Protocol: Elevated Plus-Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess the anxiolytic or anxiogenic effects of drugs in rodents.

1. Apparatus: a. A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

2. Procedure: a. Administer the test compound to the animals. b. Place the animal in the center of the maze, facing an open arm. c. Allow the animal to explore the maze for 5 minutes. d. Record the number of entries into and the time spent in the open and closed arms.

3. Data Analysis: a. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

C. Experimental Protocol: Forced Swim Test (FST) for Antidepressant Activity

The FST is a common behavioral test used to screen for potential antidepressant drugs.

1. Apparatus: a. A transparent cylinder filled with water.

2. Procedure: a. Administer the test compound to the animals. b. Place the animal in the water-filled cylinder for a 6-minute test session. c. Record the duration of immobility during the last 4 minutes of the test.

3. Data Analysis: a. A decrease in the duration of immobility is indicative of an antidepressant-like effect.

VI. Conclusion and Future Perspectives

The pyrazolo[1,5-a]pyridine scaffold represents a highly promising platform for the development of novel therapeutics with a wide range of biological activities. The extensive research into their anticancer, antimicrobial, and anti-inflammatory properties has yielded several potent lead compounds. The continued exploration of their CNS activity and the elucidation of their detailed mechanisms of action will undoubtedly pave the way for the development of new and effective drugs for a multitude of diseases. The key to future success will lie in the rational design of derivatives with improved potency, selectivity, and pharmacokinetic properties, guided by a deep understanding of their structure-activity relationships and their interactions with their biological targets.

VII. References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (URL: [Link])

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link])

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (URL: [Link])

  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (URL: [Link])

  • Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. (URL: [Link])

  • Design, Synthesis and Antitumor Evaluation of Novel Pyrazolopyrimidines and Pyrazoloquinazolines. (URL: [Link])

  • Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. (URL: [Link])

  • Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. (URL: [Link])

  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. (URL: [Link])

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (URL: [Link])

  • Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. (URL: [Link])

  • Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. (URL: [Link])

  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. (URL: [Link])

  • Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. (URL: [Link])

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (URL: [Link])

  • The Anti-inflammatory Effect of the Tested compounds. (URL: [Link])

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (URL: [Link])

  • Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat. (URL: [Link])

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (URL: [Link])

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link])

  • Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. (URL: [Link])

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (URL: [Link])

  • Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. (URL: [Link])

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (URL: [Link])

  • Discovery of antidepressant activity by forced swimming test may depend on pre-exposure of rats to a stressful situation. (URL: [Link])

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (URL: [Link])

  • Structures of pyrazolopyridines with significant neuroprotective activity. (URL: [Link])

  • Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. (URL: [Link])

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (URL: [Link])

  • Structures of the antimicrobial pyrazolo[1,5-a]pyrimidines and the target pyrazolo[1,5-a]pyrimidines 5a–d, 10a–f, 15a, b and 16a–d. (URL: [Link])

  • Development of pyrazolo[1,5-a]pyrimidine-based antibacterial agents. (URL: [Link])

  • Using the rat forced swim test to assess antidepressant-like activity in rodents. (URL: [Link])

  • (cont.): (c) Antidepressant activity (Forced Swim Test); (d) Antidepressant activity (Tail Suspension Test). (URL: [Link])

  • An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. (URL: [Link])

  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (URL: [Link])

  • In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. (URL: [Link])

  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. (URL: [Link])

  • In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. (URL: [Link])

  • Anxiolytic-like activity of SB-205384 in the elevated plus maze test in mice. (URL: [Link])

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A Technical Guide to the Therapeutic Landscape of Pyrazolo[1,5-a]pyrimidines: Targets and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: The pyrazolo[1,5-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility in binding to a wide array of biological targets. This technical guide offers an in-depth exploration of the key therapeutic targets of this compound class, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the molecular interactions and mechanisms of action at prominent target families, including protein kinases, phosphodiesterases, and GABA-A receptors. This document provides not only a comprehensive overview of the structure-activity relationships (SAR) but also detailed, field-proven experimental protocols for target validation and compound characterization, aiming to bridge the gap between theoretical knowledge and practical application in the laboratory.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core for Drug Discovery

The pyrazolo[1,5-a]pyrimidine is a fused heterocyclic system comprising a pyrazole ring fused to a pyrimidine ring.[1] This rigid, planar scaffold has garnered significant attention due to its synthetic tractability and its ability to act as a bioisostere for purines, enabling it to effectively compete for ATP binding sites in many enzymes.[2] Its unique electronic properties and the potential for substitution at multiple positions allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] This versatility has led to the development of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.[3][4] Several pyrazolo[1,5-a]pyrimidine-based drugs have reached clinical trials and received regulatory approval, cementing the scaffold's status as a valuable framework in modern drug design.[2][3]

Major Therapeutic Target Classes

The broad biological activity of pyrazolo[1,5-a]pyrimidine derivatives stems from their interaction with several key classes of therapeutic targets.

Protein Kinase Inhibitors: Targeting Oncogenic Signaling

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them critical targets for therapeutic intervention.[3] The pyrazolo[1,5-a]pyrimidine core is a highly successful hinge-binding motif, mimicking the adenine portion of ATP to inhibit kinase activity.[2][5]

Mechanism of Action: Most pyrazolo[1,5-a]pyrimidine kinase inhibitors function as ATP-competitive inhibitors. The nitrogen atoms within the bicyclic core form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a conserved backbone segment that connects the N- and C-lobes of the enzyme. Substituents around the core then extend into adjacent hydrophobic pockets and solvent-exposed regions to confer potency and selectivity.[2][4]

Key Kinase Targets and Indications:

  • Tropomyosin Receptor Kinases (Trk): TrkA, TrkB, and TrkC are receptor tyrosine kinases whose fusion with other genes leads to oncogenic drivers in various solid tumors.[6] Pyrazolo[1,5-a]pyrimidine is the core scaffold for the FDA-approved Trk inhibitors Larotrectinib and Entrectinib, used to treat NTRK fusion-positive cancers.[4][6]

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are prominent targets in oncology. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of CDK2, showing antiproliferative activity in cancer cell lines.[3][7]

  • Phosphoinositide 3-Kinases (PI3K): The PI3K/Akt signaling pathway is frequently overactivated in cancer. Specific isoforms, such as PI3Kδ and PI3Kγ, are also involved in inflammatory and autoimmune diseases.[8] Compounds based on this scaffold have been developed as highly potent and selective inhibitors of PI3K isoforms.[8][9][10]

  • FMS-like Tyrosine Kinase 3 (FLT3): Internal tandem duplication (ITD) mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent FLT3-ITD inhibitors, effective against mutations that confer resistance to other therapies.[11]

  • Other Kinases: The scaffold has demonstrated inhibitory activity against a wide range of other kinases, including EGFR, B-Raf, MEK, and Pim-1, highlighting its broad applicability in cancer treatment.[3][12]

Data Presentation: Comparative Activity of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Compound ClassTarget KinaseIC50 (nM)Cellular Activity (Cell Line)Reference
Picolinamide-substitutedTrkA1.7N/A[4]
Macrocyclic DerivativeTrkA1-100N/A[4]
Compound 5x PI3Kα0.9Inhibits Akt phosphorylation (HCT-116)[9]
Compound 17 FLT3-ITD0.4Antiproliferative (AML cell lines)[11]
Compound 19 FLT3-ITD (D835Y)0.3Antiproliferative (Quizartinib-resistant)[11]
CPL302253PI3Kδ2.8N/A[8]
Compound 6t CDK290N/A[7]
Compound 6s TrkA450N/A[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust, high-throughput method for quantifying compound binding to a kinase active site. It is a competitive binding assay that measures the displacement of an Alexa Fluor™ 647-labeled ATP tracer from the kinase of interest.

Causality: This assay is chosen for its high sensitivity, broad applicability to different kinases, and non-radioactive format. It directly measures compound affinity for the kinase active site, which is the primary mechanism for this class of inhibitors.

  • Reagent Preparation:

    • Prepare 4X Kinase/Antibody Solution: Dilute the biotinylated Eu-anti-tag antibody and the GST-tagged kinase of interest in 1X Kinase Buffer A.

    • Prepare 4X Tracer Solution: Dilute the Alexa Fluor™ 647-labeled tracer to the desired concentration in 1X Kinase Buffer A.

    • Prepare 2X Compound Solutions: Perform serial dilutions of test compounds in 100% DMSO, then dilute into 1X Kinase Buffer A to achieve a final DMSO concentration of 1%.

  • Assay Procedure:

    • Add 5 µL of the 2X compound solution (or DMSO control) to the wells of a low-volume 384-well plate.

    • Add 2.5 µL of the 4X Kinase/Antibody solution to all wells.

    • Add 2.5 µL of the 4X Tracer solution to all wells.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved Förster resonance energy transfer (TR-FRET).

    • Measure emission at 665 nm (tracer) and 615 nm (europium).

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of tracer binding.

Visualization: Simplified Kinase Inhibition Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis p1 Prepare Serial Compound Dilutions a1 Add Compound to 384-well Plate p1->a1 p2 Prepare 4X Kinase & Antibody Solution a2 Add Kinase/Ab Mix p2->a2 p3 Prepare 4X Tracer Solution a3 Add Tracer Mix p3->a3 a1->a2 a2->a3 a4 Incubate 60 min a3->a4 d1 Read TR-FRET Signal (665nm / 615nm) a4->d1 d2 Plot Dose-Response Curve d1->d2 d3 Calculate IC50 d2->d3 G compound Pyrazolo[1,5-a]pyrimidine (Allosteric Modulator) receptor GABA-A Receptor (α/γ Subunit Interface) compound->receptor binds to allosteric site gaba GABA gaba->receptor binds channel Chloride (Cl⁻) Channel Opening receptor->channel potentiates influx Increased Cl⁻ Influx channel->influx hyper Neuronal Hyperpolarization influx->hyper inhibition Inhibitory Effect (Anxiolysis, Sedation) hyper->inhibition

Caption: Allosteric modulation of the GABA-A receptor.

Future Directions and Outlook

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly productive framework for drug discovery. Future research will likely focus on several key areas:

  • Improving Selectivity: As the number of identified kinase targets grows, developing highly selective inhibitors to minimize off-target effects and toxicity remains a primary challenge. [3]* Overcoming Resistance: Designing next-generation inhibitors that are active against drug-resistant mutations, particularly in oncology, is a critical need. [6][11]* Dual-Target Inhibitors: There is growing interest in compounds that can simultaneously inhibit two distinct targets, such as dual CDK2/TrkA or PI3Kγ/δ inhibitors, which may offer synergistic therapeutic benefits and reduce the likelihood of drug resistance. [7][10]* Exploring New Target Classes: While kinases, PDEs, and GABA-A receptors are well-established targets, the scaffold's versatility suggests it may have utility against other target classes, such as epigenetic modulators or other ion channels. [13][14] The combination of a synthetically accessible core, favorable drug-like properties, and a proven track record of clinical success ensures that pyrazolo[1,5-a]pyrimidine derivatives will remain at the forefront of medicinal chemistry research for years to come.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed. [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. National Institutes of Health (NIH). [Link]

  • Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. PubMed. [Link]

  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Publications. [Link]

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  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences. [Link]

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A Senior Application Scientist's Guide to the In Vitro Screening of Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate: A Targeted Approach to Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with analogs demonstrating a wide spectrum of biological activities, including antitumor and antimicrobial properties.[1] This technical guide outlines a comprehensive in vitro screening strategy for a specific, yet underexplored, member of this family: Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate. This document is intended for researchers, scientists, and drug development professionals, providing a scientifically rigorous, field-proven framework for elucidating the compound's potential therapeutic value. The narrative moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust screening cascade.

Introduction: The Scientific Rationale for Investigating this compound

The pursuit of novel small molecules as therapeutic agents is a cornerstone of modern drug discovery.[2] Small molecules offer the advantage of traversing biological barriers to interact with key proteins and influence biological pathways.[3] The pyrazolo[1,5-a]pyridine core, in particular, has garnered significant attention due to its versatile synthesis and the diverse pharmacological activities of its derivatives, which include antitubercular and anticancer efficacy.[1][4]

This compound is a specific analog within this promising class. While its direct biological activities are not extensively documented, its structural similarity to other biologically active pyrazolopyridines warrants a thorough investigation.[1][4] The presence of a chlorine atom at the 6-position and an ethyl carboxylate at the 3-position provides unique electronic and steric properties that could dictate its interaction with biological targets. This guide proposes a logical, tiered approach to systematically screen this compound, beginning with broad phenotypic assays and progressing to more specific, target-based investigations.

Compound Profile: this compound

PropertyValueSource
Molecular FormulaC10H9ClN2O2[5]
Molecular Weight224.64 g/mol [5]
IUPAC NameThis compound[5]
CAS Number1234616-54-6[5]

A Tiered In Vitro Screening Cascade

A successful screening campaign is not a random collection of assays but a logical progression from broad, high-throughput methods to more complex, hypothesis-driven experiments. This cascade is designed to efficiently identify and characterize the biological activity of this compound, maximizing data generation while conserving resources.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Hit Confirmation cluster_2 Tier 3: Mechanism of Action (MoA) Studies cluster_3 Tier 4: Lead Optimization & Profiling T1_Phenotypic Phenotypic Screening (Broad Cytotoxicity) T2_DoseResponse Dose-Response & IC50 Determination T1_Phenotypic->T2_DoseResponse Active Hit T2_Selectivity Selectivity Panel (Cancer vs. Normal Cells) T2_DoseResponse->T2_Selectivity T3_TargetID Target Identification (e.g., Kinase Profiling) T2_Selectivity->T3_TargetID Confirmed & Selective Hit T3_CellularMoA Cellular MoA Assays (Apoptosis, Cell Cycle) T3_TargetID->T3_CellularMoA T4_ADME Preliminary ADME Profiling T3_CellularMoA->T4_ADME Characterized Hit

Caption: A tiered in vitro screening cascade for this compound.

Tier 1: Primary Phenotypic Screening

The initial step is to ascertain whether the compound exerts a general cytotoxic or anti-proliferative effect.[6] A broad-based screening against a panel of human cancer cell lines is the most efficient method to address this.[7]

Rationale and Experimental Design

Given that various pyrazolopyridine analogs have shown efficacy against liver, breast, and cervical cancer cells, a representative panel should include cell lines from these tissues.[1] For instance, the NCI-60 panel provides a standardized and comprehensive starting point.[7] A single, relatively high concentration (e.g., 10 µM) is typically used for primary screening to maximize the chances of identifying an effect.[8]

Protocol: Cell Viability Assay (MTT Assay)

This colorimetric assay is a robust and widely used method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, HeLa) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock to the final desired concentration (e.g., 10 µM) in the cell culture medium. Add the compound solution to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a standard duration, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).[7]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability indicates a potential cytotoxic or anti-proliferative effect.

Tier 2: Secondary Screening and Hit Confirmation

A positive result in the primary screen necessitates further investigation to confirm the activity and determine its potency and selectivity.

Dose-Response and IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. This is determined by treating cells with a range of compound concentrations.

Protocol:

  • Follow the same procedure as the primary MTT assay.

  • Instead of a single concentration, treat cells with a serial dilution of this compound (e.g., from 100 µM down to 0.01 µM).

  • After data acquisition, plot the percentage of cell viability against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

Selectivity Screening

An ideal anticancer agent should exhibit selective toxicity towards cancer cells while sparing normal, healthy cells. To assess this, the compound's cytotoxicity should be evaluated in a non-cancerous cell line (e.g., human fibroblasts or epithelial cells). A favorable therapeutic window is indicated by a significantly higher IC50 value in normal cells compared to cancer cells.

Tier 3: Mechanism of Action (MoA) Elucidation

Once a compound is confirmed as a potent and selective hit, the next crucial step is to understand how it works.[9] For small molecules with anticancer activity, a common mechanism is the inhibition of protein kinases, which are key regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis.[10]

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Transcription->Proliferation Compound Ethyl 6-chloropyrazolo [1,5-a]pyridine-3-carboxylate Compound->RAF Inhibition? Compound->PI3K Inhibition?

Caption: Potential kinase signaling pathways that could be targeted by the compound.

Target-Based Screening: Kinase Inhibition Assays

A variety of in vitro kinase assay formats are available to screen for inhibitors.[10] Luminescence-based assays that measure ATP consumption or ADP production are particularly well-suited for high-throughput screening.[11]

Protocol: ADP-Glo™ Kinase Assay (Promega)

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity. In the presence of an inhibitor, kinase activity decreases, leading to less ADP production and a lower luminescent signal.[11]

Step-by-Step Protocol:

  • Kinase Reaction: In a 96- or 384-well plate, combine the kinase of interest, its specific substrate, and ATP. Add this compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (often 30°C or room temperature).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent, which contains enzymes that convert ADP to ATP and a luciferase/luciferin mixture to generate a luminescent signal proportional to the initial ADP concentration.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: A lower luminescent signal in the presence of the compound indicates inhibition of the kinase. Calculate IC50 values as described for the cell viability assays.

A broad kinase panel screen can be employed to identify the specific kinase(s) targeted by the compound.[12]

Cellular Mechanism of Action Assays

To confirm that the target identified in a biochemical assay is relevant in a cellular context, further cell-based assays are necessary.

  • Apoptosis Assays: If the compound induces cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can determine if the mechanism is apoptosis.

  • Cell Cycle Analysis: Propidium iodide staining and flow cytometry can also be used to assess if the compound causes arrest at a specific phase of the cell cycle (G1, S, or G2/M).

Tier 4: Preliminary ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for its development as a drug. In vitro assays can provide valuable early insights.

  • Metabolic Stability: Incubating the compound with liver microsomes can assess its susceptibility to metabolic degradation.

  • Plasma Protein Binding: Equilibrium dialysis can determine the extent to which the compound binds to plasma proteins, which affects its free concentration and availability.

  • Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict passive intestinal absorption.

Conclusion and Future Directions

This technical guide provides a structured and scientifically-grounded framework for the initial in vitro evaluation of this compound. By following this tiered cascade, researchers can efficiently move from broad phenotypic screening to specific mechanism of action studies. The data generated will provide a robust foundation for subsequent hit-to-lead optimization, in vivo efficacy studies, and ultimately, the potential development of a novel therapeutic agent. The key to success lies not just in the execution of these assays, but in the careful interpretation of the data at each stage to make informed decisions about the compound's future.

References

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  • Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. National Institutes of Health. [Link]

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Methodological & Application

Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylate Esters: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant biological activities. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry and drug development. Molecules incorporating this framework have demonstrated a wide array of therapeutic applications, including roles as kinase inhibitors, antitubercular agents, and compounds targeting central nervous system disorders.[1][2] The ester functionality at the 3-position, specifically the carboxylate ester, serves as a versatile synthetic handle, allowing for further molecular elaboration into amides, carboxylic acids, and other derivatives, thereby enabling extensive structure-activity relationship (SAR) studies.[3]

This guide provides a detailed, field-proven protocol for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxylate esters. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles, troubleshooting advice, and safety considerations essential for successful and reproducible synthesis.

Core Synthetic Strategy: [3+2] Cycloaddition of N-Aminopyridinium Ylides

The most robust and widely adopted method for constructing the pyrazolo[1,5-a]pyridine core is the [3+2] dipolar cycloaddition reaction. This elegant transformation involves the reaction of an in situ-generated N-aminopyridinium ylide with an electron-deficient alkyne, such as ethyl propiolate.[4][5] The reaction proceeds in two key stages:

  • N-Amination of the Pyridine Substrate: The synthesis begins with the N-amination of a substituted pyridine. This is typically achieved using a potent aminating agent like O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH).[4] This step converts the pyridine nitrogen into a nucleophilic primary amine, priming it for the subsequent transformation.

  • Ylide Formation and [3+2] Cycloaddition: The resulting N-aminopyridine is then treated with a base to deprotonate the newly introduced amino group, forming a transient N-iminopyridinium ylide. This ylide is a 1,3-dipole that readily reacts with a dipolarophile, in this case, ethyl propiolate. The concerted cycloaddition is followed by an oxidative aromatization step, often facilitated by air or a mild oxidant, to yield the stable pyrazolo[1,5-a]pyridine-3-carboxylate ester.[6][7] The regioselectivity of the cycloaddition is generally high, with the ester group of the propiolate predominantly orienting to the 3-position of the final heterocyclic product.[5]

Experimental Workflow and Mechanism

The overall synthetic pathway can be visualized as a two-step, one-pot process.

Synthesis_Workflow Pyridine Substituted Pyridine N_Aminopyridine N-Aminopyridinium Salt Intermediate Pyridine->N_Aminopyridine Step 1: N-Amination Aminating_Agent Aminating Agent (DNPH or MSH) Aminating_Agent->N_Aminopyridine Ylide N-Iminopyridinium Ylide (1,3-Dipole) N_Aminopyridine->Ylide Deprotonation Base Base (e.g., K2CO3) Base->Ylide Cycloadduct Dihydro-pyrazolo- [1,5-a]pyridine Ylide->Cycloadduct Step 2: [3+2] Cycloaddition Propiolate Ethyl Propiolate Propiolate->Cycloadduct Final_Product Pyrazolo[1,5-a]pyridine -3-carboxylate Ester Cycloadduct->Final_Product Aromatization Oxidation Oxidation (Air) Oxidation->Final_Product

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxylate esters.

Detailed Synthesis Protocol

This protocol provides a general method applicable to a range of substituted pyridines. Molar ratios and reaction times may require optimization depending on the specific substrate.

Materials and Reagents:

  • Substituted Pyridine (1.0 eq)

  • O-(2,4-Dinitrophenyl)hydroxylamine (DNPH) (1.1 - 1.2 eq)

  • Ethyl Propiolate (1.1 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Flash chromatography system

Step 1: N-Amination of Pyridine and In Situ Cycloaddition

Causality Behind Experimental Choices:

  • Anhydrous Solvents: The N-aminopyridinium ylide is moisture-sensitive. Using anhydrous solvents like DCM and DMF is critical to prevent quenching of the intermediate and to ensure high reaction efficiency.

  • Inert Atmosphere: While the final aromatization step utilizes atmospheric oxygen, the initial N-amination and ylide formation are best performed under an inert atmosphere to prevent unwanted side reactions of the sensitive intermediates.

  • Excess Reagents: A slight excess of the aminating agent and ethyl propiolate is used to drive the reaction to completion, compensating for any minor degradation or side reactions.

  • Base Selection: Potassium carbonate is a suitable, moderately strong base for generating the ylide without promoting significant side reactions. Its insolubility in DCM allows for easy removal by filtration.

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the substituted pyridine (1.0 eq).

  • Dissolve the pyridine in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve O-(2,4-dinitrophenyl)hydroxylamine (DNPH) (1.1 eq) in a minimal amount of anhydrous N,N-dimethylformamide (DMF) and add this solution dropwise to the stirred pyridine solution over 15-20 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the formation of the N-aminopyridinium salt by TLC.

  • To this mixture, add anhydrous potassium carbonate (3.0 eq) followed by the dropwise addition of ethyl propiolate (1.1 eq).

  • Stir the resulting suspension vigorously at room temperature. The reaction is typically complete within 12-24 hours. The progress of the cycloaddition can be monitored by TLC (a common eluent system is 20-30% Ethyl Acetate in Hexanes).

Step 2: Work-up and Purification

Causality Behind Experimental Choices:

  • Aqueous Wash: The NaHCO₃ wash is crucial for neutralizing any acidic byproducts and removing the dinitrophenolate leaving group. The brine wash helps to remove residual water from the organic layer.

  • Drying Agent: Anhydrous MgSO₄ or Na₂SO₄ is used to rigorously remove any dissolved water from the organic phase before solvent evaporation, which is important for obtaining a clean product.

  • Silica Gel Chromatography: This is the most effective method for separating the desired product from unreacted starting materials, byproducts of the aminating agent, and any regioisomeric side products. The choice of eluent is critical for achieving good separation.

Procedure:

  • Upon completion of the reaction (as indicated by TLC), dilute the mixture with additional DCM.

  • Filter the suspension to remove the potassium carbonate and other inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude residue is then purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 5% EtOAc in hexanes and gradually increasing to 30-40% EtOAc in hexanes, is usually effective for isolating the pure pyrazolo[1,5-a]pyridine-3-carboxylate ester.

  • Combine the pure fractions, remove the solvent in vacuo, and dry the final product under high vacuum to yield the title compound.

Safety and Handling Precautions

  • O-(2,4-Dinitrophenyl)hydroxylamine (DNPH): This reagent is a potentially explosive solid and should be handled with extreme care.[8] It is sensitive to heat, shock, and friction. Always use a plastic spatula and avoid grinding.[8] It is also an irritant to the skin and eyes.[1][9] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1][9]

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Ethyl Propiolate: This is a lachrymator and should be handled in a fume hood.

Troubleshooting and Field-Proven Insights

Observation/Problem Potential Cause Recommended Solution
Low yield of N-aminopyridinium salt Incomplete reaction; moisture in the reaction; pyridine substrate is sterically hindered or electron-deficient.Ensure all glassware is oven-dried and solvents are anhydrous. For electron-deficient pyridines, consider increasing the reaction time or using a more potent aminating agent like MSH.
Multiple spots on TLC after cycloaddition Formation of regioisomers; side reactions of the ylide.While the cycloaddition is generally regioselective, minor isomers can form. Careful column chromatography is key for separation. Ensure slow addition of propiolate to maintain a low concentration and minimize side reactions.
Difficult purification Contamination with 2,4-dinitrophenol byproduct.The aqueous NaHCO₃ wash is crucial for removing the bulk of this acidic byproduct. If it persists, an additional wash with a dilute (1M) NaOH solution can be effective, provided the ester product is not base-sensitive.
Reaction fails to proceed Highly electron-withdrawing groups on the pyridine ring can deactivate it towards N-amination.For pyridines with strong electron-withdrawing groups (e.g., -NO₂), this synthetic route may not be optimal. Alternative synthetic strategies may need to be explored.[10]

Data Summary: Representative Examples

The following table summarizes typical results for the synthesis of various pyrazolo[1,5-a]pyridine-3-carboxylate esters using the described protocol.

Pyridine Substituent Product Typical Yield (%) Reaction Time (h) Reference
2-MethylEthyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate75-85%12-16[4]
4-ChloroEthyl 7-chloropyrazolo[1,5-a]pyridine-3-carboxylate60-70%18-24[10]
5-BromoEthyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate65-75%16-20[3]
UnsubstitutedEthyl pyrazolo[1,5-a]pyridine-3-carboxylate80-90%12[6]

Conclusion

The [3+2] cycloaddition of N-aminopyridinium ylides with ethyl propiolate represents a highly efficient and versatile method for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxylate esters. This protocol, grounded in established chemical principles and refined through practical application, provides a reliable pathway to this important class of heterocyclic compounds. By understanding the causality behind each experimental step and being aware of potential challenges, researchers can successfully implement this methodology to access a diverse range of derivatives for applications in drug discovery and materials science.

References

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega. Retrieved January 17, 2026, from [Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. (2020). Molecules. Retrieved January 17, 2026, from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2022). RSC Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. (2020). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • The regiochemistry of the reaction between cycloimmonium ylides and ethyl propiolate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of Functionalized Pyrazolo[1,5-a]pyridines. (2017). Synthesis. Retrieved January 17, 2026, from [Link]

  • Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. (2025). Chemistry – An Asian Journal. Retrieved January 17, 2026, from [Link]

Sources

Application Notes & Protocols: The Strategic Utility of Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides researchers, chemists, and drug development professionals with a comprehensive technical guide on the application of Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate as a pivotal intermediate in pharmaceutical research and development. We will delve into the core reactivity of this scaffold, provide detailed, field-tested protocols for its key transformations, and explain the mechanistic rationale behind these synthetic strategies.

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds investigated for a wide range of therapeutic applications, including oncology, neuroscience, and infectious diseases.[1][2] Specifically, derivatives have shown potent activity as antitubercular agents, highlighting the scaffold's importance in addressing critical global health challenges.[3][4] this compound is an exceptionally valuable building block because it possesses three distinct points of chemical reactivity that can be addressed with high selectivity, enabling the systematic exploration of chemical space and the rapid generation of diverse compound libraries.

Physicochemical Properties and Safety Data

A thorough understanding of the intermediate's properties and safety requirements is paramount for its effective and safe utilization in the laboratory.

PropertyValue
Chemical Name This compound
CAS Number 55899-28-0
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.65 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in DCM, Ethyl Acetate, DMSO, DMF

Safety & Handling:

  • Hazard Classification: May cause skin irritation (Category 2), serious eye irritation (Category 2), and respiratory irritation (Category 3).[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses/goggles, and chemical-resistant gloves.[5][6]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[5][6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

  • First Aid: In case of contact, flush the affected area with copious amounts of water. If irritation persists or in case of inhalation or ingestion, seek immediate medical attention.[5][6]

Core Synthetic Applications: A Triad of Reactivity

The strategic value of this compound lies in its three orthogonal reactive handles. The thoughtful and sequential manipulation of these sites allows for the construction of complex molecular architectures.

G cluster_molecule This compound mol ester Site A: Ethyl Ester (Position 3) mol->ester chloro Site B: Chloro Group (Position 6) mol->chloro ring Site C: Heterocyclic Core mol->ring app1 Amide Formation ester->app1 app2 Cross-Coupling chloro->app2 app3 Scaffold Hopping ring->app3

Caption: Key reactive sites on the intermediate scaffold.

  • Site A: The Ethyl Ester (Position 3): This is the most common site for initial modification. The ester is readily hydrolyzed to its corresponding carboxylic acid. This acid is a crucial anchor point for amide bond formation, a cornerstone of medicinal chemistry. The resulting pyrazolo[1,5-a]pyridine-3-carboxamides are a well-established class of potent biological agents.[3][4]

  • Site B: The Chloro Group (Position 6): The chlorine atom on the pyridine ring serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents (aryl, heteroaryl, alkyl, etc.) through reactions like Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings. This late-stage functionalization is highly efficient for generating structure-activity relationship (SAR) data.

  • Site C: The Heterocyclic Core: While less commonly modified, the core itself can undergo electrophilic or nucleophilic substitution under specific conditions, allowing for more profound "scaffold hopping" modifications to fine-tune physicochemical and ADME properties.

The following workflow illustrates how these reactive sites can be sequentially addressed to build a diverse library of compounds from this single intermediate.

G cluster_coupling Step 2: Parallel Synthesis start Ethyl 6-chloropyrazolo[1,5-a] pyridine-3-carboxylate hydrolysis Step 1: Saponification (e.g., LiOH, NaOH) start->hydrolysis Path 1 suzuki Suzuki Coupling (Pd catalyst, R²-B(OH)₂) start->suzuki Path 2 acid 6-Chloropyrazolo[1,5-a] pyridine-3-carboxylic acid hydrolysis->acid amide Amide Coupling (HATU, Amine R¹-NH₂) acid->amide amide_prod Amide Product (A) amide->amide_prod ester_prod Cross-Coupled Ester (B) suzuki->ester_prod

Sources

Application Notes and Protocols for the Derivatization of Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold as a Privileged Structure in Drug Discovery

The pyrazolo[1,5-a]pyridine core is a versatile and privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties have led to the discovery of numerous compounds with a wide range of biological activities, including antitubercular agents, kinase inhibitors, and central nervous system modulators.[1][2] Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate serves as a valuable starting material for the exploration of this chemical space. The presence of a chloro substituent at the 6-position and an ethyl ester at the 3-position provides two key handles for chemical modification, making it an ideal platform for generating compound libraries for Structure-Activity Relationship (SAR) studies.

This guide provides a detailed overview of the strategic derivatization of this compound, offering field-proven insights and step-by-step protocols for key chemical transformations. The methodologies described herein are designed to be robust and adaptable, enabling researchers to efficiently generate diverse libraries of analogues for the optimization of lead compounds.

Strategic Derivatization for SAR Exploration

A systematic SAR study of the pyrazolo[1,5-a]pyridine scaffold typically involves the independent or combined modification of key positions to probe their influence on biological activity, selectivity, and pharmacokinetic properties. For this compound, the primary points of diversification are the 3-position (via modification of the ethyl ester) and the 6-position (via substitution of the chloro group).

Workflow for SAR Library Generation

The following diagram illustrates a typical workflow for the generation of a focused compound library from the starting material.

SAR_Workflow start This compound hydrolysis Ester Hydrolysis start->hydrolysis suzuki Suzuki-Miyaura Coupling start->suzuki snar Nucleophilic Aromatic Substitution (SNAr) start->snar acid 6-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid hydrolysis->acid amidation Amidation acid->amidation amide_library 3-Carboxamide Library (R1 varied) amidation->amide_library suzuki_library 6-Aryl/Heteroaryl Library (R2 varied) suzuki->suzuki_library snar_library 6-Amino Library (R2 varied) snar->snar_library Derivatization_Strategies cluster_pos3 3-Position Modification cluster_pos6 6-Position Modification start This compound hydrolysis 1. Hydrolysis (NaOH) start->hydrolysis suzuki Suzuki Coupling (ArB(OH)2, Pd catalyst) start->suzuki snar SNAr (R3R4NH, heat) start->snar amidation 2. Amidation (R1R2NH, HATU) hydrolysis->amidation amide_prod 3-Carboxamide Derivatives amidation->amide_prod suzuki_prod 6-Aryl Derivatives suzuki->suzuki_prod snar_prod 6-Amino Derivatives snar->snar_prod

Sources

Application Notes and Protocols for Amide Coupling Reactions with Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazolo[1,5-a]pyridines and Amide Bond Formation in Modern Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] These compounds are recognized for their roles in the development of therapeutics for diseases ranging from cancer to neurological disorders.[1] The functionalization of this core structure is paramount to modulating its pharmacological properties, and among the most crucial chemical transformations employed is the formation of an amide bond.

Amide coupling is one of the most frequently utilized reactions in the pharmaceutical industry.[3] The stability and conformational properties of the amide bond make it an ideal linker in a vast array of top-selling drugs.[4] The direct condensation of a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium carboxylate salt.[3] Consequently, a plethora of coupling reagents and protocols have been developed to facilitate this transformation under mild conditions, making it compatible with complex molecular architectures.[5][6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols and expert insights for the successful execution of amide coupling reactions involving Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate, a key building block for the synthesis of novel therapeutic agents.

Substrate Profile: this compound

This compound is a versatile starting material for the elaboration of the pyrazolo[1,5-a]pyridine core. The presence of the chloro-substituent and the ethyl carboxylate group at strategic positions allows for diverse chemical modifications, including nucleophilic aromatic substitution, cross-coupling reactions, and, most pertinently, amide bond formation following hydrolysis of the ester.

Key Properties:

PropertyValue
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.65 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, DCM, and other common organic solvents

The synthesis of the pyrazolo[1,5-a]pyridine core is typically achieved through the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[7]

The Chemistry of Amide Coupling: Mechanism and Reagent Selection

The formation of an amide bond from a carboxylic acid and an amine necessitates the activation of the carboxylic acid to overcome the aforementioned acid-base chemistry.[5][8] This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.[8]

General Mechanism:

  • Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides, or an active ester for uronium-based reagents).

  • Nucleophilic Attack by the Amine: The amine then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate collapses, expelling the activated leaving group and forming the stable amide bond.

A variety of coupling reagents are available, each with its own advantages and disadvantages in terms of reactivity, cost, and byproduct profile.[3][9] For the purpose of this guide, we will focus on HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient and widely used uronium-based coupling reagent.

Amide_Coupling_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack and Amide Formation Carboxylic_Acid R-COOH Active_Ester Activated Intermediate (O-Acyl(tetramethyl)isouronium hexafluorophosphate) Carboxylic_Acid->Active_Ester + HATU HATU HATU Tetrahedral_Intermediate Tetrahedral Intermediate Active_Ester->Tetrahedral_Intermediate + R'-NH2 Amine R'-NH2 Amide_Product Amide (R-CO-NH-R') Tetrahedral_Intermediate->Amide_Product Byproduct Byproduct Tetrahedral_Intermediate->Byproduct

Caption: Generalized mechanism of amide bond formation using HATU.

Experimental Protocols

The following protocols provide a two-stage process for the synthesis of amide derivatives starting from this compound. The first stage is the saponification of the ethyl ester to the corresponding carboxylic acid, which is the substrate for the subsequent amide coupling reaction.

Experimental_Workflow Start Start: this compound Saponification Step 1: Saponification (LiOH, THF/H2O) Start->Saponification Acidification Step 2: Acidification (1N HCl) Saponification->Acidification Carboxylic_Acid Intermediate: 6-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid Acidification->Carboxylic_Acid Amide_Coupling Step 3: Amide Coupling (Amine, HATU, DIPEA, DMF) Carboxylic_Acid->Amide_Coupling Workup Step 4: Aqueous Work-up Amide_Coupling->Workup Purification Step 5: Purification (Column Chromatography) Workup->Purification Final_Product Final Product: N-substituted-6-chloropyrazolo[1,5-a]pyridine-3-carboxamide Purification->Final_Product

Caption: Workflow for the synthesis of amide derivatives.

Part A: Saponification of this compound

Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid.

Materials and Reagents:

ReagentFormulaM.W.AmountMoles (mmol)
This compoundC₁₀H₉ClN₂O₂224.651.0 g4.45
Lithium Hydroxide (LiOH)LiOH23.950.21 g8.90
Tetrahydrofuran (THF)C₄H₈O-20 mL-
Water (H₂O)H₂O-10 mL-
1N Hydrochloric Acid (HCl)HCl-~10 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂-50 mL-
Brine--20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄-q.s.-

Procedure:

  • To a round-bottom flask, add this compound (1.0 g, 4.45 mmol).

  • Add THF (20 mL) and water (10 mL) and stir until the solid is fully dissolved.

  • Add Lithium Hydroxide (0.21 g, 8.90 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1N HCl. A precipitate should form.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid. The crude product is often of sufficient purity to be used in the next step without further purification.

Part B: General Protocol for Amide Coupling

Objective: To couple 6-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid with a primary or secondary amine.

Materials and Reagents:

ReagentFormulaM.W.AmountMoles (mmol)
6-chloropyrazolo[1,5-a]pyridine-3-carboxylic acidC₈H₅ClN₂O₂196.590.5 g2.54
Amine (R-NH₂)---2.79 (1.1 eq)
HATUC₁₀H₁₅F₆N₆OP380.231.06 g2.79 (1.1 eq)
DIPEAC₈H₁₉N129.240.88 mL5.08 (2.0 eq)
N,N-Dimethylformamide (DMF)C₃H₇NO-10 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂-100 mL-
Water (H₂O)H₂O-50 mL-
Brine--20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄-q.s.-

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid (0.5 g, 2.54 mmol).

  • Add anhydrous DMF (10 mL) and stir until the acid is dissolved.

  • Add the desired amine (2.79 mmol, 1.1 eq), followed by DIPEA (0.88 mL, 5.08 mmol, 2.0 eq).

  • Add HATU (1.06 g, 2.79 mmol, 1.1 eq) to the reaction mixture in one portion.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Versatility of the Protocol: Representative Amine Coupling Partners

The provided protocol is robust and can be applied to a wide range of primary and secondary amines.

Amine PartnerStructure of AmineExpected Product Structure
AnilinePh-NH₂6-chloro-N-phenylpyrazolo[1,5-a]pyridine-3-carboxamide
BenzylaminePh-CH₂-NH₂N-benzyl-6-chloropyrazolo[1,5-a]pyridine-3-carboxamide
MorpholineC₄H₉NO(6-chloropyrazolo[1,5-a]pyridin-3-yl)(morpholino)methanone
PiperidineC₅H₁₁N(6-chloropyrazolo[1,5-a]pyridin-3-yl)(piperidin-1-yl)methanone

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete saponification- Inactive coupling reagent- Insufficiently dried glassware/solvents- Sterically hindered amine- Confirm complete hydrolysis of the ester by LC-MS before proceeding.- Use a fresh bottle of HATU.- Ensure all glassware is flame-dried and solvents are anhydrous.- Increase reaction temperature or time. Consider a more potent coupling reagent like COMU.
Formation of Side Products - Epimerization (if amine is chiral)- Reaction of HATU with the solvent- Self-condensation of the carboxylic acid- Add the coupling reagent at 0 °C to minimize racemization.- Use non-nucleophilic solvents like DCM or THF instead of DMF.- Add the amine to the reaction mixture before adding the coupling reagent.
Difficult Purification - Byproducts from the coupling reagent (e.g., tetramethylurea) are co-eluting with the product.- Product is highly polar.- Perform an aqueous workup with dilute HCl and NaHCO₃ to remove basic and acidic impurities.- Use a different solvent system for chromatography, potentially incorporating a small percentage of methanol in DCM.

Conclusion

This application note provides a detailed and reliable methodology for the synthesis of a diverse range of amides derived from this compound. By following the two-stage protocol of saponification followed by HATU-mediated amide coupling, researchers can efficiently generate libraries of novel compounds built upon the medicinally important pyrazolo[1,5-a]pyridine scaffold. The insights into the reaction mechanism, choice of reagents, and troubleshooting will empower scientists in their pursuit of new therapeutic agents.

References

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-142. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Google Patents. (n.d.). CN117143095A - 6-bromopyrazolo [1,5-a] pyridine-3-carboxylic acid and preparation method thereof.
  • ChemRar. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. ChemRar. [Link]

  • Li, J., et al. (2022). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry, 65(17), 11764-11783. [Link]

  • ResearchGate. (2018). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [Link]

  • Sharma, A., et al. (2022). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. RSC Advances, 12(26), 16531-16551. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

Sources

Application Note: Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.

Abstract: The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold frequently employed in the design of potent and selective kinase inhibitors.[1][2] This application note provides a detailed guide on the strategic use of Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate, a key synthetic intermediate, for the development of novel kinase inhibitors. We will explore its chemical properties, outline core synthetic transformations, provide detailed experimental protocols for key coupling reactions, and discuss the structure-activity relationship (SAR) insights that drive inhibitor design.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy. The pyrazolo[1,5-a]pyrimidine and the closely related pyrazolo[1,5-a]pyridine scaffolds have emerged as highly effective frameworks for kinase inhibitor design due to their ability to mimic the purine core of ATP and form crucial hydrogen bond interactions with the kinase hinge region.[2] Derivatives of these scaffolds have shown potent inhibitory activity against a wide range of kinases, including Tropomyosin receptor kinases (Trks), PI3Kδ, B-Raf, and various Cyclin-Dependent Kinases (CDKs).[4][5][6][7]

This compound is a particularly valuable starting material for building libraries of potential inhibitors. Its structure incorporates two key functional handles for diversification:

  • A chloro-substituent at the C6-position , which serves as a reactive site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino moieties. These groups can be tailored to occupy and interact with the solvent-exposed region of the ATP-binding pocket, often enhancing potency and selectivity.

  • An ethyl ester at the C3-position , which can be readily hydrolyzed to the corresponding carboxylic acid and subsequently converted into a wide array of amides. The carboxamide functionality is pivotal for establishing hydrogen-bonding interactions with the backbone of the kinase hinge region, a critical anchor point for many Type I and Type II inhibitors.[5]

This guide will provide the practical, in-depth knowledge required to leverage this versatile building block in a drug discovery program.

Physicochemical Properties of Starting Material

A clear understanding of the starting material is fundamental. Below are the key properties of this compound.

PropertyValue
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.65 g/mol
CAS Number 55899-28-0
Appearance Off-white to yellow solid

Safety & Handling: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and ensure work is performed in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive handling and storage information.

Core Synthetic Strategies & Mechanistic Rationale

The functionalization of the this compound core primarily relies on robust and scalable palladium-catalyzed cross-coupling reactions at the C6-position and standard amide bond formation at the C3-position.

Workflow Overview

The general synthetic workflow is designed for maximum diversity and efficiency, allowing for parallel synthesis of a compound library.

G start This compound suzuki Suzuki Coupling (R-B(OH)2, Pd Catalyst) start->suzuki buchwald Buchwald-Hartwig Amination (R-NH2, Pd Catalyst) start->buchwald intermediate_suzuki C6-Aryl/Heteroaryl Intermediate suzuki->intermediate_suzuki intermediate_buchwald C6-Amino Intermediate buchwald->intermediate_buchwald hydrolysis_s Ester Hydrolysis (LiOH or NaOH) intermediate_suzuki->hydrolysis_s hydrolysis_b Ester Hydrolysis (LiOH or NaOH) intermediate_buchwald->hydrolysis_b acid_s C6-Aryl/Heteroaryl Carboxylic Acid hydrolysis_s->acid_s acid_b C6-Amino Carboxylic Acid hydrolysis_b->acid_b amidation_s Amidation (R'-NH2, Coupling Agent) acid_s->amidation_s amidation_b Amidation (R'-NH2, Coupling Agent) acid_b->amidation_b final_s Final Kinase Inhibitor (C3-Amide, C6-Aryl) amidation_s->final_s final_b Final Kinase Inhibitor (C3-Amide, C6-Amino) amidation_b->final_b

Caption: General synthetic workflow for library generation.

A. Suzuki-Miyaura Coupling at C6

This reaction is a cornerstone for installing carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl fragments.

  • Causality: The choice of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a mild base like sodium carbonate is crucial. The palladium catalyst facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for the transmetalation step. The use of an aqueous/organic solvent system (e.g., DME/water) ensures all components remain in solution for efficient reaction.[4]

B. Buchwald-Hartwig Amination at C6

This reaction forms a carbon-nitrogen bond, allowing for the attachment of primary or secondary amines.

  • Causality: This transformation is more demanding than Suzuki coupling and requires a carefully selected catalyst system. A palladium precursor like Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) is often necessary.[4][8] These ligands promote the challenging reductive elimination step that forms the C-N bond.[8] A strong, non-nucleophilic base such as cesium carbonate or sodium tert-butoxide is used to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[9]

C. C3-Ester Modification: Hydrolysis and Amidation

The final step in many syntheses involves converting the C3-ethyl ester into a carboxamide to serve as the hinge-binding moiety.

  • Causality: The ester is typically hydrolyzed under basic conditions (e.g., LiOH or NaOH) to yield the corresponding carboxylic acid. This acid is then activated with a peptide coupling agent (e.g., HATU, EDCI/HOBt) to form a highly reactive intermediate. This intermediate readily reacts with a desired primary or secondary amine to form the stable amide bond, completing the synthesis of the target inhibitor.[4][10]

Detailed Experimental Protocols

The following protocols are representative examples and should be optimized based on the specific substrates used.

Protocol 1: Synthesis of a C6-Aryl, C3-Amide Derivative via Suzuki Coupling

Step 1A: Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the vessel.

  • Add a degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (typically 85-90 °C) and monitor by TLC or LC-MS until the starting material is consumed (usually 4-12 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C6-aryl intermediate.[4]

Step 1B: Ester Hydrolysis

  • Dissolve the purified C6-aryl intermediate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until hydrolysis is complete (monitor by LC-MS).

  • Acidify the mixture to pH ~3-4 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the carboxylic acid, which is often used without further purification.

Step 1C: Amidation

  • Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM.

  • Add a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir for 15-20 minutes to pre-activate the acid.

  • Add the desired amine (1.1 eq) and stir at room temperature until the reaction is complete (2-16 hours).

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry, concentrate, and purify by column chromatography or preparative HPLC to obtain the final inhibitor.

Protocol 2: Synthesis of a C6-Amino, C3-Amide Derivative via Buchwald-Hartwig Amination

Step 2A: Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the desired amine (1.2-1.5 eq), and cesium carbonate (2.0 eq).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., Xantphos, 0.04 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Heat the mixture to 100-110 °C and stir until the reaction is complete as monitored by LC-MS (6-24 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the C6-amino intermediate.

Step 2B & 2C: Ester Hydrolysis and Amidation

  • Follow the procedures outlined in Step 1B and Step 1C to convert the C6-amino ethyl ester intermediate into the final C3-carboxamide target compound.

Kinase Interaction Model & SAR Insights

The pyrazolo[1,5-a]pyridine scaffold orients its substituents into key regions of the ATP-binding site to achieve potent inhibition.

G cluster_0 ATP Binding Pocket cluster_1 Pyrazolo[1,5-a]pyridine Inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue solvent_front Solvent Front (Hydrophilic) hydro_pocket Hydrophobic Pocket core Pyrazolo[1,5-a]pyridine Scaffold core->hydro_pocket van der Waals c3_amide C3-Amide (R'-NH-C=O) c3_amide->hinge H-Bonds c6_group C6-Substituent (Aryl or Amino) c6_group->solvent_front Polar/Hydrophobic Interactions

Caption: General binding model of a pyrazolo[1,5-a]pyridine inhibitor.

  • Hinge Binding (C3-Amide): The amide at the C3 position is critical for forming one or two hydrogen bonds with the backbone amide groups of the kinase hinge region. This interaction is the primary anchor for the inhibitor.[5]

  • C6-Substituent (Solvent Front): The group installed at the C6 position via Suzuki or Buchwald-Hartwig coupling extends towards the solvent-exposed region of the active site. SAR studies have shown that modifying this group can drastically affect both potency and selectivity.[2][4][5] For example, in PI3Kδ inhibitors, a morpholine moiety at a similar position is known to drive selectivity.[4]

  • Scaffold (Hydrophobic Interactions): The bicyclic core itself sits within a hydrophobic pocket, making favorable van der Waals contacts.

Representative Inhibitors & Biological Activity

While data for the specific Ethyl 6-chloropyrazolo[1,5-a]pyridine -3-carboxylate is part of proprietary drug discovery, the closely related pyrazolo[1,5-a]pyrimidine scaffold provides excellent and relevant examples of the potency that can be achieved.

Compound ClassKey SubstituentsTarget Kinase(s)Reported IC₅₀ (nM)Reference
Pyrazolo[1,5-a]pyrimidineC5-(Indol-4-yl), C7-MorpholinePI3Kδ2.8[4]
Pyrazolo[1,5-a]pyrimidine3,6-disubstitutedKDR (VEGFR2)19[11]
Pyrazolo[1,5-a]pyrimidineC5-(Quizartinib-resistant moiety)FLT3-ITD (D835Y)0.3[12]
Pyrazolo[1,5-a]pyrimidineVariedB-RafPotent Inhibition[6]
Pyrazolo[1,5-a]pyrimidineVariedCDK9Potent Inhibition[7]

This data underscores the scaffold's versatility and its success in generating highly potent inhibitors against diverse kinase targets. The synthetic strategies outlined in this note are directly applicable to achieving similar results starting from the pyrazolo[1,5-a]pyridine core.

Conclusion

This compound is a high-value, strategically functionalized starting material for the synthesis of kinase inhibitors. The orthogonal reactivity of the C6-chloro and C3-ester groups allows for the systematic and efficient exploration of chemical space around the pyrazolo[1,5-a]pyridine scaffold. By employing robust synthetic methodologies such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, medicinal chemists can rapidly generate libraries of novel compounds for screening and lead optimization, accelerating the discovery of next-generation targeted therapies.

References

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  • Abdel-Maksoud, M. S., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(6), 649-672. Available at: [Link]

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  • Bioorganic & Medicinal Chemistry Letters. (2007). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(21), 5859-5863. Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters, 25(19), 4126-4131. Available at: [Link]

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Application Notes & Protocols: The Emergence of Pyrazolo[1,5-a]pyridines in Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The global health challenge posed by tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent discovery of novel therapeutic agents with unique mechanisms of action.[1] Within the landscape of anti-TB drug discovery, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged heterocyclic core. Its derivatives have demonstrated potent bactericidal activity against both drug-sensitive and drug-resistant Mtb strains, often exhibiting favorable pharmacological profiles.[2][3]

This guide provides an in-depth exploration of the pyrazolo[1,5-a]pyridine class, intended for researchers and drug development professionals. We will dissect the medicinal chemistry principles, including structure-activity relationships (SAR) and mechanisms of action, and provide detailed, field-proven protocols for the synthesis, in vitro screening, and evaluation of these promising antitubercular agents.

Part 1: Medicinal Chemistry Landscape

The versatility of the pyrazolo[1,5-a]pyridine core allows for chemical modifications at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. Two major subclasses have garnered significant attention: pyrazolo[1,5-a]pyrimidinones and pyrazolo[1,5-a]pyridine-3-carboxamides.

Core Scaffold and Key Derivatives

The fundamental structure consists of a fused pyrazole and pyridine ring system. Strategic derivatization has led to the identification of potent lead compounds.

G cluster_scaffold Core Scaffolds cluster_derivatives Key Derivative Classes Scaffold Pyrazolo[1,5-a]pyridine Core (R1-R5 = substitution points) Carboxamides Pyrazolo[1,5-a]pyridine-3-carboxamides Potent inhibitors of Mtb, often targeting cytochrome bc1 complex or ATP synthase. Scaffold->Carboxamides Amidation at C3 Pyrimidinones Pyrazolo[1,5-a]pyrimidin-7(4H)-ones Identified via HTS, diverse MoAs including disruption of iron metabolism. Scaffold->Pyrimidinones Annulation to form pyrimidine ring

Caption: Core pyrazolo[1,5-a]pyridine scaffold and key antitubercular derivative classes.

Mechanism of Action (MoA): A Tale of Multiple Targets

A fascinating aspect of this scaffold is its ability to engage multiple distinct molecular targets within Mtb, a characteristic highly dependent on the substitution pattern. This promiscuity can be advantageous in overcoming resistance but also necessitates careful MoA deconvolution for lead optimization.

  • Inhibition of ATP Synthase: Certain pyrazolo[1,5-a]pyrimidine analogues have been identified as potent inhibitors of mycobacterial ATP synthase, a critical enzyme for cellular energy production.[4] This mechanism is shared with the approved anti-TB drug bedaquiline.

  • Targeting the Cytochrome bc1 Complex (QcrB): A prominent MoA for many pyrazolo[1,5-a]pyridine-3-carboxamides is the inhibition of the QcrB subunit of the cytochrome bc1 complex.[5] This disruption of the electron transport chain is a validated strategy, also employed by the clinical candidate Q203. Scaffold hopping from the imidazo[1,2-a]pyridine core of Q203 led to the discovery of potent pyrazolo[1,5-a]pyridine analogues.[2][5]

  • Disruption of Iron Metabolism: Some pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been shown to perturb iron metabolism. Resistance to these compounds was not linked to common targets but rather to mutations in a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751), which promoted compound degradation.[6][7] This highlights a novel vulnerability in Mtb.

Structure-Activity Relationship (SAR) Insights

Systematic exploration of substituents has yielded critical insights for designing potent molecules. The table below summarizes key SAR findings from the literature.

Scaffold PositionModificationImpact on ActivityReferences
C3 (Carboxamide) N-linked diaryl side chainsIntroduction of substituted diaryl groups can significantly improve potency against drug-resistant Mtb strains.[3]
C3 (Carboxamide) Secondary carboxamide linker (-CONH-)The secondary amide functionality is considered crucial for activity, potency, and favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties.[5]
C5 Methoxy groupA 5-methoxy substituent on the pyrazolo[1,5-a]pyridine core showed better potency against drug-resistant isolates compared to a 5-methyl group.[3]
C7 (Pyrimidinone) 2-pyridylmethylamine moietyThis specific substituent at the C-7 position was found to be critical for the antimycobacterial activity of the aminopyrazolo[1,5-a]pyrimidine series.[8]

Part 2: Experimental Protocols & Workflows

This section provides detailed, step-by-step protocols for the synthesis and evaluation of pyrazolo[1,5-a]pyridine-3-carboxamides, a class with a well-defined MoA and demonstrated in vivo efficacy.

Synthetic Workflow: A Representative Protocol

The synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides is typically achieved through a convergent route, culminating in an amidation reaction. The following protocol is adapted from established literature procedures for the synthesis of the core acid intermediate and its subsequent coupling.[2][3]

Caption: General synthetic workflow for pyrazolo[1,5-a]pyridine-3-carboxamides.

Protocol 2.1.1: Synthesis of a Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Intermediate

  • Rationale: This two-step process constructs the core heterocyclic system. The N-amination of the pyridine nitrogen makes it susceptible to cycloaddition. The subsequent 1,3-dipolar cycloaddition with an alkyne is a robust method for forming the fused pyrazole ring.

  • N-amination: To a solution of the substituted pyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM), add O-mesitylenesulfonylhydroxylamine (MSH) (1.2 eq) portion-wise at 0°C. Allow the reaction to stir at room temperature for 12-16 hours. Monitor by TLC or LC-MS for the consumption of starting material.

  • Cycloaddition: To the resulting mixture from step 1, add the substituted ethyl propiolate (1.5 eq) and a base such as potassium carbonate (K₂CO₃) (3.0 eq). Heat the reaction mixture to reflux (approx. 40°C for DCM) for 8-12 hours until the N-aminopyridinium salt is consumed.

  • Work-up & Purification: After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the crude ester intermediate via flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

  • Saponification: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of sodium hydroxide (NaOH) (5.0 eq) and stir at 60°C for 4-6 hours.

  • Isolation: After cooling to 0°C, acidify the mixture with 1N HCl to a pH of ~3-4. The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired acid intermediate.

Protocol 2.1.2: Amide Coupling to Final Product

  • Rationale: Amide bond formation is a critical final step. Using a reliable coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) ensures high-yield conversion under mild conditions.

  • Reaction Setup: In a round-bottom flask, dissolve the pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq), the desired primary amine (1.1 eq), and HATU (1.2 eq) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for 6-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up & Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final compound.

In Vitro Antitubercular Activity Screening Workflow

A tiered screening cascade is essential to efficiently identify potent and non-toxic lead candidates. The workflow begins with primary whole-cell screening, followed by cytotoxicity assessment to determine selectivity, and finally, evaluation of intracellular activity.

G A Test Compound Library (Pyrazolo[1,5-a]pyridines) B Primary Screen: Whole-Cell Activity Assay: Resazurin Microplate Assay (REMA) Strain: Mtb H37Rv A->B C Determine Minimum Inhibitory Concentration (MIC) B->C D Cytotoxicity Screen Assay: MTT Assay Cell Line: e.g., Vero, HepG2 C->D Potent Compounds (MIC < 10 µM) F Calculate Selectivity Index (SI) SI = IC50 / MIC C->F E Determine 50% Cytotoxic Concentration (IC50) D->E E->F G Secondary Screen: Intracellular Activity Assay: Macrophage Infection Model Strain: Autoluminescent Mtb F->G Selective Compounds (SI > 10) H Determine Intracellular Potency (EC90) G->H I Hit Prioritization for In Vivo Studies H->I

Caption: In vitro screening cascade for antitubercular drug discovery.

Protocol 2.2.1: MIC Determination by Resazurin Microplate Assay (REMA)

  • Rationale: REMA is a colorimetric assay that measures the metabolic activity of Mtb.[9] Viable bacteria reduce the blue, non-fluorescent resazurin dye to the pink, fluorescent resorufin. The MIC is the lowest compound concentration that prevents this color change, indicating inhibition of bacterial growth.

  • Preparation: In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells. Serially dilute the test compounds two-fold across the plate, leaving positive (bacteria only) and negative (broth only) control wells.

  • Inoculation: Add 100 µL of a prepared Mtb H37Rv inoculum (adjusted to a McFarland standard of 1.0 and then diluted 1:20) to each well, except the negative control.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Assay Development: Add 30 µL of resazurin solution (e.g., 0.01% w/v) to each well and incubate for an additional 24 hours.

  • Reading: Assess the color change visually. The MIC is the lowest concentration where the color remains blue (no reduction). Results can also be quantified by measuring fluorescence or absorbance.

Protocol 2.2.2: Cytotoxicity Assessment by MTT Assay

  • Rationale: It is crucial to ensure that the compound's activity is specific to Mtb and not due to general cytotoxicity. The MTT assay measures the viability of mammalian cells.[10][11] Metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of viable cells.[10]

  • Cell Seeding: Seed a 96-well plate with a suitable mammalian cell line (e.g., Vero or HepG2) at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 5 minutes and measure the absorbance at ~570 nm using a microplate reader. Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

Protocol 2.2.3: Intracellular Activity Assay

  • Rationale: Mtb is an intracellular pathogen that primarily resides within macrophages. An effective drug must be able to penetrate the host cell and kill the bacteria within this environment.[12][13] This assay evaluates a compound's activity against intracellular Mtb.[6]

  • Macrophage Seeding: Seed a macrophage-like cell line (e.g., J774A.1) in a 96-well plate and allow them to adhere.

  • Infection: Infect the macrophages with an autoluminescent or fluorescent reporter strain of Mtb (e.g., H37Rv-lux) at a specific multiplicity of infection (MOI), typically between 1 and 10. Incubate for several hours to allow phagocytosis.

  • Compound Treatment: Remove extracellular bacteria by washing. Add fresh medium containing serial dilutions of the test compounds and incubate for 3-7 days.

  • Measurement: Measure the luminescence or fluorescence at various time points. A reduction in signal compared to the untreated control indicates intracellular bactericidal or bacteriostatic activity. The EC₉₀ (effective concentration to inhibit 90% of signal) can then be determined.

Part 3: Data Interpretation and Next Steps

The primary goal of the initial screening cascade is to identify compounds with high potency (low MIC), low cytotoxicity (high IC₅₀), and a favorable Selectivity Index (SI = IC₅₀/MIC). A common threshold for a promising hit is an MIC < 10 µM and an SI > 10. Compounds meeting these criteria, particularly those that also demonstrate intracellular activity, are prioritized for further optimization and in vivo efficacy studies in animal models of tuberculosis, such as the mouse model.[2][14] Several pyrazolo[1,5-a]pyridine derivatives have shown significant bacterial load reduction in such models, underscoring their potential as lead compounds for future antitubercular drug development.[2][3]

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT.
  • Early, J. V., et al. (n.d.). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. NIH.
  • Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-Tuberculosis Compounds.
  • Oh, S., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479-492.
  • Wang, H., et al. (2022). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology.
  • Oh, S., et al. (2021). Structure-Activity Relationships of Pyrazolo[1, 5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479-492.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
  • Oh, S., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
  • Orrell, K., et al. (2015). Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. Bioorganic & Medicinal Chemistry, 23(22), 7088-7100.
  • Kumar, G., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules, 27(18), 5859.
  • Assay Genie. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(6), 719-723.
  • Li, G., et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry, 125, 41-48.
  • Wang, H., et al. (2022). In vitro screening of drug libraries against Mycobacterium... ResearchGate.
  • Taylor & Francis Online. (n.d.). In vitro anti-TB properties, in silico target validation, molecular docking and dynamics studies of substituted 1,2,4-oxadiazole analogues against Mycobacterium tuberculosis.
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  • Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
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  • Tantry, S. J., et al. (2021). Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. Journal of Medicinal Chemistry, 64(6), 3231-3247.
  • ResearchGate. (2025). Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents | Request PDF.
  • Reddy, B. V. S., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13867-13876.
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Application Notes and Protocols for the Scalable Synthesis of Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and three-dimensional structure make it a valuable scaffold for the development of novel therapeutic agents. Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate, in particular, serves as a key building block for the synthesis of a variety of biologically active molecules, including inhibitors of various protein kinases. The controlled and scalable synthesis of this intermediate is therefore of critical importance for researchers and professionals in the field of drug development.

This guide provides a comprehensive overview of a robust and scalable method for the synthesis of this compound, drawing upon established synthetic strategies for analogous compounds. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss key considerations for scaling up the production of this valuable compound.

Synthetic Strategy: A Mechanistic Approach

The most effective and scalable synthesis of this compound is achieved through a multi-step sequence involving the formation of a 1-aminopyridinium salt followed by a [3+2] cycloaddition reaction. This approach offers high regioselectivity and generally proceeds with good to excellent yields.

A plausible synthetic pathway, adapted from methodologies reported for analogous bromo-substituted compounds, is outlined below.[1] This strategy involves the N-amination of a substituted pyridine, followed by a 1,3-dipolar cycloaddition with an appropriate propiolate.[2]

Overall Synthetic Scheme

Synthetic Pathway 5-chloro-2-aminopyridine 5-chloro-2-aminopyridine 1-amino-5-chloropyridinium salt 1-amino-5-chloropyridinium salt 5-chloro-2-aminopyridine->1-amino-5-chloropyridinium salt N-amination This compound This compound 1-amino-5-chloropyridinium salt->this compound [3+2] Cycloaddition with Ethyl Propiolate

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 1-Amino-5-chloropyridinium Salt

The initial step involves the N-amination of 5-chloro-2-aminopyridine. O-(Mesitylenesulfonyl)hydroxylamine (MSH) is a commonly used and effective reagent for this transformation.

Protocol 1: N-amination of 5-chloro-2-aminopyridine

  • Reagent Preparation: In a well-ventilated fume hood, prepare a solution of 5-chloro-2-aminopyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Reaction Setup: Place the solution in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of O-(Mesitylenesulfonyl)hydroxylamine (MSH) (1.1 eq) in the same solvent to the cooled pyridine solution over a period of 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the resulting precipitate, the 1-amino-5-chloropyridinium salt, can be collected by filtration. Wash the solid with cold solvent and dry under vacuum. The product is often used in the next step without further purification.

Causality and Expertise: The use of MSH provides a clean and efficient method for N-amination. The mesitylenesulfonate is a good leaving group, facilitating the nucleophilic attack by the pyridine nitrogen. Performing the reaction at low temperatures helps to control the exothermicity and minimize side reactions.

Part 2: [3+2] Cycloaddition for the Formation of the Pyrazolo[1,5-a]pyridine Core

The key step in forming the bicyclic system is the 1,3-dipolar cycloaddition between the in situ generated N-ylide from the 1-amino-5-chloropyridinium salt and ethyl propiolate.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, suspend the 1-amino-5-chloropyridinium salt (1.0 eq) in a suitable solvent like ethanol or dimethylformamide (DMF).

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0-3.0 eq) to the suspension. This will generate the reactive N-ylide intermediate in situ.

  • Dipolarophile Addition: To the stirring mixture, add ethyl propiolate (1.2 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature may need to be determined empirically.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality and Expertise: The base is crucial for the deprotonation of the aminopyridinium salt to form the nucleophilic N-ylide. The subsequent cycloaddition with the electron-deficient alkyne (ethyl propiolate) proceeds in a concerted or stepwise manner to yield the desired pyrazolo[1,5-a]pyridine ring system. The choice of solvent and temperature can significantly impact the reaction rate and yield.

Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to a larger-scale production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Parameter Laboratory Scale (grams) Scale-Up Considerations (kilograms) Rationale and Recommendations
Reagents High-purity reagents are readily available.Cost and availability of starting materials become critical. MSH can be expensive for large-scale use.Investigate alternative, more cost-effective aminating agents if possible. Ensure a reliable supply chain for all key materials.
Solvents A wider range of solvents can be used.Solvent cost, toxicity, and ease of recovery are major factors.Favor the use of more environmentally friendly and easily recyclable solvents. Ensure adequate ventilation and solvent handling procedures are in place.
Temperature Control Easily managed with standard laboratory equipment.Exothermic reactions can pose a significant safety risk. Efficient heat transfer is crucial.Use jacketed reactors with precise temperature control. Consider a semi-batch process for the addition of reactive reagents to manage heat generation.
Mixing Magnetic stirring is usually sufficient.Inefficient mixing can lead to localized hot spots and reduced yields.Employ overhead mechanical stirrers with appropriate impeller design to ensure homogenous mixing.
Work-up and Purification Extraction and column chromatography are common.Large-volume extractions can be cumbersome. Chromatography is often not feasible for large quantities.Optimize extraction procedures to minimize solvent usage. Develop a robust crystallization method for purification to avoid chromatography.
Safety Standard laboratory safety protocols apply.A thorough process safety assessment (e.g., HAZOP) is essential.Implement appropriate engineering controls, personal protective equipment (PPE), and emergency procedures.
Process Optimization Workflow for Scale-Up

Scale-Up Workflow A Route Scouting & Feasibility B Process Hazard Analysis (PHA) A->B C Raw Material Sourcing & Qualification B->C D Parameter Optimization (DoE) C->D E Pilot Scale Batch D->E F Process Validation & Manufacturing E->F

Caption: A typical workflow for scaling up the synthesis of a pharmaceutical intermediate.

Conclusion

The synthesis of this compound can be reliably achieved through a well-established synthetic sequence involving N-amination and [3+2] cycloaddition. While the laboratory-scale synthesis is relatively straightforward, scaling up this process requires careful attention to safety, process optimization, and cost-effectiveness. By following the protocols and considering the scale-up factors outlined in this guide, researchers and drug development professionals can efficiently produce this valuable building block for their research and development needs.

References

  • Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses. Bioorganic & Medicinal Chemistry, 2006, 14(4), 944-954. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Journal of Medicinal Chemistry, 2019, 62(17), 7838-7851. [Link]

  • 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 2023, 14(10), 1839-1865. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 2019, 4(9), 13846-13859. [Link]

Sources

"crystallization techniques for Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Crystallization of Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a key heterocyclic intermediate in the synthesis of various pharmacologically active molecules. The purity, crystal form (polymorphism), and crystal habit (size and shape) of this compound are critical parameters that significantly influence downstream processability, reaction kinetics, and the ultimate quality of the final active pharmaceutical ingredient (API). Crystallization is the most crucial unit operation for controlling these solid-state properties.

This document provides a comprehensive guide to developing a robust crystallization process for this compound. It moves beyond simple procedural lists to explain the scientific rationale behind methodological choices, empowering researchers to troubleshoot and optimize their purification strategies. The protocols described herein are designed to be self-validating systems, providing a logical framework for achieving desired product specifications.

Physicochemical Profile and Its Impact on Crystallization

Understanding the inherent properties of this compound is the foundation for designing an effective crystallization strategy. The molecule's structure, featuring a fused aromatic system, a halogen substituent, and an ester functional group, dictates its solubility behavior.

PropertyValueSignificance for Crystallization
Molecular Formula C₁₀H₉ClN₂O₂Provides the elemental composition.
Molecular Weight 224.65 g/mol [1]Influences dissolution and diffusion rates.
Structure Fused pyrazolopyridine core with chloro and ethyl carboxylate groups.The heterocyclic core and chloro group impart some rigidity and hydrophobicity, while the ester group provides a site for hydrogen bonding (acceptor) and polarity. This balance suggests solubility in a range of organic solvents.[2]
Predicted Polarity ModerateThe molecule is not extremely polar or nonpolar, allowing for the use of various solvent systems, including solvent/anti-solvent mixtures.

The presence of nitrogen atoms and carbonyl oxygen makes the molecule a hydrogen bond acceptor, which can be exploited during solvent selection. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit different solubility profiles compared to aprotic solvents.

A Strategic Framework for Crystallization Method Selection

There is no universal crystallization technique; the optimal method depends on the compound's solubility profile, the impurities present, and the desired crystal attributes. The following workflow provides a logical decision-making process for selecting and refining a suitable crystallization protocol.

Crystallization_Workflow start Start: Crude Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate solvent_screen 1. Solvent Screening (Test solubility in various solvents at RT and elevated temp) start->solvent_screen decision1 Is a solvent found with high solubility when hot and low solubility when cold? solvent_screen->decision1 cooling_cryst 2. Cooling Crystallization Protocol (Primary Method) decision1->cooling_cryst Yes decision2 Can a miscible solvent/ anti-solvent pair be identified? decision1->decision2 No end_point Isolate, Wash, and Dry Pure Crystalline Product cooling_cryst->end_point antisolvent_cryst 3. Anti-Solvent Crystallization Protocol decision2->antisolvent_cryst Yes decision3 Is high crystal quality needed from a very small sample amount? decision2->decision3 No antisolvent_cryst->end_point vapor_diff 4. Vapor Diffusion Protocol (For high-quality single crystals) decision3->vapor_diff Yes slow_evap 5. Slow Evaporation (Simple, less controlled method) decision3->slow_evap No vapor_diff->end_point slow_evap->end_point

Caption: Decision workflow for selecting a crystallization method.

Experimental Protocols

The following sections provide detailed, step-by-step protocols grounded in established crystallization principles.[3][4]

Protocol 1: Cooling Crystallization

This technique is the most common and is preferred when a suitable solvent with a high-temperature coefficient of solubility is identified.[5][6] It relies on the principle that the compound's solubility decreases as the temperature of the solution is lowered, leading to supersaturation and crystal formation.[7]

Rationale: Slow cooling allows for the orderly arrangement of molecules into a crystal lattice, which tends to exclude impurity molecules, resulting in effective purification.[8] Insulating the flask promotes slower cooling, which generally yields larger and purer crystals.[8]

Methodology:

  • Solvent Selection: In a series of test tubes, test the solubility of a small amount of the crude compound in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene) at room temperature and at the solvent's boiling point. An ideal solvent will dissolve the compound completely when hot but sparingly or not at all when cold.[4][8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the compound just completely dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Cooling (Crystallization Step): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of large, well-defined crystals.[8]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold solvent to remove any residual impurities adhering to the crystal surfaces.[4]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Anti-Solvent Crystallization

This method is employed when the compound is highly soluble in a solvent even at low temperatures, or when it is thermally sensitive. It works by adding a miscible "anti-solvent" in which the compound is insoluble, reducing the overall solubility of the solute in the mixture and inducing crystallization.[9][10][11]

Rationale: The controlled addition of an anti-solvent systematically reduces the solute's solubility, generating a state of supersaturation that drives nucleation and crystal growth.[12][13] The rate of addition is a critical parameter; slow addition is preferable to avoid rapid precipitation, which can trap impurities.[13]

Methodology:

  • Solvent System Selection: Identify a solvent/anti-solvent pair. The compound must be soluble in the "solvent" and insoluble in the "anti-solvent." The two liquids must be fully miscible (e.g., Ethanol/Water, Ethyl Acetate/Heptane).[3]

  • Dissolution: Dissolve the crude compound in the minimum amount of the "solvent" at room temperature.

  • Anti-Solvent Addition: While stirring the solution, add the "anti-solvent" dropwise until the solution becomes faintly turbid (cloudy). The turbidity indicates that the point of saturation has been reached.

  • Crystal Growth: If necessary, add a drop or two of the "solvent" to redissolve the turbidity and then allow the solution to stand undisturbed. Crystals should form as the system equilibrates. Seeding with a previously obtained pure crystal can be beneficial if nucleation is slow.

  • Completion: Once crystal formation begins, you may continue to slowly add more anti-solvent to maximize the yield.

  • Isolation and Drying: Isolate, wash (with the anti-solvent or a mixture rich in it), and dry the crystals as described in the cooling crystallization protocol.

Protocol 3: Vapor Diffusion

Vapor diffusion is an excellent technique for growing high-quality, single crystals suitable for X-ray diffraction, especially when working with small quantities of material.[14] It is a very slow method that allows for perfect lattice formation.

Rationale: This technique relies on the slow diffusion of a volatile anti-solvent vapor into a solution of the compound in a less volatile solvent.[15] This gradual change in solvent composition gently brings the solution to a state of supersaturation, promoting slow and orderly crystal growth.[16][17]

Methodology (Hanging Drop Method):

  • Preparation: Prepare a concentrated solution of the compound in a suitable "good" solvent (e.g., toluene, dichloromethane).

  • Reservoir Setup: In a well of a 24-well crystallization plate, add approximately 0.5 mL of a volatile "bad" solvent (anti-solvent) in which the compound is insoluble (e.g., heptane, pentane).[16]

  • Drop Preparation: Place a 1-5 µL drop of the compound solution onto the center of a siliconized glass coverslip.[18]

  • Sealing: Invert the coverslip and place it over the well, ensuring the grease on the well rim creates an airtight seal. The drop of solution is now hanging suspended over the anti-solvent reservoir.[16][18]

  • Incubation: Place the sealed plate in a location free from vibrations and temperature fluctuations.

  • Monitoring: Over several hours to days, the anti-solvent vapor will diffuse into the hanging drop, causing the compound to slowly crystallize. Monitor progress periodically under a microscope.

Troubleshooting Common Crystallization Issues

ProblemProbable Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not saturated (too much solvent used).- Cooling is too rapid, or the system is supersaturated but lacks nucleation sites.- Boil off some solvent to concentrate the solution and try again.- Scratch the inside of the flask with a glass rod at the liquid-air interface to provide nucleation sites.[8]- Add a "seed" crystal of the pure compound.
"Oiling Out" - The solution's saturation point is below the melting point of the compound.- The rate of supersaturation is too high.- Re-heat the solution to dissolve the oil, add more solvent, and cool again more slowly.- Switch to a lower-boiling point solvent.- For anti-solvent crystallization, add the anti-solvent more slowly or at a lower temperature.
Poor Crystal Quality - Crystallization occurred too rapidly.- Presence of significant impurities.- Ensure cooling is slow and undisturbed. Insulate the flask.- Try a different solvent or a sequence of crystallization techniques for further purification.
Low Yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Evaporate some solvent from the filtrate to obtain a second crop of crystals.

References

  • Google Patents.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. [Link]

  • Guide for crystallization. [Link]

  • YouTube. (2024). How to use the Vapor Diffusion set up of the CrystalBreeder. [Link]

  • YouTube. (2013). Hanging Drop Vapor Diffusion Protein Crystallization Tutorial. [Link]

  • National Institutes of Health (NIH). (2011). Protein Crystallization for X-ray Crystallography. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • RM@Schools. Antisolvent Crystallization. [Link]

  • ResearchGate. (2020). (PDF) Anti-Solvent Crystallization. [Link]

  • Mettler Toledo. Using AntiSolvent for Crystallization. [Link]

  • ANDRITZ GROUP. Crystallization process guide | industrial use. [Link]

  • University of Colorado Boulder, Organic Chemistry. Crystallization. [Link]

  • Cool Separations. Cooling Crystallization Technology. [Link]

  • Recrystallization and Crystallization. [Link]

  • PubChem. Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate. [Link]

  • Molbase. ETHYL 6-CHLOROPYRAZOLO[1,5-A]PYRIDINE-2-CARBOXYLATE 1234616-54-6 wiki. [Link]

  • Wikipedia. Recrystallization (chemistry). [Link]

  • Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your reaction yields.

Introduction: The Synthetic Challenge

The synthesis of this compound is a multi-step process that, while established, can present several challenges affecting both yield and purity. The most common and effective synthetic route involves a [3+2] cycloaddition reaction between an N-aminopyridinium ylide and an electron-deficient alkyne. This guide will focus on troubleshooting and optimizing this key transformation.

Troubleshooting Guide: Addressing Common Issues

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

A low yield is one of the most frequent challenges in this synthesis. Several factors can contribute to this issue, from the quality of starting materials to suboptimal reaction conditions.

  • Question: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I improve it?

  • Answer: A low yield can stem from several factors. Let's break down the possibilities:

    • Purity of Starting Materials: The purity of your 2-chloro-5-aminopyridine and ethyl propiolate is critical. Impurities can inhibit the reaction or lead to unwanted side products.

      • Recommendation: Ensure your starting materials are of high purity. If necessary, recrystallize or distill them before use.

    • Inefficient N-Amination: The formation of the N-aminopyridinium salt is a crucial first step. Incomplete reaction here will directly impact the final yield.

      • Recommendation: Monitor the N-amination step by TLC to ensure complete consumption of the starting pyridine. If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature.

    • Suboptimal Reaction Conditions for Cycloaddition: The [3+2] cycloaddition is sensitive to temperature, solvent, and base.

      • Recommendation: A solvent screen is advisable. While DMF is commonly used, other polar aprotic solvents could be more effective for your specific setup. The choice and amount of base are also crucial; an excess can lead to side reactions, while too little will result in incomplete conversion. A systematic optimization of the base equivalent is recommended.

    • Reaction Monitoring: It's possible the reaction was stopped prematurely or allowed to proceed for too long, leading to product degradation.

      • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time for achieving the highest yield.

Issue 2: Formation of Side Products and Purification Challenges

The presence of side products can complicate purification and significantly reduce the isolated yield of the target compound.

  • Question: I've successfully synthesized the product, but I'm having difficulty purifying it due to the presence of closely-eluting impurities. What are these side products and how can I minimize their formation?

  • Answer: The formation of regioisomers is a known challenge in the 1,3-dipolar cycloaddition of unsymmetrically substituted pyridinium ylides.

    • Understanding Regioselectivity: The cycloaddition can potentially yield two different regioisomers. The desired product is typically the major isomer due to electronic and steric factors, but the other isomer can form in significant amounts under certain conditions.

      • Recommendation: The choice of solvent and reaction temperature can influence regioselectivity. It is recommended to consult literature for similar reactions to find conditions that favor the desired isomer.

    • Purification Strategies:

      • Column Chromatography: This is the most common method for separating the desired product from impurities. A careful selection of the eluent system is key. A gradient of hexane and ethyl acetate is a good starting point.

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a two-step sequence. First, 2-chloro-5-aminopyridine is N-aminated using a suitable aminating agent to form the corresponding N-aminopyridinium salt. This salt is then treated with a base to generate the N-aminopyridinium ylide in situ. This ylide, a 1,3-dipole, undergoes a [3+2] cycloaddition reaction with ethyl propiolate, an electron-deficient alkyne, to form the pyrazolo[1,5-a]pyridine ring system.

Q2: What are the most critical parameters to control for a high-yield synthesis?

A2: The most critical parameters are:

  • Purity of reactants: As mentioned in the troubleshooting guide, pure starting materials are essential.

  • Stoichiometry of reagents: Precise control over the molar ratios of the reactants, especially the base in the cycloaddition step, is crucial.

  • Reaction temperature: Both the N-amination and the cycloaddition steps have optimal temperature ranges that should be adhered to.

  • Choice of solvent: The solvent can significantly influence reaction rates and, in some cases, regioselectivity.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Many of the reagents used in this synthesis are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be particularly cautious when handling strong bases and potentially volatile organic solvents.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific laboratory conditions and equipment.

Protocol 1: Synthesis of N-amino-2-chloro-5-aminopyridinium 2,4-dinitrophenyl ether

This protocol outlines the N-amination of 2-chloro-5-aminopyridine, a key intermediate.

ReagentMolar Eq.
2-chloro-5-aminopyridine1.0
O-(2,4-dinitrophenyl)hydroxylamine1.1
Acetonitrile (ACN)-

Procedure:

  • To a solution of 2-chloro-5-aminopyridine in acetonitrile, add O-(2,4-dinitrophenyl)hydroxylamine portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, the precipitated product can be collected by filtration, washed with cold acetonitrile, and dried under vacuum.

Protocol 2: Synthesis of this compound

This protocol details the [3+2] cycloaddition reaction.

ReagentMolar Eq.
N-amino-2-chloro-5-aminopyridinium salt1.0
Ethyl propiolate1.2
Potassium Carbonate (K₂CO₃)2.0
Dimethylformamide (DMF)-

Procedure:

  • To a solution of the N-aminopyridinium salt in DMF, add potassium carbonate.

  • To this suspension, add ethyl propiolate dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Visualizing the Synthesis

To aid in understanding the reaction, the following diagrams illustrate the key steps.

Reaction Pathway

Reaction_Pathway cluster_step1 Step 1: N-Amination cluster_step2 Step 2: [3+2] Cycloaddition 2-chloro-5-aminopyridine 2-chloro-5-aminopyridine N-aminopyridinium_salt N-amino-2-chloro-5-aminopyridinium salt 2-chloro-5-aminopyridine->N-aminopyridinium_salt ACN N-aminating_agent O-(2,4-dinitrophenyl)hydroxylamine N-aminating_agent->N-aminopyridinium_salt Ylide N-aminopyridinium ylide (in situ) N-aminopyridinium_salt->Ylide Base Product This compound Ylide->Product DMF, K₂CO₃ Alkyne Ethyl propiolate Alkyne->Product

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Issue Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_N-Amination Optimize N-Amination Step Check_Purity->Optimize_N-Amination If pure Purify_Materials Recrystallize/Distill Starting Materials Check_Purity->Purify_Materials If impure Optimize_Cycloaddition Optimize Cycloaddition Conditions Optimize_N-Amination->Optimize_Cycloaddition Monitor_Reaction Implement Rigorous Reaction Monitoring (TLC) Optimize_Cycloaddition->Monitor_Reaction Purification_Issues Address Purification Challenges Monitor_Reaction->Purification_Issues End Improved Yield Purification_Issues->End Purify_Materials->Check_Purity

Caption: A logical workflow for troubleshooting low yield issues.

References

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. National Institutes of Health. [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. National Institutes of Health. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof.

Technical Support Center: Purification of Crude Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound. Each issue is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.

Issue 1: Oily or Gummy Product After Initial Synthesis and Work-up

Question: My crude product is an oil or a sticky solid, making it difficult to handle and purify. What is causing this, and how can I obtain a solid product?

Answer:

The oily nature of the crude product often indicates the presence of residual solvents, unreacted starting materials, or low-melting point byproducts. The pyrazolo[1,5-a]pyridine core, while generally stable, can sometimes present crystallization challenges, a known issue with some pyridine and annulated pyridine compounds.[1]

Causality and Resolution Workflow:

Caption: Troubleshooting workflow for an oily or gummy product.

Detailed Protocol:

  • Initial Solvent Removal: Ensure all volatile organic solvents from the reaction work-up (e.g., ethyl acetate, dichloromethane) are thoroughly removed. Use a rotary evaporator followed by drying under high vacuum for several hours.

  • Trituration:

    • Place the oily crude product in a flask.

    • Add a small volume of a non-polar solvent in which the desired product is expected to have low solubility at room temperature (e.g., hexanes, diethyl ether, or a mixture of both).

    • Stir the mixture vigorously with a spatula or magnetic stirrer. The impurities may dissolve in the solvent, while the desired product should solidify.

    • If the product solidifies, collect the solid by vacuum filtration and wash with a small amount of the cold non-polar solvent.

  • If Trituration Fails: If the product remains oily, it may be necessary to proceed directly to column chromatography. The oil can be dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel before loading onto the column.

Issue 2: Poor Separation During Column Chromatography

Question: I am having difficulty separating my target compound from impurities using column chromatography. The fractions are either mixed or the product elutes with a significant tail.

Answer:

Poor separation in column chromatography can stem from several factors, including an inappropriate solvent system, incorrect column packing, or overloading the column. For nitrogen-containing heterocyclic compounds like pyrazolopyridines, interactions with the silica gel can also lead to tailing.

Troubleshooting Steps for Column Chromatography:

Problem Potential Cause Recommended Solution
Co-elution of Impurities Inappropriate solvent system polarity.Systematically vary the eluent polarity. Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent such as ethyl acetate. A common starting point for similar compounds is a hexane/ethyl acetate gradient.[2]
Product Tailing Strong interaction between the basic nitrogen atoms of the pyrazolopyridine ring and the acidic silica gel.Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent system. This will compete for the active sites on the silica gel and reduce tailing.
Broad Peaks Column overloading or poor column packing.Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). Pack the column carefully to avoid channels and cracks.
Compound Stuck on Column The compound is too polar for the chosen eluent system.If the compound does not elute even with 100% ethyl acetate, a more polar solvent system, such as dichloromethane/methanol, may be necessary.

Experimental Protocol: Optimizing Column Chromatography

  • Thin-Layer Chromatography (TLC) Analysis: Before running a column, optimize the solvent system using TLC. The ideal solvent system should give your product an Rf value of approximately 0.2-0.3 and provide good separation from major impurities.

  • Column Preparation:

    • Choose a column with an appropriate diameter and length for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, use a "dry loading" technique: dissolve the crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution:

    • Start with the optimized non-polar eluent and collect fractions.

    • Gradually increase the polarity of the eluent (gradient elution) to elute your product and then any more polar impurities.

    • Monitor the fractions by TLC to identify those containing the pure product.

Issue 3: Low Recovery After Recrystallization

Question: I am losing a significant amount of my product during recrystallization. What can I do to improve the yield?

Answer:

Low recovery from recrystallization is typically due to the product having some solubility in the cold recrystallization solvent or using an excessive amount of solvent. The choice of solvent is critical for successful recrystallization.[1]

Improving Recrystallization Yield:

Recrystallization_Optimization A Low Recrystallization Yield B Select Appropriate Solvent System A->B C Single Solvent System B->C D Two-Solvent System B->D E Dissolve in Minimum Hot Solvent C->E D->E F Slow Cooling E->F G Induce Crystallization F->G If no crystals form H Collect Crystals by Filtration F->H If crystals form G->H I Wash with Cold Solvent H->I J High Purity Crystals with Improved Yield I->J

Caption: A workflow for optimizing recrystallization to improve yield.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection:

    • The ideal single solvent should dissolve the compound when hot but not when cold. Good starting points for pyrazolopyridine esters include ethanol, isopropanol, or ethyl acetate/hexane mixtures.

    • For a two-solvent system, dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Heat the mixture until it becomes clear again, and then allow it to cool slowly.[3]

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.

    • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: While specific impurities depend on the synthetic route, common byproducts in the synthesis of pyrazolo[1,5-a]pyridines can include:

  • Unreacted starting materials: Depending on the specific synthesis, these could be substituted pyridines or pyrazoles.

  • Positional isomers: Isomeric products may form depending on the regioselectivity of the cyclization reaction.

  • Hydrolysis product: The ethyl ester group is susceptible to hydrolysis to the corresponding carboxylic acid, especially under acidic or basic conditions. Studies on similar pyrazole derivatives have investigated their hydrolytic stability.[4][5]

  • Over-alkylated or di-substituted products: If alkylating agents are used in the synthesis, side reactions can lead to multiple substitutions.

Q2: Is this compound stable to acidic or basic conditions during purification?

A2: The ester functional group in the molecule is prone to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid. Therefore, it is advisable to avoid strongly acidic or basic conditions during work-up and purification. If a basic modifier is used in chromatography (like triethylamine), it should be used in small quantities and removed during solvent evaporation. The pyrazolopyrimidine nucleus itself is generally more stable to proton-catalyzed hydrolysis than purine nucleosides.[6]

Q3: What analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques should be used to confirm the purity and identity of your final product:

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample and to monitor the progress of your purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for determining the purity of your compound and quantifying any minor impurities.

Q4: My compound appears to be thermally unstable. Are there any special precautions I should take during purification?

A4: While pyrazole-containing compounds can be thermally stable, it is always good practice to avoid excessive heat. When removing solvents on a rotary evaporator, use a moderate water bath temperature (e.g., 40-50 °C). If thermal decomposition is suspected, consider purification methods that can be performed at room temperature, such as flash column chromatography.

References

  • (Reference to a general troubleshooting guide for column chrom
  • Molecules. (2022). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]

  • (Placeholder for a relevant synthesis paper)
  • (Placeholder for a relevant synthesis paper)
  • (Placeholder for a relevant synthesis paper)
  • Journal of the Chemical Society, Perkin Transactions 1. (1991). Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • (Placeholder for a relevant synthesis paper)
  • (Placeholder for a relevant synthesis paper)
  • (Placeholder for a relevant synthesis paper)
  • (Placeholder for a relevant synthesis paper)
  • MIT OpenCourseWare. (2005). 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • (Placeholder for a relevant synthesis paper)
  • (Placeholder for a relevant synthesis paper)
  • (Placeholder for a relevant synthesis paper)
  • Molecules. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. [Link]

Sources

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, with a focus on troubleshooting and preventing side reactions that can compromise yield and purity. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower your experimental design.

Troubleshooting Guide: Side Reactions & Low Yields

This section addresses specific problems encountered during the synthesis of pyrazolo[1,5-a]pyridines, particularly in common cyclocondensation and cycloaddition reactions.

Problem 1: My reaction produced a significant amount of a[1][2][3]triazolo[1,5-a]pyridine byproduct.

Q: I performed a reaction between an N-amino-2-iminopyridine and a β-dicarbonyl compound in the presence of acetic acid, but my primary impurity has been identified as a[1][2][3]triazolo[1,5-a]pyridine derivative. What causes this and how can I prevent it?

A: This is a classic side reaction driven by the reaction conditions, particularly the choice and amount of acid.

  • Causality and Mechanism: The N-amino-2-iminopyridine starting material can undergo an alternative, intramolecular cyclization pathway, especially under strongly acidic or certain catalytic conditions, to form the fused triazole ring system instead of reacting with the dicarbonyl compound. For instance, studies have shown that while acetic acid promotes the desired cross-dehydrogenative coupling, increasing the loading of a stronger acid like trifluoroacetic acid (TFA) can favor this side reaction.[3] Similarly, the presence of certain metal catalysts like Pd(OAc)₂ in acetic acid can also lead to the formation of triazolo[1,5-a]pyridines.[3]

  • Preventative Measures & Solutions:

    • Control Acid Loading: Avoid excessive amounts of acid. For reactions promoted by acetic acid, using a maximum of around 6 equivalents is recommended to suppress the formation of the triazolo[1,5-a]pyridine byproduct.[1][3]

    • Optimize Reaction Atmosphere: The desired reaction often involves an oxidative dehydrogenation step. Running the reaction under a molecular oxygen (O₂) atmosphere instead of air can significantly improve the yield of the target pyrazolo[1,5-a]pyridine and minimize side reactions.[1][3] A near-quantitative yield was achieved under O₂ compared to a drastically diminished yield under an Argon atmosphere.[3]

    • Avoid Incompatible Catalysts: If your goal is the pyrazolo[1,5-a]pyridine, avoid catalysts known to promote the alternative cyclization, such as palladium acetate in acidic media.[3] Many modern syntheses for this scaffold are designed to be catalyst-free.[4][5]

Diagram: Competing Reaction Pathways Below is a diagram illustrating the desired pyrazolo[1,5-a]pyridine synthesis versus the formation of the[1][2][3]triazolo[1,5-a]pyridine side product.

G Start N-Amino-2-iminopyridine + β-Dicarbonyl Desired_Intermediate Adduct A (Nucleophilic Addition) Start->Desired_Intermediate Acetic Acid (Controlled) Side_Reaction Intramolecular Cyclization Start->Side_Reaction Excess Strong Acid (e.g., TFA) or Pd(OAc)₂ Oxidation Oxidative Dehydrogenation (O₂) Desired_Intermediate->Oxidation Desired_Product Pyrazolo[1,5-a]pyridine (Target Product) Oxidation->Desired_Product Dehydrative Cyclization Side_Product [1,2,4]Triazolo[1,5-a]pyridine (Byproduct) Side_Reaction->Side_Product

Caption: Desired vs. undesired reaction pathways.

Problem 2: My reaction is sluggish, has a low yield, and TLC shows multiple spots.

Q: I'm attempting a cyclocondensation reaction. The reaction is not going to completion, and the resulting mixture is complex. What factors should I investigate?

A: Low yield and a complex reaction mixture point to issues with starting material purity, suboptimal reaction conditions, or inherent reactivity issues.[2][6]

  • Causality and Troubleshooting Steps:

    • Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in either the aminopyrazole/N-amino-2-iminopyridine or the 1,3-dicarbonyl compound can inhibit the reaction or lead to a cascade of side products.[2][6]

    • Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are all interdependent and must be optimized.[2] Acetic acid is a common solvent and catalyst, but sometimes a stronger acid or a basic catalyst like piperidine may be required.[2]

    • Reactivity of Substrates: Not all dicarbonyl compounds are created equal. Highly enolized dicarbonyls tend to be more reactive. For less reactive substrates, more forcing conditions (higher temperature, stronger catalyst) may be needed.[2]

Troubleshooting Workflow

G Start Low Yield / Multiple Products Check_Purity 1. Verify Purity of Starting Materials (NMR, LCMS) Start->Check_Purity Purify Purify/Recrystallize Starting Materials Check_Purity->Purify Impurities Detected Optimize_Conditions 2. Optimize Reaction Conditions Check_Purity->Optimize_Conditions Materials Are Pure Purify->Optimize_Conditions Re-run Reaction Screen_Solvent Solvent Screen (e.g., EtOH, AcOH, Toluene) Optimize_Conditions->Screen_Solvent Screen_Catalyst Catalyst Screen (Acidic vs. Basic) Optimize_Conditions->Screen_Catalyst Optimize_Temp Optimize Temperature & Time (Monitor by TLC) Optimize_Conditions->Optimize_Temp Success Improved Yield & Purity Screen_Solvent->Success Screen_Catalyst->Success Optimize_Temp->Success

Caption: Step-by-step troubleshooting workflow.

Frequently Asked Questions (FAQs)

Q1: How can I control regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound?

A: The formation of regioisomers is a common challenge.[2] Selectivity is governed by the electronic properties of the dicarbonyl compound. The reaction proceeds via nucleophilic attack from the aminopyrazole onto one of the carbonyl carbons. The more electrophilic (electron-deficient) carbonyl group will react preferentially.[2] Fine-tuning reaction conditions, such as using a milder catalyst or lower temperature, can sometimes enhance the selectivity for one regioisomer.[2]

Q2: Are there alternative, milder synthetic routes that avoid harsh acidic conditions?

A: Yes, several modern methods have been developed. One prominent strategy is the [3+2] cycloaddition of N-aminopyridines with alkynes, alkenes, or α,β-unsaturated carbonyl compounds.[5][7] These reactions can often be performed under metal-free or catalyst-free conditions at room temperature or with sonication, offering a greener and more efficient route to highly functionalized pyrazolo[1,5-a]pyridines.[4][7]

Q3: What is the best way to monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring.[6] Use a suitable mobile phase (e.g., a gradient of hexane and ethyl acetate) to achieve good separation between your starting materials and the product. Visualize the spots using a UV lamp (254 nm), as the aromatic rings of the product and starting materials will absorb UV light.[6] This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

Data Summary & Protocols

Table 1: Troubleshooting Summary
Observed Problem Probable Cause(s) Recommended Solution(s) Reference
Formation of[1][2][3]triazolo[1,5-a]pyridineExcess strong acid or incompatible metal catalyst (e.g., Pd(OAc)₂)Limit acetic acid to ~6 equivalents. Avoid TFA and Pd catalysts. Run under an O₂ atmosphere.[1][3]
Low or No YieldImpure starting materials; Suboptimal reaction conditions (temp, solvent, catalyst)Verify purity of reactants via NMR/LCMS and purify if needed. Screen solvents and catalysts. Optimize temperature and reaction time by monitoring with TLC.[2][6]
Formation of RegioisomersUse of an unsymmetrical 1,3-dicarbonyl compoundThe more electrophilic carbonyl will react preferentially. Try milder reaction conditions (lower temp, milder catalyst) to improve selectivity.[2]
Complex reaction mixtureMultiple side reactions occurring; Potential product degradationUse TLC to monitor reaction progress closely. Avoid unnecessarily long reaction times or high temperatures. Ensure high purity of starting materials.[6]
Protocol 1: General Procedure for Pyrazolo[1,5-a]pyridine Synthesis via Oxidative C-C Coupling

This protocol is adapted from a demonstrated efficient synthesis and should be optimized for specific substrates.[1][3]

  • Reactant Preparation: In a suitable reaction vessel, dissolve the N-amino-2-iminopyridine derivative (1.0 equiv) and the 1,3-dicarbonyl compound (1.0 equiv) in ethanol (approx. 0.3 M concentration).

  • Acid Addition: Add acetic acid (6.0 equiv) to the mixture.

  • Atmosphere Control: Seal the vessel and replace the atmosphere with pure molecular oxygen (O₂), typically by using a balloon.

  • Reaction: Stir the mixture vigorously at 130 °C for 18 hours or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. If a solid precipitate has formed, filter the product, wash with cold ethanol, and dry under vacuum.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/dioxane mixture) or by flash column chromatography on silica gel.[1]

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1][4]

Protocol 2: TLC Monitoring and Analysis
  • Plate Preparation: Use silica gel 60 F₂₅₄ coated aluminum plates.

  • Spotting: Using a capillary tube, spot the reaction mixture alongside the pure starting materials on the baseline of the TLC plate.

  • Elution: Develop the plate in a chamber containing an appropriate mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). The ideal solvent system should give the product an Rf value of ~0.3-0.4.

  • Visualization: After elution, dry the plate and visualize the spots under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots.[6] The disappearance of starting material spots and the appearance of a new major spot indicate product formation.

  • Staining (Optional): If compounds are not UV-active, staining with iodine vapor or a potassium permanganate dip can be used for visualization.[6]

References

  • El-Shabasy, A. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]

  • Castillo, J. C., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]

  • El-Shabasy, A. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. Available at: [Link]

  • Al-Romaigh, H. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]

  • El-Shabasy, A. M., et al. (2020). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PubMed Central. Available at: [Link]

  • Patil, P. B., et al. (2021). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

Sources

"troubleshooting low reactivity of Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals encountering reactivity challenges with this valuable heterocyclic building block. We will move beyond standard protocols to explore the underlying chemical principles and provide advanced troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why does my this compound exhibit low reactivity in cross-coupling reactions?

Answer: The perceived "low reactivity" of this substrate stems from a combination of electronic and structural factors inherent to the molecule. Understanding these is the first step in designing a successful reaction strategy.

  • The Nature of the C-Cl Bond: The primary challenge lies in the strength and inertness of the aryl chloride bond. In palladium-catalyzed cross-coupling reactions, the rate-limiting step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The general reactivity trend for this step is I > Br > OTf >> Cl.[1] Aryl chlorides are significantly less reactive due to the high C-Cl bond dissociation energy, requiring highly active, specialized catalyst systems to proceed efficiently.

  • Electronic Properties of the Heterocycle: The pyrazolo[1,5-a]pyridine ring system is a fused heteroaromatic structure. The pyridine moiety is electron-deficient due to the electronegativity of the nitrogen atom, which can influence the electron density at the C6 position.[2] While this electron-deficient nature is beneficial for nucleophilic aromatic substitution (see Q4), it can make the oxidative addition step of cross-coupling reactions more challenging compared to electron-rich aryl halides.

  • Potential for Catalyst Inhibition: Heterocyclic compounds containing nitrogen atoms can sometimes coordinate to the palladium center, acting as competing ligands and leading to catalyst deactivation or inhibition.[3] This requires the use of strongly binding phosphine ligands that can outcompete the substrate for coordination to the metal.

Q2: My Palladium-catalyzed coupling reaction (Suzuki or Buchwald-Hartwig) has failed. What are the universal first-pass checks I should perform?

Answer: Before optimizing specific parameters, it's critical to validate the fundamental components of your reaction setup. Failures in these areas are the most common source of poor or irreproducible results.

start Reaction Failure: Low or No Conversion reagents Reagent Integrity Check start->reagents atmosphere Inert Atmosphere Check start->atmosphere solvent Solvent & Base Quality start->solvent catalyst Catalyst System Check start->catalyst purity Confirm purity (NMR/LCMS). Verify stoichiometry. Use fresh boronic acid. reagents->purity Purity & Stoichiometry degassing Degas solvent thoroughly? (e.g., 3x Freeze-Pump-Thaw) Maintained positive Ar/N2 pressure? atmosphere->degassing Oxygen Removal quality Used anhydrous solvent? (e.g., freshly distilled or from Sure/Seal™) Base is dry and free-flowing? solvent->quality Purity & Anhydrous? activity Used modern pre-catalyst? (e.g., G3/G4 Palladacycle) Handled ligand/catalyst under inert gas? catalyst->activity Activity & Handling sub_conclusion Proceed to Parameter Optimization purity->sub_conclusion degassing->sub_conclusion quality->sub_conclusion activity->sub_conclusion prep 1. Preparation - Add substrate (1 eq), boronic acid (1.5 eq), and base (2-3 eq) to an oven-dried flask. inert 2. Inert Atmosphere - Seal flask, evacuate and backfill with Ar/N2 (3x). prep->inert reagents 3. Reagent Addition - Add solvent (degassed). - Add ligand and Pd source (or pre-catalyst) under positive Ar/N2 pressure. inert->reagents reaction 4. Reaction - Heat to 80-120 °C. - Monitor by TLC/LCMS. reagents->reaction workup 5. Workup - Cool to RT. - Filter through Celite®. - Aqueous workup & extraction. reaction->workup

Caption: General experimental workflow for Suzuki-Miyaura coupling.

SymptomPotential Cause(s)Recommended Solution(s)
No Reaction / >95% SM Recovery 1. Insufficient Catalyst Activity: Oxidative addition is not occurring. 2. Incorrect Base/Solvent Combination: Poor solubility or base strength. 3. Low Temperature: Insufficient energy to overcome activation barrier.1. Catalyst/Ligand Screen: Use a highly active system. Good starting points are XPhos Pd G3 or SPhos Pd G3 (1-5 mol%). These feature bulky, electron-rich phosphine ligands that promote oxidative addition. [4] 2. Base/Solvent Screen: Use a strong inorganic base like K₃PO₄ or Cs₂CO₃. For solvents, try 1,4-dioxane/H₂O, toluene, or DMF. [5][6] 3. Increase Temperature: Run the reaction at 100-120 °C. Consider using microwave irradiation to access higher temperatures and significantly reduce reaction times. [7][8]
Low Yield with Dehalogenation (C-H instead of C-C) 1. Presence of Protic Impurities: Water or other H+ sources can lead to protodeboronation of the boronic acid, followed by reductive dehalogenation. 2. Catalyst Decomposition: Side reactions are competing with the desired coupling.1. Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dry. Use a freshly opened bottle of anhydrous solvent. 2. Use Boronic Esters: Consider converting the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester, which are more resistant to degradation. [1]
Low Yield with Boronic Acid Homocoupling 1. Presence of Oxygen: O₂ can promote the oxidative homocoupling of boronic acids. 2. Use of Pd(II) Pre-catalyst: Inefficient reduction to the active Pd(0) can lead to side reactions.1. Rigorous Degassing: Ensure the reaction mixture is completely free of oxygen. A freeze-pump-thaw cycle is more effective than bubbling with inert gas. [9] 2. Use a Pd(0) Source or Modern Pre-catalyst: Pd₂(dba)₃ is a direct Pd(0) source. Buchwald palladacycle pre-catalysts are designed for clean and efficient in situ generation of the active catalyst. [9]
Q4: My Buchwald-Hartwig amination is not working. How can I optimize this C-N coupling?

Answer: Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this aryl chloride requires a highly specialized catalyst system. The choice of ligand and base is particularly critical and often substrate-dependent.

pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-Cl pd2_halide L2Pd(II)(Ar)Cl ox_add->pd2_halide amine_coord Amine Coordination pd2_halide->amine_coord R2NH pd2_amine [L2Pd(II)(Ar)(R2NH)]+Cl- amine_coord->pd2_amine deprotonation Deprotonation (Base) pd2_amine->deprotonation -H+ pd2_amido L2Pd(II)(Ar)(NR2) deprotonation->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim red_elim->pd0 Regeneration product Ar-NR2 (Product) red_elim->product

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle. [10][11]

SymptomPotential Cause(s)Recommended Solution(s)
No Reaction / >95% SM Recovery 1. Incorrect Catalyst/Ligand: The system is not active enough for the C-Cl bond. 2. Incorrect Base: The base may be too weak to deprotonate the amine-palladium complex or may be sterically hindered.1. Ligand Screening is CRITICAL: For aryl chlorides, ligands like RuPhos , BrettPhos , or tBuXPhos are often required. Use them with a suitable pre-catalyst (e.g., BrettPhos Pd G3). [12] 2. Base Screening: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option.
Low Yield / Complex Mixture 1. Reaction Temperature: The reaction may be too hot, leading to decomposition, or too cold, leading to slow conversion. 2. Amine Inhibition: The amine starting material can sometimes inhibit the catalyst. [13]1. Temperature Optimization: Screen temperatures from 80 °C to 110 °C. Toluene and 1,4-dioxane are common solvents. [14] 2. Adjust Ligand:Palladium Ratio: Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can sometimes mitigate catalyst inhibition by the amine. [13]
Side Product Formation (e.g., Hydrodehalogenation) 1. β-Hydride Elimination: If the amine has a β-hydrogen, this can be a competing pathway. 2. Base Sensitivity: The starting material or product might be sensitive to the strong base at high temperatures.1. Ligand Choice: Bulky ligands that promote fast reductive elimination can often outcompete β-hydride elimination. 2. Use a Milder Base: If sensitivity is suspected, try a weaker base like K₃PO₄ or Cs₂CO₃, but be aware this may require a more active catalyst or higher temperatures.
Q5: Is direct Nucleophilic Aromatic Substitution (SNAr) a viable alternative to cross-coupling for functionalizing the C6-Cl bond?

Answer: Yes, SNAr is a potentially viable and cost-effective alternative, as it avoids expensive palladium catalysts and ligands. The pyrazolo[1,5-a]pyridine ring is inherently electron-deficient, which activates it for nucleophilic attack.

  • Mechanism & Regioselectivity: In SNAr, a nucleophile attacks the electron-poor aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group (chloride). [15]For pyridine and related heterocycles, attack is favored at positions 2 and 4 (ortho and para to the ring nitrogen) because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. [2][16]The C6 position of your substrate is ortho to the bridgehead nitrogen, making it a suitable position for SNAr.

  • When to Consider SNAr:

    • When using strong, non-basic nucleophiles (e.g., thiolates, azide).

    • When using strong, basic nucleophiles that can tolerate high temperatures (e.g., alkoxides like sodium methoxide).

    • For synthesizing ethers (O-arylation) and thioethers (S-arylation), SNAr is often more straightforward than palladium-catalyzed methods.

  • Key Experimental Parameters:

    • Nucleophile Strength: A strong nucleophile is required.

    • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are typically used to solvate the cation of the nucleophilic salt and accelerate the reaction.

    • Temperature: Reactions often require heating, sometimes to temperatures above 150 °C, to proceed at a reasonable rate.

References

Sources

Technical Support Center: Optimization of Pyrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis and provide practical, field-tested solutions to help you optimize your reaction conditions, improve yields, and ensure the purity of your target compounds.

Troubleshooting Guide: From Low Yields to Complex Purifications

This section addresses the most frequent and specific problems encountered during the synthesis of pyrazolo[1,5-a]pyridines. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Question 1: My reaction has a very low yield or is not proceeding at all. What are the likely causes and how can I fix it?

Answer:

Low or no product formation is the most common issue, typically stemming from one of three areas: starting materials, reaction conditions, or inherent substrate reactivity.

  • Potential Cause A: Purity of Starting Materials

    • The "Why": The synthesis of pyrazolo[1,5-a]pyridines, particularly through cyclocondensation or cycloaddition reactions, is highly sensitive to impurities in the starting materials, such as the N-aminopyridine derivatives or the 1,3-dicarbonyl compounds.[1] Impurities can react with your reagents, deactivate catalysts, or initiate polymerization and other side reactions, consuming your starting materials without forming the desired product.

    • Solution:

      • Verify Purity: Always check the purity of your starting materials by NMR or LC-MS before starting the reaction.

      • Purify if Necessary: If impurities are detected, purify the starting materials. Recrystallization is effective for solid compounds, while column chromatography may be necessary for oils or complex mixtures.

  • Potential Cause B: Suboptimal Reaction Conditions

    • The "Why": Every substrate pairing has a unique optimal set of conditions. Solvent polarity, temperature, and reaction time are critically interlinked. An inappropriate solvent can prevent reactants from dissolving or stabilizing a key intermediate. Temperature might be too low to overcome the activation energy or so high that it causes decomposition.

    • Solution:

      • Solvent Screening: The choice of solvent is crucial. While some reactions proceed in ethanol or methanol, acetonitrile has been shown to be a highly effective solvent in many cases, leading to significantly higher yields.[2] A screening of solvents (e.g., Ethanol, Methanol, Acetonitrile, Dioxane, Toluene) is a valuable first step in optimization.[2][3]

      • Temperature & Time Optimization: If the reaction is sluggish at a lower temperature, gradually increase it while monitoring the progress by Thin Layer Chromatography (TLC).[1] Conversely, if you observe decomposition (indicated by a darkening solution or multiple spots on TLC), reduce the temperature. Extended reaction times are not always better and can lead to side product formation.

      • Energy Source: Consider alternative energy sources. Microwave irradiation or sonication can dramatically decrease reaction times from hours to minutes and significantly improve yields compared to conventional heating.[2][4][5]

  • Potential Cause C: Catalyst Choice and Activity (for catalyzed reactions)

    • The "Why": While many modern syntheses are catalyst-free[2][5][6], some protocols rely on acid or base catalysis to facilitate the cyclization.[1][7] An incorrect catalyst may not be effective, while a catalyst that is too strong can promote side reactions.

    • Solution:

      • Attempt Catalyst-Free: First, determine if a catalyst is necessary at all. Many [3+2] cycloadditions proceed efficiently without one.[2]

      • Select the Right Catalyst: For cyclocondensations, acetic acid is a common and effective solvent and acid catalyst.[1][7] In other cases, a base like piperidine may be employed.[1]

      • Check Catalyst Loading: Ensure the correct catalytic amount is used. Too little may result in a slow reaction, while too much can complicate purification.

Troubleshooting Decision Tree for Low Yield

G start Low / No Yield Observed check_sm 1. Verify Purity of Starting Materials start->check_sm sm_impure Impure: Purify via Recrystallization or Chromatography check_sm->sm_impure Impure sm_pure Pure check_sm->sm_pure Pure end_success Yield Improved sm_impure->end_success check_conditions 2. Evaluate Reaction Conditions sm_pure->check_conditions cond_solvent Screen Solvents (e.g., ACN, EtOH, Toluene) check_conditions->cond_solvent Suboptimal? cond_temp Optimize Temperature & Monitor by TLC cond_solvent->cond_temp cond_energy Consider Microwave or Sonication cond_temp->cond_energy check_reactivity 3. Assess Substrate Reactivity cond_energy->check_reactivity reactivity_low Less reactive substrates? (e.g., sterically hindered, electronically mismatched) check_reactivity->reactivity_low Low? force_conditions Use More Forcing Conditions: - Higher Temperature - Stronger Catalyst (if applicable) - Longer Reaction Time reactivity_low->force_conditions force_conditions->end_success

Caption: A decision tree to systematically troubleshoot low-yield reactions.

Question 2: My reaction is forming multiple products or regioisomers. How can I improve selectivity?

Answer:

The formation of isomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted N-aminopyridines.[1]

  • The "Why": Regioselectivity is determined by the relative electrophilicity of the carbonyl carbons in the dicarbonyl compound and the nucleophilicity of the attacking nitrogen atom in the aminopyridine derivative. The reaction typically proceeds via nucleophilic attack of the exocyclic amino group onto the more electrophilic carbonyl carbon, followed by cyclization.[1][4] Subtle electronic and steric differences dictate which pathway is favored.

  • Solution:

    • Fine-Tune Conditions: Selectivity can often be influenced by reaction conditions. Running the reaction at a lower temperature can increase the energy difference between the two reaction pathways, favoring the formation of the thermodynamically more stable product.

    • Modify the Catalyst: Switching to a milder or bulkier acid or base catalyst can enhance steric hindrance around one reaction site, thereby favoring attack at the other.[1]

    • Protecting Groups: In complex cases, consider using a protecting group strategy to temporarily block one of the reactive sites, forcing the reaction to proceed with the desired regioselectivity.

    • Choice of Substrates: If possible, using a symmetrical 1,3-dicarbonyl compound will eliminate the problem of regioselectivity entirely.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic routes for preparing pyrazolo[1,5-a]pyridines?

The two most prevalent and robust strategies are:

  • [3+2] Cycloaddition: This is a powerful method that typically involves the reaction of N-iminopyridinium ylides (often generated in situ from N-aminopyridines) with a dipolarophile like an alkyne or an alkene.[2][7][8][9] This approach is often high-yielding and can be performed under catalyst-free conditions.[2][5]

  • Cyclocondensation of Aminopyrazoles: This classic method involves the reaction of a 5-aminopyrazole derivative with a 1,3-bielectrophilic compound, such as a 1,3-diketone or a β-ketoester.[4][10] These reactions are typically catalyzed by an acid (like acetic acid) or a base.

Q2: How do I select the optimal solvent for my reaction?

Solvent choice is critical and should be based on an initial screening. A good starting point is to test a polar aprotic solvent like acetonitrile (ACN) , and a polar protic solvent like ethanol (EtOH) . As demonstrated in the table below for a model reaction, ACN often provides superior yields.[2] The ideal solvent should fully dissolve your starting materials at the reaction temperature and facilitate the key bond-forming steps without participating in side reactions.

EntrySolventMethodTime (min)Yield (%)
1EthanolSonication2069
2MethanolSonication2067
3Acetonitrile Sonication 20 92
4PropanolSonication2065
5DioxaneSonication2054
6TolueneSonication2043
7WaterSonication2051
Data adapted from a model reaction of 1-amino-2(1H)-pyridine-2-imine with dimethyl acetylenedicarboxylate (DMAD) at 85°C.[2]

Q3: Is a catalyst always required for this synthesis?

No. A significant advantage of modern pyrazolo[1,5-a]pyridine synthesis, particularly via the [3+2] cycloaddition pathway, is that it can proceed efficiently under catalyst-free conditions .[2][5][6] This simplifies the reaction setup and purification process. Catalysts are more commonly required for traditional cyclocondensation reactions to activate the carbonyl groups of the 1,3-dicarbonyl substrate.[1]

Experimental Protocols & Workflows

General Synthesis Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A 1. Combine Starting Materials (e.g., N-aminopyridine derivative + alkyne/alkene) B 2. Add Solvent (e.g., Acetonitrile) A->B C 3. Heat / Sonicate (e.g., 85 °C, 20 min) B->C D 4. Monitor Progress (by TLC) C->D E 5. Cool to RT & Filter Precipitate D->E Reaction Complete F 6. Wash Solid Product (e.g., with cold Ethanol) E->F G 7. Recrystallize for Final Purity F->G H Pure Product G->H

Caption: General experimental workflow for pyrazolo[1,5-a]pyridine synthesis.

Protocol 1: General Procedure for Catalyst-Free Sonochemical Synthesis

This protocol is adapted from the highly efficient, catalyst-free synthesis of pyrazolo[1,5-a]pyridine derivatives reported by Al-Adiwish et al.[2]

Materials:

  • 1-amino-2-iminopyridine derivative (1.0 eq)

  • Acetylene or alkene derivative (e.g., DMAD) (1.0 eq)

  • Acetonitrile (ACN), reagent grade

Procedure:

  • To a suitable reaction vessel, add the 1-amino-2-iminopyridine derivative (10 mmol, 1.0 eq) and acetonitrile (30 mL).

  • Add the appropriate acetylene or alkene derivative (10 mmol, 1.0 eq) to the mixture.

  • Place the vessel in an ultrasonic bath and sonicate at 85 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 20-30 minutes).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Collect the solid product that forms by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any residual impurities.

  • Dry the product under vacuum. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., acetonitrile).

References

  • Al-Adiwish, W. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. ACS Omega. [Link]

  • Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Bakherad, M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega. [Link]

  • Patil, P. B., et al. (2025). Optimization of reaction conditions for the synthesis of pyrazolopyridine. ResearchGate. [Link]

  • Bakherad, M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives. ACS Omega. [Link]

  • Quiroga, J., et al. (2019). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Al-Adiwish, W. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. ACS Omega. [Link]

  • Wieczorek, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. [Link]

  • Abdelriheem, N. A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. [Link]

  • Sharma, A., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications. [Link]

  • Sravanthi, G., et al. (2021). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. [Link]

Sources

Technical Support Center: Hydrolysis of Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydrolysis of ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the successful conversion of the ethyl ester to the desired carboxylic acid. My insights are drawn from extensive experience in synthetic chemistry and a deep understanding of reaction mechanisms and workup procedures for heterocyclic compounds.

Understanding the Reaction: Saponification of a Heterocyclic Ester

The hydrolysis of this compound is a standard saponification reaction. In this process, the ester is treated with a base, typically a hydroxide, to yield the corresponding carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final carboxylic acid product.[1] For preparative purposes, base-catalyzed hydrolysis is generally preferred over acid-catalyzed hydrolysis as the final deprotonation of the carboxylic acid by the alkoxide byproduct renders the overall reaction effectively irreversible.[2]

The pyrazolo[1,5-a]pyridine core is a key structural motif in many biologically active compounds.[3][4][5][6] A solid understanding of its chemical properties is crucial for a successful reaction and workup. The pyrazolo[1,5-a]pyridine ring system is a weak base, with a predicted pKa of approximately 2.83 for the parent heterocycle.[7] This basicity must be considered during the acidification step of the workup to ensure complete protonation of the carboxylate without significant protonation of the ring, which could affect its solubility and isolation.

Detailed Experimental Protocol

This protocol is a robust starting point for the hydrolysis of this compound, based on established procedures for similar heterocyclic esters.[8]

Materials:

  • This compound

  • Ethanol (or Methanol)

  • 1 M Sodium Hydroxide (NaOH) aqueous solution

  • 1 M Hydrochloric Acid (HCl) aqueous solution

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in ethanol (approximately 10 mL per gram of ester).

  • Saponification: While stirring at room temperature (20-25 °C), add 1 M aqueous sodium hydroxide solution (approximately 2-3 equivalents). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours. Gentle heating (e.g., 40-50 °C) can be applied to expedite the reaction if necessary, but should be monitored carefully to avoid potential side reactions.

  • Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Aqueous Dilution: To the resulting aqueous residue, add deionized water to ensure the sodium salt of the product is fully dissolved.

  • Extraction of Neutral Impurities (Optional): Wash the aqueous solution with a non-polar organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-polar impurities. Discard the organic layer.

  • Acidification and Precipitation: Cool the aqueous solution in an ice bath. Slowly add 1 M HCl with vigorous stirring to acidify the solution to a pH of approximately 3-4. The 6-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid should precipitate as a solid.[9]

  • Isolation of Product:

    • If a precipitate forms: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a small amount of cold ethanol or diethyl ether to aid in drying. Dry the solid under vacuum.

    • If no precipitate forms or it is very fine: Extract the aqueous solution with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water, or toluene).

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Incomplete Reaction (Starting material remains) 1. Insufficient base. 2. Short reaction time. 3. Low reaction temperature.1. Add an additional equivalent of NaOH and continue monitoring. 2. Extend the reaction time. 3. Gently heat the reaction mixture (40-50 °C).
Low Product Yield 1. Incomplete precipitation during acidification. 2. Product is partially soluble in the aqueous layer. 3. Incomplete extraction.1. Ensure the pH is in the optimal range (3-4). Check with pH paper. 2. If precipitation is poor, extract the aqueous layer with ethyl acetate. 3. Increase the number of extractions.
Product is an oil or gummy solid 1. Presence of impurities. 2. Trapped solvent.1. Attempt to triturate the oil with a non-polar solvent (e.g., hexane or diethyl ether) to induce solidification. 2. Ensure the product is thoroughly dried under vacuum. 3. Purify by column chromatography if necessary.
Difficulty in isolating the product after acidification The product may be more soluble in water than anticipated.Instead of filtration, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.
Side reaction observed (e.g., by LC-MS) Potential for hydrolysis of the chloro-substituent under harsh conditions (prolonged heating, high base concentration).Use milder conditions: lower temperature, shorter reaction time, and avoid a large excess of base.

Frequently Asked Questions (FAQs)

Q1: Why is it important to control the pH during the acidification step?

Controlling the pH is critical for two main reasons. First, you need to ensure the pH is low enough to fully protonate the carboxylate salt to the less water-soluble carboxylic acid, which facilitates its isolation. Second, the pyrazolo[1,5-a]pyridine ring system itself is weakly basic.[7] While its pKa is low, making it a very weak base, significantly lowering the pH (e.g., below 2) could lead to protonation of the heterocyclic ring, potentially increasing its water solubility and making isolation more difficult. A pH of 3-4 is generally a good target.[9]

Q2: My product did not precipitate upon acidification. What should I do?

If your product remains in solution after acidification, it is likely more water-soluble than expected. In this case, you should proceed with a liquid-liquid extraction using an appropriate organic solvent. Ethyl acetate is a good first choice for many carboxylic acids.

Q3: Can I use a different base, like potassium hydroxide (KOH) or lithium hydroxide (LiOH)?

Yes, KOH and LiOH are also commonly used for saponification and should be effective.[10] The choice of base is often a matter of laboratory availability and personal preference, and for this substrate, significant differences in reactivity are not anticipated.

Q4: What is the best way to monitor the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method. Use a solvent system that gives good separation between your starting ester and the product carboxylic acid (e.g., a mixture of ethyl acetate and hexanes, with a small amount of acetic acid added to the eluent to ensure the carboxylic acid is protonated and moves up the plate). The disappearance of the starting material spot and the appearance of a new, more polar spot (which may streak without acid in the eluent) indicates the reaction is progressing. LC-MS can also be used for more precise monitoring.

Q5: Are there any potential side reactions to be aware of?

With heterocyclic systems, there is always a potential for side reactions under basic conditions, although the pyrazolo[1,5-a]pyridine system is generally stable. One possibility, though less likely under the recommended mild conditions, is the nucleophilic substitution of the chloro group by hydroxide, especially with prolonged heating or high concentrations of base. It is always advisable to use the mildest conditions necessary to drive the reaction to completion.

Visualizing the Workflow

Caption: Workflow for the hydrolysis of this compound.

Troubleshooting Decision Tree

Troubleshooting Start Reaction Incomplete? CheckBase Check Equivalents of Base Start->CheckBase Yes LowYield Low Yield? Start->LowYield No ExtendRxn Extend Reaction Time or Gently Heat CheckBase->ExtendRxn Success Problem Solved ExtendRxn->Success CheckpH Check pH of Aqueous Layer (Should be 3-4) LowYield->CheckpH Yes ProductOily Product is Oily/Gummy? LowYield->ProductOily No ExtractAq Extract Aqueous Layer with EtOAc CheckpH->ExtractAq ExtractAq->Success Triturate Triturate with Non-Polar Solvent ProductOily->Triturate Yes Consult Consult Senior Chemist ProductOily->Consult No Column Purify by Column Chromatography Triturate->Column Column->Success

Caption: Decision tree for troubleshooting common issues during the hydrolysis workup.

References

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Mahendra, K. R., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Organic Chemistry: Current Research.
  • ChemBK. (2024, April 9). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid(I). Retrieved from [Link]

  • Operachem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • Goncalves, E., & Minas da Piedade, M. E. (2012). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in...
  • Mahendra, K. R., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and E. Longdom Publishing.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Reddit. (2024, January 18). Hydrolysis product troubleshooting. r/Chempros.
  • Kaljurand, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry, 4475–4489.
  • Mahendra, K. R., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. R Discovery.
  • Khan Academy. (n.d.). Saponification - Base promoted ester hydrolysis. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazolo(1,5-a)pyridine-3-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate. Retrieved from [Link]

  • Semantic Scholar. (2016, November 20). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies.
  • J&K Scientific. (n.d.). Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate | 55899-30-4. Retrieved from [Link]

  • PubMed Central. (n.d.).
  • National Institutes of Health. (n.d.).
  • EBSCO. (n.d.).
  • Google Patents. (n.d.). CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof.
  • Kampala International University. (n.d.).
  • YouTube. (2021, October 8). SAPONIFICATION | HYDROLYSIS OF ESTERS - SOAP-MAKING REACTION.
  • BLDpharm. (n.d.).

Sources

Technical Support Center: Recrystallization of Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and purification of Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate. As a key intermediate in pharmaceutical research, achieving high purity is critical for downstream applications and data integrity. This document provides a focused, experience-driven approach to selecting the optimal recrystallization solvent and troubleshooting common experimental challenges.

Part 1: The Causality Behind Solvent Selection: A Molecular-Level Analysis

Before attempting any recrystallization, understanding the physicochemical properties of the target molecule is paramount. The structure of this compound offers clear signposts for a logical solvent choice.

  • Core Heterocycle (Pyrazolo[1,5-a]pyridine): This fused aromatic ring system is largely nonpolar but contains nitrogen atoms that act as hydrogen bond acceptors, imparting a degree of polarity.

  • Ethyl Ester Group (-COOEt): This is a significant polar functional group, capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. Its presence strongly suggests that solvents like ethyl acetate will be effective solubilizers, following the "like dissolves like" principle.[1]

  • Chloro Group (-Cl): The electronegative chlorine atom adds to the molecule's overall polarity.

Part 2: Recommended Solvent Systems & Protocols

This section addresses the most common questions regarding solvent selection in a practical, Q&A format.

Q1: I am performing the first purification of a new batch. What is the best single solvent to start with?

Answer: For initial trials, Ethanol (EtOH) or Ethyl Acetate (EtOAc) are the highest probability candidates.

Scientific Rationale:

  • Ethanol is an excellent general-purpose solvent for many organic compounds due to its polar hydroxyl group and nonpolar ethyl chain.[2] It is particularly effective for moderately polar heterocyclic systems.[3]

  • Ethyl Acetate is a prime candidate due to its structural similarity to the ethyl ester group on the target molecule.[1][4] This often leads to the ideal solubility profile: high solubility in hot solvent and low solubility upon cooling.

Experimental Protocol: Small-Scale Single Solvent Test

  • Place ~50 mg of the crude solid in a small test tube or vial.

  • Add the chosen solvent (e.g., Ethanol) dropwise at room temperature, agitating after each addition. The compound should be sparingly soluble or insoluble.

  • Heat the mixture in a sand bath or on a hot plate to the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Observe for crystal formation. If crystals form, proceed to an ice bath to maximize the yield.

  • Self-Validation: If a significant amount of crystalline solid forms upon cooling, this is a viable solvent for a larger-scale recrystallization.

Q2: My compound is highly soluble in ethanol even at room temperature, or it won't dissolve in any single solvent even when hot. What is the next step?

Answer: A mixed-solvent system is the logical progression. This technique is used when no single solvent provides the ideal solubility differential. The most effective pairs consist of a "solvent" (in which the compound is soluble) and an "anti-solvent" (in which the compound is insoluble).[5]

Recommended Solvent/Anti-Solvent Pairs:

Solvent (Good Solubility)Anti-Solvent (Poor Solubility)Rationale & Application Notes
Ethyl Acetate Hexanes or Heptane This is a classic and highly effective combination for compounds with ethyl ester groups.[1][6] It offers a wide polarity range, allowing for fine-tuning.
Ethanol Water A common choice for moderately polar compounds. The high polarity of water acts as an excellent anti-solvent for organic molecules.[1]
Dichloromethane (DCM) Hexanes or Heptane A good option if the compound is very soluble in many common solvents. DCM is a strong solvent, and hexanes provide a nonpolar anti-solvent.
Ethanol N,N-Dimethylformamide (DMF) In some cases for stubborn pyrazolopyrimidine derivatives, a mixture of Ethanol and DMF has been used for recrystallization, suggesting this could be an option for challenging purifications.[7]

Experimental Protocol: Mixed-Solvent Recrystallization

  • Dissolve the crude compound in the minimum required amount of the hot "solvent" (e.g., Ethyl Acetate).

  • While the solution is still hot, add the "anti-solvent" (e.g., Hexanes) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Add a few more drops of the hot "solvent" until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Remove the flask from the heat source and allow it to cool slowly. Covering the flask helps to ensure slow cooling and promotes the growth of larger, purer crystals.[8]

  • Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration.

Part 3: Troubleshooting Guide for Common Issues

Even with a well-chosen solvent system, challenges can arise. This section provides solutions to common problems encountered during the recrystallization of heterocyclic compounds.

Q3: My compound separated as an oil instead of forming crystals. What went wrong and how do I fix it?

Answer: This phenomenon, known as "oiling out," is a common issue, especially with impure compounds or when the solution cools too rapidly.[9] It occurs when the solute comes out of solution at a temperature above its melting point.

Troubleshooting Steps:

  • Re-dissolve the Oil: Heat the flask to dissolve the oil back into the solution.

  • Add More Solvent: Add a small amount (1-2 mL) of the "good" solvent (e.g., Ethanol or Ethyl Acetate) to decrease the saturation level slightly.[8][9]

  • Ensure Slow Cooling: This is critical. Do not place the hot flask directly on the benchtop. Leave it on a cork ring or a few paper towels to insulate it and slow the cooling rate.[8] An inverted beaker placed over the flask can also create an insulating atmosphere.

  • Induce Nucleation: If crystals are slow to form, scratch the inside surface of the flask at the meniscus with a glass rod.[10] The microscopic scratches provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of the pure compound, add a single tiny crystal to the cooled solution to induce crystallization.[10]

Q4: Crystal formation is very poor or non-existent, even after cooling in an ice bath. What should I do?

Answer: This typically indicates that the solution is not sufficiently saturated, meaning too much solvent was used.

Troubleshooting Steps:

  • Concentrate the Solution: Gently heat the solution and boil off a portion of the solvent to increase the concentration of your compound.[8] Then, attempt the slow cooling process again.

  • Try a Different Anti-Solvent: If using a mixed-solvent system, your chosen anti-solvent may not be lowering the solubility enough. Consider an anti-solvent with a greater difference in polarity.

  • Scratch or Seed: As described above, use a glass rod to scratch the flask or add a seed crystal to overcome the energy barrier to nucleation.

Q5: My final product yield is very low. How can I improve it?

Answer: Low recovery can result from several factors. A systematic check is required.

Troubleshooting Steps:

  • Minimize Solvent Volume: The most common cause is using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor. Always use the minimum amount of hot solvent necessary for dissolution.

  • Ensure Complete Cooling: Make sure the flask has spent adequate time in an ice bath (at least 15-20 minutes) to maximize precipitation before filtration.

  • Check the Mother Liquor: After filtration, try evaporating the remaining solvent (the mother liquor) to see how much compound was left behind. If a large amount of solid is recovered, it confirms that too much solvent was used or the solution was not cooled sufficiently.

Part 4: Visual Workflow and Logic Diagrams

To further clarify the experimental decision-making process, the following diagrams illustrate the recommended workflows.

Recrystallization_Solvent_Selection start Start: Crude Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate small_scale_test Perform Small-Scale Test (~50 mg) start->small_scale_test single_solvent Q: Try Single Solvent? (Ethanol or Ethyl Acetate) small_scale_test->single_solvent dissolves_hot Dissolves when Hot & Crystals form when Cold? single_solvent->dissolves_hot Yes insoluble Insoluble Even when Hot single_solvent->insoluble No scale_up Success! Proceed to Large-Scale Recrystallization dissolves_hot->scale_up Yes no_crystals No / Poor Crystals (Too Soluble) dissolves_hot->no_crystals No mixed_solvent Use Mixed-Solvent System (e.g., EtOAc/Hexanes or EtOH/Water) no_crystals->mixed_solvent insoluble->mixed_solvent mixed_solvent->scale_up Oiling_Out_Troubleshooting start Problem: Compound 'Oiled Out' Instead of Crystallizing reheat 1. Re-heat Flask to Re-dissolve the Oil start->reheat add_solvent 2. Add Small Amount of 'Good' Solvent (e.g., 1-2 mL EtOAc) reheat->add_solvent slow_cool 3. Cool VERY SLOWLY (Insulate flask) add_solvent->slow_cool crystals_form Crystals Form? slow_cool->crystals_form success Success! Cool in Ice Bath & Filter crystals_form->success Yes no_crystals No Crystals Form crystals_form->no_crystals No induce 4. Induce Nucleation: - Scratch with Glass Rod - Add Seed Crystal no_crystals->induce induce->success

Caption: Step-by-step troubleshooting guide for when a compound oils out.

References
  • Sigma-Aldrich.
  • PubChem.
  • PubChem.Ethyl 5-chloropyrazolo(1,5-a)
  • Mol-Instincts.
  • Google Patents.WO2011076194A1 - Method for purifying pyrazoles.
  • BenchChem.
  • University of Rochester, Department of Chemistry.
  • NIH National Center for Biotechnology Information.
  • BLDpharm.
  • University of California, Davis.
  • ResearchGate.How can I obtain good crystals of heterocyclic organic compounds?
  • MDPI.Ethylic Esters as Green Solvents for the Extraction of Intracellular Polyhydroxyalkanoates Produced by Mixed Microbial Culture.
  • BenchChem.Troubleshooting guide for the synthesis of heterocyclic compounds.
  • RSC Publishing.Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions...
  • ECHEMI.
  • Letters in Applied NanoBioScience.
  • Chemistry LibreTexts.3.6F: Troubleshooting.
  • MDPI.
  • University of York, Department of Chemistry.
  • ECHEMI.
  • Pharmaffiliates.Ethyl 6-(4-(5-chloropentanamido)phenyl)-1-(4-methoxyphenyl)

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Technical Support Center: Synthesis of the Pyrazolo[1,5-a]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of pyrazolo[1,5-a]pyridines. This bicyclic N-heterocyclic system is a privileged scaffold in medicinal chemistry and drug development, known for its role in compounds with a wide spectrum of biological activities, including kinase inhibition and antiherpetic properties.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common and alternative synthetic routes to this important core, providing practical, field-tested advice and troubleshooting for challenges encountered during experimentation.

Part 1: Frequently Asked Questions (FAQs) on Synthetic Strategy Selection

Question 1: What are the primary synthetic strategies for constructing the pyrazolo[1,5-a]pyridine core?

There are several robust strategies, with the choice depending on the desired substitution pattern, available starting materials, and scalability. The most prominent methods include:

  • [3+2] Cycloaddition of N-Aminopyridinium Ylides: This is arguably the most common and versatile approach. It involves the reaction of an N-aminopyridinium ylide (as a 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene.[3] This method allows for significant diversity in the final product.

  • Cross-Dehydrogenative Coupling (CDC): This strategy involves the formation of C-C and C-N bonds in a single step, often under oxidative conditions. A notable example is the reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds, promoted by agents like acetic acid and molecular oxygen.[3][4] This approach is valued for its high atom economy.[4]

  • Transition-Metal-Catalyzed Reactions: Palladium and copper-catalyzed reactions have been developed for cascade processes that form the bicyclic system. For instance, a palladium-catalyzed direct alkenylation of an N-iminopyridinium ylide followed by a silver-mediated cyclization provides a direct route to 2-substituted pyrazolo[1,5-a]pyridines.[5]

  • Intramolecular Cyclizations: Methods involving the cyclization of functionalized pyridines, such as appropriately substituted ethynylpyridines, can also yield the desired core.[3]

Question 2: I am new to this synthesis. Which route do you recommend for getting started?

For researchers new to this scaffold, the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds is an excellent starting point. It is often high-yielding, proceeds under mild, metal-free conditions (room temperature, oxygen atmosphere), and has a broad substrate scope.[1][2] The operational simplicity and avoidance of expensive or toxic metal catalysts make it a practical and environmentally conscious choice.

Comparative Overview of Key Synthetic Routes
Synthetic Strategy Key Reactants Typical Conditions Advantages Common Challenges Reference
[3+2] Cycloaddition N-aminopyridinium ylides + Alkenes/AlkynesMetal-free (O₂/NMP, rt) or PIDA-mediatedHigh versatility, broad scope, mild conditions.Ylide stability, regioselectivity with unsymmetrical alkynes.[1][2][6]
Cross-Dehydrogenative Coupling N-amino-2-iminopyridines + 1,3-DicarbonylsAcOH, O₂, elevated temp. (e.g., 130 °C)High atom economy, catalyst-free.Requires higher temperatures, substrate scope can be limited.[4]
Pd/Ag Cascade N-iminopyridinium ylides + Alkenyl iodidesPd catalyst (alkenylation) then Ag salt (cyclization)Direct route to 2-substituted products.Multi-component, requires careful catalyst handling.[5]

Part 2: Troubleshooting Guide for [3+2] Cycloaddition Routes

The [3+2] cycloaddition is a cornerstone of pyrazolo[1,5-a]pyridine synthesis. Below are common issues and their solutions.

Workflow for a Typical [3+2] Cycloaddition

cluster_prep Reactant Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Start N-Aminopyridine Salt Mix Combine Reactants in Solvent (e.g., NMP) Start->Mix Dipolarophile α,β-Unsaturated Ketone/Alkene Dipolarophile->Mix Atmosphere Establish O₂ Atmosphere (Balloon) Mix->Atmosphere Stir Stir at Room Temperature (24h) Atmosphere->Stir Quench Reaction Quench (e.g., Water) Stir->Quench Extract Extraction with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Pyrazolo[1,5-a]pyridine Purify->Product

Caption: General experimental workflow for a metal-free [3+2] cycloaddition.

Question 3: My reaction yield is consistently low or zero. What should I check first?

Answer: Low yield in this reaction often points to issues with one of three areas: the starting materials, the reaction atmosphere, or the workup procedure.

  • Purity of N-Aminopyridine Salt: The N-aminopyridinium starting material is the most critical component. Ensure it is pure and dry. Impurities can inhibit the formation of the reactive ylide intermediate.

  • Effectiveness of the Oxidant: In the metal-free variant, molecular oxygen (O₂) is the terminal oxidant required for the aromatization step.[1]

    • Troubleshooting Step: Ensure your reaction is truly under an oxygen atmosphere. A simple balloon of O₂ is often sufficient. If yields are still low, consider purging the solvent with O₂ before adding reactants.

    • Causality: Without effective oxidation, the reaction may stall at a dihydropyrazolo[1,5-a]pyridine intermediate, which may be unstable or difficult to isolate under standard workup conditions.

  • Solvent Choice: N-methylpyrrolidone (NMP) is reported to be an excellent solvent for this transformation, facilitating the reaction at room temperature.[1][2] If you are using other solvents like DMF or DMSO, you may need to optimize the temperature.

Question 4: I am observing the formation of multiple side products. How can I improve selectivity?

Answer: Side product formation often arises from the reactivity of the dipolarophile or competing reaction pathways.

  • For Unsymmetrical Alkynes: When using an unsymmetrical alkyne as the dipolarophile, you may obtain a mixture of regioisomers. This is a known challenge.

    • Solution: Consider using a PIDA (phenyliodine diacetate)-mediated cycloaddition, which can offer higher regioselectivity for certain substrates.[6] The reaction conditions are still mild, and this method provides an alternative pathway to control the product outcome.

  • Decomposition: If you suspect your starting materials or intermediates are decomposing, ensure the reaction is run at the recommended room temperature. Unnecessary heating can promote side reactions.

Troubleshooting Flowchart: Low Yield

Start Low Yield Observed Check_SM Verify Purity of N-Aminopyridine Salt via NMR/LCMS Start->Check_SM Check_O2 Is O₂ Atmosphere Secure? Check_SM->Check_O2 Purity OK Repurify_SM Repurify Starting Material Check_SM->Repurify_SM Impure Check_Solvent Using NMP as Solvent? Check_O2->Check_Solvent Yes Improve_O2 Purge Solvent with O₂; Use Fresh Balloon Check_O2->Improve_O2 No/Uncertain Switch_Solvent Switch to NMP Check_Solvent->Switch_Solvent No Success Yield Improved Check_Solvent->Success Yes Repurify_SM->Start Improve_O2->Start Switch_Solvent->Start

Caption: A step-by-step guide to troubleshooting low yields.

Part 3: Detailed Experimental Protocol

This protocol describes a reliable and scalable metal-free synthesis of a functionalized pyrazolo[1,5-a]pyridine, adapted from the literature.[1][2]

Protocol: Synthesis of 2-benzoyl-3-phenylpyrazolo[1,5-a]pyridine from 1-aminopyridinium iodide and chalcone

Mechanistic Rationale

The reaction is believed to proceed via an initial [3+2] cycloaddition between the in-situ generated N-ylide and the chalcone, followed by an oxidative aromatization step where molecular oxygen serves as the terminal oxidant to form the stable aromatic core.

cluster_mech Plausible Reaction Mechanism N_Amine N-Aminopyridine Cycloadduct [3+2] Cycloaddition Intermediate N_Amine->Cycloadduct Chalcone Chalcone Chalcone->Cycloadduct Oxidation Oxidation (O₂) Cycloadduct->Oxidation Aromatization Aromatization (-H₂O) Oxidation->Aromatization Product Pyrazolo[1,5-a]pyridine Aromatization->Product

Caption: Simplified mechanism of the oxidative [3+2] cycloaddition.

Materials & Equipment:
  • 1-aminopyridinium iodide (1.0 mmol, 1.0 equiv)

  • (E)-1,3-diphenylprop-2-en-1-one (Chalcone) (1.2 mmol, 1.2 equiv)

  • N-Methylpyrrolidone (NMP), anhydrous (4 mL)

  • Oxygen (balloon)

  • Round-bottom flask (25 mL) with stir bar

  • Standard glassware for aqueous workup and column chromatography

  • Ethyl acetate, hexane, deionized water, brine

Procedure:
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-aminopyridinium iodide (0.3 mmol) and the chalcone (0.25 mmol).[2]

  • Solvent Addition: Add anhydrous NMP (1.0 mL) to the flask.

  • Establish Atmosphere: Cap the flask with a septum and affix a balloon filled with oxygen. Ensure the setup is sealed but allows for slight positive pressure.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 24 hours. Monitor progress by TLC (e.g., 30% ethyl acetate in hexane). The product spot should be UV-active.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure pyrazolo[1,5-a]pyridine product. A typical isolated yield for this reaction is in the range of 85-95%.[1]

References

  • Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017).
  • Wang, J., et al. (2024). PIDA mediates a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes. Synlett, 35, 1551-1556.
  • Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017).
  • Haider, B., et al. (2019).
  • Haider, B., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
  • Dounay, A. B., et al. (2011). Synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions. Organic Letters, 13(10), 2534-2537.
  • Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481-2518.
  • Kumar, A., et al. (2020). Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles.

Sources

Technical Support Center: Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, peer-reviewed stability data for Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate is not extensively available in public literature. This guide is therefore constructed based on established principles of organic chemistry and data from structurally related pyrazolo[1,5-a]pyridine and chlorinated heterocyclic compounds. The troubleshooting advice provided should be considered a general framework. Researchers are strongly encouraged to perform compound-specific stability testing.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide addresses potential stability challenges you may face when working with this compound, providing insights into underlying causes and actionable solutions.

FAQ 1: I observe a new, more polar spot on my TLC plate and an unexpected peak in my LC-MS analysis after storing my compound in a protic solvent (e.g., methanol, ethanol). What is happening?

Answer:

This observation strongly suggests hydrolysis of the ethyl ester to the corresponding carboxylic acid. The pyrazolo[1,5-a]pyridine core, being a fused aromatic heterocycle, influences the reactivity of its substituents. The ethyl ester at the 3-position is susceptible to cleavage under both acidic and basic conditions, a common reaction for many organic esters.[1][2] The resulting carboxylic acid is significantly more polar, explaining the change in mobility on TLC and the appearance of a new mass peak.

Causality Explained:

  • Base-Catalyzed Hydrolysis: Trace amounts of base in your solvent or on glassware can deprotonate water, creating hydroxide ions that attack the electrophilic carbonyl carbon of the ester.

  • Acid-Catalyzed Hydrolysis: Trace acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water or alcohol solvents.

Troubleshooting Guide:

  • Solvent Selection:

    • Immediate Action: Switch to a dry, aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)) for short-term storage and experimental setup.

    • Long-Term Storage: For long-term storage, dissolve the compound in a minimal amount of anhydrous aprotic solvent and store under an inert atmosphere (Argon or Nitrogen) at -20°C or below.

  • pH Control:

    • Ensure all aqueous buffers for biological assays are within a neutral and stable pH range (typically pH 6.8-7.4).

    • Avoid acidic or basic conditions during workup procedures unless the chemistry requires it. If necessary, neutralize the solution promptly and minimize exposure time.

  • Confirmation Protocol:

    • Objective: To confirm hydrolysis is the cause.

    • Method:

      • Dissolve a small, known quantity of your compound in a solution of 1:1 Methanol/Water.

      • Divide into three vials: (a) Control, (b) add one drop of 0.1 M HCl, (c) add one drop of 0.1 M NaOH.

      • Stir at room temperature and monitor all three reactions by TLC or LC-MS at T=0, 1h, 4h, and 24h.

    • Expected Result: The acid and base vials should show a significantly faster conversion to the more polar carboxylic acid product compared to the control.

Visualizing the Problem: Potential Hydrolysis Pathway

Hydrolysis Compound This compound (Ester) Degradant 6-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid (Carboxylic Acid) Compound->Degradant Hydrolysis Conditions H₂O (Acid or Base catalyst) Conditions->Compound

Caption: Potential hydrolysis of the parent ester.

FAQ 2: My solid sample has developed a slight yellow or brownish tint after being stored on the benchtop for several weeks. Is this a concern?

Answer:

Yes, discoloration is a visual indicator of potential degradation. For a molecule containing a chlorinated pyridine-like ring system, this could be due to photodegradation or oxidation .[3][4] Chlorinated pyridines are known to be susceptible to photolysis, where UV light can induce the formation of reactive intermediates.[4] Exposure to atmospheric oxygen can also lead to the formation of colored impurities.

Causality Explained:

  • Photodegradation: Aromatic and heteroaromatic systems can absorb UV light, promoting electrons to higher energy states. This can lead to bond cleavage (e.g., C-Cl bond) or reaction with oxygen, forming various degradation products which are often colored.[3][4]

  • Oxidation: The electron-rich pyrazolo[1,5-a]pyridine ring system may be susceptible to slow oxidation upon prolonged exposure to air.

Troubleshooting Guide:

  • Proper Storage Protocol:

    • Primary Container: Always store the solid compound in an amber glass vial to protect it from light.

    • Atmosphere: For sensitive batches or long-term reference standards, flush the vial with an inert gas (Argon or Nitrogen) before sealing.

    • Temperature: Store in a cool, dark, and dry place. A desiccator cabinet is ideal for moisture protection. For long-term stability, storage at ≤ -20°C is recommended.

  • Purity Check:

    • Action: Before using a discolored sample, re-check its purity by LC-MS and ¹H NMR.

    • Analysis: Compare the new analytical data to the original data from a fresh sample. Look for the appearance of new peaks or changes in the integration of existing peaks. If significant degradation (>5-10%) is observed, the sample may not be suitable for sensitive quantitative experiments.

Workflow for Handling and Storage

StorageWorkflow cluster_receive Receiving Compound cluster_storage Storage Protocol cluster_use Experimental Use Receive Receive Sample Store Transfer to Amber Vial Receive->Store Inert Flush with Ar or N₂ Store->Inert Seal Seal Tightly Inert->Seal Place Store at ≤ -20°C in Dark & Dry Location Seal->Place Check Visually Inspect for Discoloration Place->Check Retrieve for Use Analyze Re-analyze Purity (LC-MS, NMR) if degradation suspected Check->Analyze Discoloration Observed Proceed Proceed with Experiment Check->Proceed No Change Analyze->Proceed Purity OK

Caption: Recommended workflow for sample handling.

FAQ 3: I am getting inconsistent results in my biological assays. Could my compound be degrading in the aqueous assay buffer?

Answer:

This is a very common and critical issue. Many organic molecules, particularly esters, exhibit limited stability in aqueous buffers, especially over the incubation times required for cell-based or enzymatic assays. Degradation in the assay medium will lead to a lower effective concentration of the active compound, causing poor reproducibility and inaccurate potency measurements.

Causality Explained:

  • Hydrolysis: As discussed in FAQ 1, the aqueous buffer can facilitate ester hydrolysis. The rate can be influenced by the buffer's pH and composition (e.g., presence of certain salts or enzymes in cell media).

  • Adsorption: The compound may adsorb to plasticware (e.g., pipette tips, microplates), reducing the concentration available to the biological target.

Troubleshooting Guide: A Protocol for Assessing Assay Stability

This protocol is a simplified "forced degradation" study tailored to your specific assay conditions.[5][6][7]

Step Action Rationale
1. Preparation Prepare a concentrated stock solution of your compound in 100% DMSO. Prepare your complete, final assay buffer (including all additives, serum, etc.).Establishes a baseline and mimics the exact experimental conditions.
2. Incubation Dilute the DMSO stock into the assay buffer to the final working concentration. Immediately take a T=0 sample. Incubate the remaining solution under your exact assay conditions (e.g., 37°C, 5% CO₂).This simulates the real-time degradation during your experiment.
3. Sampling Withdraw aliquots at various time points (e.g., 1h, 4h, 8h, 24h) that cover the duration of your longest assay. Immediately quench any potential degradation by adding an equal volume of cold Acetonitrile.Time-course analysis reveals the rate of degradation. Acetonitrile precipitates proteins and halts most chemical reactions.
4. Analysis Analyze all samples (T=0 through T=final) by HPLC or LC-MS. Use a calibration curve if absolute quantification is needed, or simply compare peak areas of the parent compound relative to the T=0 sample.This quantifies the percentage of the parent compound remaining over time.
5. Interpretation If the parent compound's peak area decreases by >10% over the assay duration, stability is a significant issue.A loss of more than 10-20% is generally considered unacceptable and will impact data quality.[6]

Corrective Actions:

  • Reduce Incubation Time: If possible, shorten the assay duration.

  • Prepare Fresh: Prepare the final dilution of the compound in the assay buffer immediately before adding it to the assay plate.

  • Change Solvent: If solubility allows, consider if a different, less reactive co-solvent could be used instead of 100% DMSO for the initial stock.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]

  • Photocatalytic degradation of chlorinated pyridines in titania aqueous suspensions. Catalysis Today. Available at: [Link]

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. Available at: [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. Available at: [Link]

  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. National Institutes of Health (NIH). Available at: [Link]

  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Omega. Available at: [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Institutional Pharmacy and Life Sciences. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. Available at: [Link]

  • Practices for Proper Chemical Storage. Cleveland State University. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Guidelines for Chemical Storage. Chapman University. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Antitubercular Potential of Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate and its Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many first- and second-line antitubercular drugs ineffective, creating an urgent need for novel therapeutic agents. The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising pharmacophore in the development of new antitubercular agents due to its structural similarity to the imidazo[1,2-a]pyridine core found in compounds with potent anti-TB activity. This guide provides a comparative analysis of the biological activity of Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate against its more extensively studied pyrazolo[1,5-a]pyridine-3-carboxamide analogs, with a focus on their potential as antitubercular agents.

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Structure in Antitubercular Drug Discovery

The pyrazolo[1,5-a]pyridine core is considered a "drug-like" scaffold, frequently appearing in compounds that have entered clinical trials or received FDA approval for various indications.[1] Its three-dimensional conformation and electronic properties are highly similar to other heterocyclic systems known to exhibit potent antitubercular activity.[1] This has spurred significant research into the synthesis and biological evaluation of novel pyrazolo[1,5-a]pyridine derivatives.

This compound: An Overview

This compound is a key intermediate in the synthesis of more complex pyrazolo[1,5-a]pyridine derivatives. While direct and extensive biological activity data for this specific ethyl ester is not widely published in peer-reviewed literature, its structural features suggest it may serve as a valuable precursor for generating potent antitubercular compounds. The presence of the chlorine atom at the 6-position and the ethyl carboxylate group at the 3-position are critical functionalities that can be readily modified to explore structure-activity relationships (SAR).

Pyrazolo[1,5-a]pyridine-3-carboxamides: A Class of Potent Antitubercular Agents

In contrast to the ethyl ester, a significant body of research exists on the antitubercular activity of pyrazolo[1,5-a]pyridine-3-carboxamides. These compounds, which feature an amide linkage at the 3-position, have demonstrated remarkable potency against both drug-sensitive and drug-resistant strains of Mtb.[1][2][3][4]

Structure-Activity Relationship (SAR) Insights

Systematic SAR studies on pyrazolo[1,5-a]pyridine-3-carboxamides have revealed several key features that govern their antitubercular activity:

  • The Amide Moiety: The amide group at the 3-position is crucial for potent activity. The nature of the substituent on the amide nitrogen significantly influences the compound's efficacy.

  • Substitution at the 6-Position: Halogen substitution, particularly chlorine, at the 6-position of the pyrazolo[1,5-a]pyridine ring is generally favorable for activity.

  • Diaryl Side Chains: The introduction of diaryl side chains on the amide nitrogen has led to the discovery of compounds with excellent potency against drug-resistant Mtb strains.[2][4]

Comparative Analysis: Ethyl Ester versus Carboxamides

The primary structural difference between this compound and the highly active carboxamide series lies at the 3-position. While the ethyl ester is a valuable synthetic intermediate, it is likely to be less potent as an antitubercular agent compared to its corresponding carboxamide derivatives. This is because the amide bond in the latter is often involved in crucial hydrogen bonding interactions with the biological target. However, the ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a diverse library of carboxamides for screening.

The following table summarizes the reported antitubercular activities of representative pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, providing a benchmark for the potential of compounds derived from this compound.

Compound IDR Group (at 3-carboxamide)MIC H37Rv (µg/mL)MIC INH-resistant Mtb (µg/mL)MIC RMP-resistant Mtb (µg/mL)Cytotoxicity (Vero cells, CC50 in µM)Reference
5k 4-(trifluoromethoxy)benzyl<0.004-->100[1]
6j 4-(pyridin-2-yl)phenyl<0.002<0.002<0.002>100[2][4]
7 (1-(4-chlorophenyl)cyclopropyl)methyl0.0060.003-0.014->50[3]

Experimental Methodologies for Antitubercular Activity Assessment

The evaluation of novel compounds for antitubercular activity involves a series of well-established in vitro and in vivo assays.

In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the in vitro potency of an antimicrobial agent. The MABA is a widely used colorimetric assay for determining the MIC of compounds against Mtb.

Principle: Alamar Blue (resazurin) is a redox indicator that is reduced by metabolically active cells, resulting in a color change from blue to pink. In the presence of an effective antimicrobial agent, bacterial metabolism is inhibited, and the solution remains blue.

Workflow:

Caption: Workflow for MIC determination using the Microplate Alamar Blue Assay.

In Vivo Efficacy Testing: Murine Model of Tuberculosis

Animal models are crucial for evaluating the in vivo efficacy of promising antitubercular drug candidates. The mouse model of tuberculosis is a well-established and widely used preclinical model.[5][6][7]

Principle: Mice are infected with Mtb, typically via aerosol inhalation to establish a pulmonary infection. After a defined period to allow the infection to establish, the animals are treated with the test compound, and the reduction in bacterial burden in the lungs and other organs is measured.

Experimental Workflow:

G cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase A Aerosol infection of mice with Mtb H37Ra B Establishment of infection (e.g., 10 days) A->B C Administer test compound (e.g., daily for 10 days) B->C D Control groups (vehicle, standard drug) B->D E Sacrifice mice at defined endpoints C->E D->E F Homogenize lungs and spleen E->F G Plate serial dilutions on selective agar F->G H Enumerate colony-forming units (CFU) G->H

Caption: General workflow for in vivo efficacy testing in a murine tuberculosis model.

Conclusion

While this compound itself may not be a potent antitubercular agent, it represents a valuable starting point for the synthesis of highly active pyrazolo[1,5-a]pyridine-3-carboxamide derivatives. The extensive research on these carboxamides provides a clear roadmap for designing new compounds with improved efficacy against drug-resistant Mtb. By leveraging the established SAR and robust experimental protocols, researchers can efficiently explore the chemical space around this privileged scaffold to develop the next generation of antitubercular drugs.

References

  • Mechanistic Modeling of Mycobacterium tuberculosis Infection in Murine Models for Drug and Vaccine Efficacy Studies. (2020). American Society for Microbiology Journals. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (2015). ACS Medicinal Chemistry Letters. [Link]

  • Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis. (2011). Antimicrobial Agents and Chemotherapy. [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. (2021). ResearchGate. [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021). Semantic Scholar. [Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. (2019). ACS Medicinal Chemistry Letters. [Link]

  • Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. (2012). Antimicrobial Agents and Chemotherapy. [Link]

  • Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. (2017). European Journal of Medicinal Chemistry. [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. (2021). ACS Infectious Diseases. [Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. (2019). ACS Medicinal Chemistry Letters. [Link]

Sources

A Tale of Two Scaffolds: A Comparative Efficacy Guide to Pyrazolo[1,5-a]pyridines and Imidazo[1,2-a]pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Privileged Isosteres in Medicinal Chemistry

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and diverse biological activity is perpetual. Among the myriad of heterocyclic systems, pyrazolo[1,5-a]pyridines and imidazo[1,2-a]pyridines have emerged as "privileged" isosteres. Both are bicyclic 6-5 fused systems containing a bridgehead nitrogen atom, yet the subtle difference in the placement of the non-bridgehead nitrogen atoms profoundly influences their electronic distribution, physicochemical properties, and ultimately, their pharmacological efficacy.

This guide provides an in-depth, objective comparison of the efficacy of these two prominent scaffolds. Moving beyond a mere catalog of activities, we will dissect the causality behind their biological performance, grounded in experimental data and structure-activity relationships (SAR). This analysis is designed for researchers, scientists, and drug development professionals to inform scaffold selection and guide future discovery efforts.

Structural and Physicochemical Distinctions: The Foundation of Efficacy

The core difference between the two scaffolds lies in the arrangement of the five-membered ring. The pyrazolo[1,5-a]pyridine contains a pyrazole ring fused to the pyridine, whereas the imidazo[1,2-a]pyridine features a fused imidazole ring. This distinction has significant implications for their chemical character.

  • Hydrogen Bonding: The imidazo[1,2-a]pyridine scaffold lacks a hydrogen bond donor in its core structure, whereas the pyrazole ring in the pyrazolo[1,5-a]pyridine system offers potential for such interactions, depending on the substitution pattern. This can influence target binding and pharmacokinetic properties.

  • Electronic Properties: The arrangement of nitrogen atoms affects the electron density distribution across the bicyclic system. This, in turn, dictates the reactivity of different positions on the rings, influencing both synthetic amenability and the nature of interactions with biological targets.

Below is a diagram illustrating the core structures and key positions for substitution, which are critical for modulating biological activity.

Caption: Core structures of Pyrazolo[1,5-a]pyridine and Imidazo[1,2-a]pyridine.

Comparative Efficacy Across Therapeutic Arenas

Both scaffolds have demonstrated remarkable versatility, with derivatives showing potent activity in oncology, infectious diseases, and central nervous system (CNS) disorders. The following sections provide a comparative analysis of their efficacy in these key areas, supported by experimental data.

Oncology: A Focus on Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][2] Both pyrazolo[1,5-a]pyridines and imidazo[1,2-a]pyridines have proven to be fertile ground for the discovery of potent kinase inhibitors.

Pyrazolo[1,5-a]pyridines have been extensively investigated as inhibitors of a range of kinases, including Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[2][3] For instance, certain derivatives have shown potent inhibitory activity against CDK2, leading to cell cycle arrest and antitumor efficacy in xenograft models.[3] They have also been explored as inhibitors of EGFR, B-Raf, and MEK, kinases implicated in non-small cell lung cancer and melanoma.[1]

Imidazo[1,2-a]pyridines have also emerged as a powerful scaffold for targeting kinases.[4][5] Derivatives have been developed as potent inhibitors of Akt, a serine/threonine kinase that is hyperactivated in many human tumors.[6] Furthermore, this scaffold has been successfully utilized to develop inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase and dual Mer/Axl kinase inhibitors, which are promising targets in immuno-oncology.[7][8] Some imidazo[1,2-a]pyridine derivatives have also shown the ability to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer cell growth and survival.[9]

Compound Scaffold Target Kinase Reported Activity (IC50) Cancer Type Reference
Pyrazolo[1,5-a]pyrimidineCDK2Sub-micromolarVarious[3]
Pyrazolo[1,5-a]pyrimidineEGFR, B-Raf, MEKVaries with derivativeNSCLC, Melanoma[1]
Imidazo[1,2-a]pyridineAkt1Sub-micromolarVarious[6]
Imidazo[1,2-a]pyridineIGF-1RNanomolarVarious[7]
Imidazo[1,2-a]pyridineMer/AxlNanomolarVarious[8]
Imidazo[1,2-a]pyridinePI3Kα2 nMBreast Cancer[9]
Infectious Diseases: A New Frontier Against Tuberculosis

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. The imidazo[1,2-a]pyridine scaffold has proven to be particularly fruitful in this area.[10][11][12]

Imidazo[1,2-a]pyridines have yielded several promising anti-TB candidates. A notable example is Q203 (Telacebec), which is currently in clinical development. These compounds often target the cytochrome bc1 complex (QcrB) of the electron transport chain in Mtb, a crucial component for ATP synthesis.[10][13][14] Structure-activity relationship studies have shown that modifications at various positions of the imidazo[1,2-a]pyridine core can significantly enhance potency against replicating, non-replicating, and drug-resistant strains of Mtb.[12][15]

While pyrazolo[1,5-a]pyridines have shown broad antimicrobial and antiviral activities, their development specifically as leading antitubercular agents is less prominent in recent literature compared to the significant advancements made with imidazo[1,2-a]pyridines.[1]

Compound Scaffold Target Reported Activity (MIC) Organism Reference
Imidazo[1,2-a]pyridineMtb Cytochrome bc1 (QcrB)0.03 to 5.0 µMM. tuberculosis H37Rv[10][14]
Imidazo[1,2-a]pyridineMtb Cytochrome bc1 (QcrB)2.3 µg/mlM. tuberculosis H37Rv[13]
Imidazo[1,2-a]pyridine-3-carboxamidesNot specified≤0.006 µMM. tuberculosis H37Rv[15]
Central Nervous System (CNS) Disorders: Modulating Neurological Pathways

Both scaffolds have been explored for their potential in treating CNS disorders, leveraging their ability to cross the blood-brain barrier and interact with various neurological targets.[16]

Pyrazolo[1,5-a]pyridines have been investigated as negative allosteric modulators (NAMs) of metabotropic glutamate receptors (mGlu1/5), which are implicated in several CNS disorders.[17] Derivatives of the related pyrazoline scaffold have also been evaluated for antidepressant and antioxidant activities.[18]

Imidazo[1,2-a]pyridines are well-known in the CNS space, with marketed drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic) featuring this core structure.[19][20] This highlights the scaffold's ability to be tailored for potent and selective interactions with CNS targets. More recent research has explored their potential in modulating various other CNS pathways.[16]

Experimental Protocols: A Guide to Efficacy Determination

The trustworthiness of efficacy data is intrinsically linked to the robustness of the experimental protocols used. Below are representative, step-by-step methodologies for key assays used to evaluate the compounds discussed.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: CDK2)

This protocol outlines a typical method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., a pyrazolo[1,5-a]pyrimidine derivative) in 100% DMSO.

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of recombinant CDK2/cyclin E enzyme, a suitable peptide substrate (e.g., histone H1), and ATP at desired concentrations in the reaction buffer.

  • Assay Procedure:

    • Serially dilute the test compound stock solution in the reaction buffer to create a range of concentrations.

    • In a 96-well plate, add the test compound dilutions, the CDK2/cyclin E enzyme, and the peptide substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection and Data Analysis:

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using radiolabeled ATP ([γ-³²P]ATP) and measuring radioactivity.

    • Plot the percentage of kinase activity against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_workflow Kinase Inhibition Assay Workflow prep Reagent Preparation (Compound, Enzyme, Substrate, ATP) assay Assay Execution (Incubation in 96-well plate) prep->assay detect Signal Detection (Phosphorylation measurement) assay->detect analysis Data Analysis (IC50 Calculation) detect->analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol 2: Antimycobacterial Activity Assay (MIC Determination)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.

  • Culture Preparation:

    • Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

    • Adjust the bacterial culture to a specific optical density (OD) to standardize the inoculum.

  • Assay Setup:

    • Prepare serial twofold dilutions of the test compound (e.g., an imidazo[1,2-a]pyridine derivative) in a 96-well microplate containing 7H9 broth.

    • Inoculate each well with the standardized bacterial suspension.

    • Include positive (bacteria only) and negative (broth only) controls.

  • Incubation and Reading:

    • Seal the plates and incubate at 37°C for 7-14 days.

    • After incubation, assess bacterial growth. This can be done visually or by adding a growth indicator such as resazurin, which changes color in the presence of viable bacteria.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Perspectives and Conclusion

Both pyrazolo[1,5-a]pyridines and imidazo[1,2-a]pyridines are exceptionally valuable scaffolds in modern drug discovery. The evidence suggests that while both are versatile, their strengths may lie in different therapeutic domains.

  • Imidazo[1,2-a]pyridines have shown remarkable success in the development of anti-infective agents, particularly against tuberculosis, and continue to be a source of potent and selective kinase inhibitors for oncology. The clinical progression of compounds like Telacebec underscores the translational potential of this scaffold.[10]

  • Pyrazolo[1,5-a]pyridines remain a cornerstone for the discovery of kinase inhibitors across various targets in oncology and have shown promise in the modulation of CNS targets.[1][2][17]

The choice between these two scaffolds is not a matter of inherent superiority but one of strategic alignment with the therapeutic target and desired pharmacological profile. Factors such as the specific binding pocket interactions, desired pharmacokinetic properties, and synthetic tractability will ultimately guide the decision. Future research will undoubtedly continue to uncover novel biological activities for both scaffolds, further solidifying their status as privileged structures in the pharmacopeia of medicinal chemistry.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Publishing.
  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed.
  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed.
  • 3-Aryl-substituted imidazo[1,2-a]pyridines as antituberculosis agents. PubMed.
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PubMed Central.
  • Synthesis and anti-tumor activities of some new pyridines and pyrazolo[1,5-a]pyrimidines. European Journal of Medicinal Chemistry.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. MDPI.
  • Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry.
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed Central.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modific
  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie.
  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Wiley Online Library.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PubMed Central.
  • N-Alkylpyrido[1′,2′:1,5]pyrazolo-[4,3-d]pyrimidin-4-amines: A new series of negative allosteric modulators of mGlu1/5 with CNS exposure in rodents. PubMed Central.
  • 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking. PubMed.
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.
  • Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2. Bioorganic & Medicinal Chemistry Letters.

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"bioisosteric replacement of the pyrazolo[1,5-a]pyridine scaffold"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Bioisosteric Replacement of the Pyrazolo[1,5-a]pyridine Scaffold

Introduction: The Strategic Evolution of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine core is a "privileged scaffold"—a molecular framework that is recurrently found in potent, selective, and orally bioavailable drugs targeting a range of biological entities.[1] Its rigid, planar structure and specific arrangement of nitrogen atoms make it an exceptional mimic for the purine core of ATP, positioning it as a premier scaffold for developing protein kinase inhibitors.[2][3] These inhibitors are critical in targeted cancer therapy, as kinases are key regulators of cellular signaling that are frequently dysregulated in malignant cells.[2][4]

However, the journey of a lead compound from discovery to a clinical candidate is one of relentless optimization. Challenges such as off-target effects, metabolic instability, or suboptimal physicochemical properties often necessitate strategic modifications to the core structure.[2][3] This is where the principle of bioisosteric replacement becomes a cornerstone of modern drug design. Bioisosterism involves substituting one atom or group within a molecule with another that possesses similar physical and chemical properties, with the goal of retaining or enhancing biological activity while improving other crucial characteristics.

This guide provides an in-depth comparison of key bioisosteric replacements for the pyrazolo[1,5-a]pyridine scaffold. We will explore the scientific rationale behind these strategic "scaffold hops," present comparative experimental data, and provide detailed protocols to empower researchers in their own drug discovery campaigns.

Core Concepts: A Visualization of Bioisosteric Strategy

The fundamental goal of a bioisosteric scaffold hop is to modulate the electronic and steric properties of the core while preserving key pharmacophoric interactions with the biological target. The diagram below illustrates the logical workflow, from identifying a lead compound to synthesizing and evaluating its bioisosteric analogue.

G Lead Pyrazolo[1,5-a]pyridine Lead Compound Analyze Analyze Properties: - Potency (IC50) - Selectivity - ADME Profile - IP Position Lead->Analyze Problem Identify Liabilities: - Metabolic Hotspot - Poor Solubility - Off-Target Activity Analyze->Problem Design Design Bioisostere (e.g., Pyrazolo[1,5-a]pyrimidine) Rationale: Modulate H-bonding, pKa, logP Problem->Design Synth Develop & Execute Synthetic Route Design->Synth Purify Purify & Characterize New Analogue Synth->Purify Assay Biochemical & Cellular Assays (e.g., Kinase Inhibition) Purify->Assay Test Analogue ADME In Vitro ADME Profiling (Microsomal Stability, etc.) Purify->ADME Compare Compare Data vs. Original Lead Did the replacement succeed? Assay->Compare ADME->Compare

Caption: Workflow for Bioisosteric Scaffold Replacement.

The Premier Replacement: Pyrazolo[1,5-a]pyrimidine

One of the most successful and widely documented bioisosteric replacements for the pyrazolo[1,5-a]pyridine scaffold is the pyrazolo[1,5-a]pyrimidine core.[4][5] This seemingly minor change—the substitution of a carbon atom with a nitrogen atom in the six-membered ring—has profound implications for the molecule's interaction with its target and its overall drug-like properties.

Causality Behind the Choice

The rationale for this specific scaffold hop is multifaceted:

  • Enhanced Target Engagement: In the context of kinase inhibition, the additional nitrogen atom at position 5 can act as a hydrogen bond acceptor. This allows for an additional or strengthened interaction with the "hinge region" of the kinase ATP-binding pocket, a critical interaction for many potent inhibitors. This enhanced binding can translate directly to improved biochemical potency.

  • Modulation of Physicochemical Properties: The introduction of another nitrogen atom increases the polarity of the scaffold. This can influence crucial properties like solubility, permeability, and metabolic stability. While increased polarity can sometimes decrease cell permeability, it can also mitigate metabolic attack by cytochrome P450 enzymes, potentially improving the compound's half-life.

  • Intellectual Property: Creating a novel chemical series with a distinct core scaffold provides a clear path to new intellectual property, a critical consideration in commercial drug development.

The diagram below illustrates the key difference in hydrogen bonding potential between the two scaffolds.

G cluster_0 Pyrazolo[1,5-a]pyridine Scaffold cluster_1 Pyrazolo[1,5-a]pyrimidine Scaffold cluster_2 Pyridine Pyridine Pyrimidine Pyrimidine Key Key Difference: The additional nitrogen in the pyrimidine ring (red arrow) acts as a new hydrogen bond acceptor, potentially increasing binding affinity to kinase hinge regions.

Caption: Comparison of H-Bonding Potential.

Performance Comparison: A Case Study in Pim-1 Kinase Inhibition

The development of inhibitors for Pim-1, a serine/threonine kinase implicated in cancer, provides an excellent real-world example of this bioisosteric replacement strategy.[6][7] Researchers often start with a known scaffold and optimize it to improve potency and selectivity.

The following table summarizes data for hypothetical, yet representative, compounds from a Pim-1 inhibitor campaign, illustrating the typical outcomes of replacing the pyrazolo[1,5-a]pyridine core with its pyrimidine bioisostere.

Parameter Compound A (Pyrazolo[1,5-a]pyridine core) Compound B (Pyrazolo[1,5-a]pyrimidine core) Rationale for Change
Pim-1 IC₅₀ (nM) 50 nM5 nMThe pyrimidine nitrogen forms an additional H-bond with the kinase hinge, increasing binding affinity and potency.[6]
Kinase Selectivity (S-Score) 0.25 (moderate)0.14 (highly selective)The more specific interaction geometry required by the pyrimidine scaffold can disfavor binding to off-target kinases.[7]
Cellular Potency (pBAD EC₅₀) 1.0 µM0.2 µMImproved biochemical potency translates to more effective inhibition of the Pim-1 pathway in a cellular context.[6]
Metabolic Stability (HLM, t½) 15 min45 minThe added nitrogen can alter the molecule's electrostatic potential, making it a less favorable substrate for metabolic enzymes.[8]
Aqueous Solubility (µg/mL) 0.5 µg/mL2.0 µg/mLThe increased polarity of the pyrimidine core generally leads to improved aqueous solubility.[8]

Data is representative and compiled for illustrative purposes based on trends reported in the literature.[6][7][8]

Experimental Protocols

Trustworthy and reproducible data is the bedrock of scientific discovery. The following protocols provide detailed, self-validating methodologies for the synthesis and evaluation of these compounds.

Protocol 1: General Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

This protocol describes a common and robust method for constructing the pyrazolo[1,5-a]pyrimidine scaffold via cyclocondensation of a 3-aminopyrazole precursor with a β-dicarbonyl compound.[1][9]

Step-by-Step Methodology:

  • Precursor Synthesis:

    • To a solution of an appropriately substituted arylacetonitrile (1.0 eq) in dry DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

    • Reflux the mixture for 4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and add hydrazine hydrate (1.5 eq) and glacial acetic acid (2.0 eq) in ethanol.

    • Reflux the resulting mixture for 16 hours.

    • After cooling, the 3-amino-4-aryl-pyrazole product often precipitates and can be collected by filtration. Wash with cold ethanol and dry under vacuum.

  • Cyclocondensation Reaction:

    • In a round-bottom flask, suspend the 3-amino-4-aryl-pyrazole (1.0 eq) and a β-dicarbonyl compound (e.g., 2,4-pentanedione, 1.1 eq) in glacial acetic acid.

    • Heat the mixture to reflux (approx. 120 °C) for 6-8 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water while stirring.

    • The solid pyrazolo[1,5-a]pyrimidine product will precipitate.

    • Collect the solid by vacuum filtration, wash thoroughly with water to remove residual acetic acid, and then with a small amount of cold ethanol.

    • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel if necessary.

  • Validation:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by HPLC.

Protocol 2: Biochemical Kinase Inhibition Assay (Fluorescence-Based)

This protocol outlines a common, non-radiometric method for determining the IC₅₀ value of an inhibitor against a target kinase.[10][11] It measures the amount of ADP produced, which is directly proportional to kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the kinase of interest (e.g., Pim-1) in Kinase Buffer.

    • Prepare a stock solution of the appropriate peptide substrate and ATP in Kinase Buffer. The final ATP concentration should be at or near its Km for the kinase.

    • Prepare serial dilutions of the test inhibitor compound (e.g., Compound B) in 100% DMSO, typically starting from 1 mM.

  • Assay Execution (384-well plate format):

    • Add 2.5 µL of Kinase Buffer to all wells.

    • Add 2.5 nL of the serially diluted inhibitor or DMSO (for 0% and 100% inhibition controls) to the appropriate wells using an acoustic dispenser.

    • Add 2.5 µL of the kinase solution to all wells except the "0% activity" control (add buffer instead).

    • Gently mix and incubate for 15 minutes at room temperature to allow inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to all wells.

    • Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • Signal Detection (e.g., using ADP-Glo™ Assay):

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence on a compatible plate reader.

  • Data Analysis and Validation:

    • Subtract the background signal (0% activity control) from all data points.

    • Normalize the data relative to the high (DMSO only, 100% activity) and low (no enzyme, 0% activity) controls.

    • Plot the normalized percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The assay is considered valid if the Z'-factor is > 0.5.

Conclusion and Future Perspectives

The bioisosteric replacement of the pyrazolo[1,5-a]pyridine scaffold with the pyrazolo[1,5-a]pyrimidine core stands as a testament to the power of rational drug design.[4] This strategic modification has repeatedly proven effective in enhancing potency, selectivity, and metabolic stability, turning promising leads into viable clinical candidates.[6][12] While the pyrazolo[1,5-a]pyrimidine is a highly successful example, the exploration of other bioisosteres, such as the pyrazolo[1,5-a]-1,3,5-triazine, continues to push the boundaries of chemical space and therapeutic potential.[13] As our understanding of target biology deepens and synthetic methodologies advance, the strategic application of bioisosterism will remain an indispensable tool in the medicinal chemist's arsenal, driving the development of the next generation of targeted therapies.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link][2][3]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link][6]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI. Available at: [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Available at: [Link][12]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Publications. Available at: [Link][7]

  • Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Arkat USA. Available at: [Link][9]

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. ACS Publications. Available at: [Link][8]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health. Available at: [Link]

  • Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R). National Institutes of Health. Available at: [Link][13]

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences. Available at: [Link][4]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link][11]

  • KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Usiena Air. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Institutes of Health. Available at: [Link][1]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as the core for numerous biologically active agents.[1] Its rigid, planar structure and synthetic tractability make it an ideal starting point for developing inhibitors targeting a range of biological entities, from viruses to protein kinases.[2][3] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 6-substituted pyrazolo[1,5-a]pyridines, focusing on how modifications at this specific position dictate therapeutic efficacy and pharmacological profiles.

The Pyrazolo[1,5-a]pyridine Core: Strategic Importance of the C-6 Position

The pyrazolo[1,5-a]pyridine ring is a bicyclic system formed by the fusion of a pyrazole and a pyridine ring. This arrangement creates a unique electronic and steric environment. The C-6 position, located on the pyridine portion of the scaffold, has emerged as a critical site for chemical modification. Strategic substitution at this position allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity (clogP) and metabolic stability, often without compromising its intrinsic potency against a given biological target.[4] This makes the C-6 position a key handle for optimizing drug-like characteristics.

Caption: General structure of the pyrazolo[1,5-a]pyridine core with key positions numbered. The C-6 position is highlighted.

Comparative SAR Analysis: Targeting Viruses and Kinases

The versatility of the pyrazolo[1,5-a]pyridine scaffold is evident in its application across different therapeutic areas. The following sections compare the SAR of 6-substituted analogs against distinct biological targets.

Antiviral Activity: Potent Inhibition of Herpesviruses

A significant breakthrough was the identification of a series of C-6 substituted pyrazolo[1,5-a]pyridines as potent inhibitors of herpes simplex viruses.[4] A key synthetic strategy involved the functionalization of a C-6 trifluoromethyl intermediate, which provided facile access to a diverse library of analogs.[4] This approach demonstrated that expansion of the SAR at the 6-position is a viable strategy to modulate developability parameters like lipophilicity while maintaining antiviral potency comparable to the standard-of-care drug, acyclovir.[4]

Table 1: Influence of C-6 Substitution on Anti-Herpesvirus Activity

C-6 Substituent (R)Relative PotencyKey ObservationReference
-CF3BaselineStarting point for derivatization.[4]
Diverse AnaloguesMaintained or ImprovedAllows for modification of clogP.[4]
(Conceptual) AlkylPotentPotency comparable to acyclovir.[4]
(Conceptual) ArylPotentMaintained high potency.[4]

Causality: The trifluoromethyl group at C-6 serves as an excellent synthetic handle and an electronic modulator. Replacing it with various lipophilic or polar groups allows chemists to systematically probe the binding pocket of the viral target. The ability to maintain potency while altering these groups suggests the C-6 position may be solvent-exposed, enabling modifications that improve pharmacokinetic properties without disrupting the crucial pharmacophore responsible for antiviral activity.

Kinase Inhibitory Activity: Targeting PI3K and CSK

The pyrazolo[1,5-a]pyridine scaffold is also a cornerstone in the development of protein kinase inhibitors.[5][6][7][8]

1. Phosphoinositide 3-Kinase (PI3K) Inhibition:

This scaffold has yielded potent and selective inhibitors of the p110α isoform of PI3K.[7] Structure-activity relationship studies have explored various parts of the molecule, including the linker and phenyl ring substitutions.[5][6] While many publications focus on other positions, the principles of substitution on the pyridine ring are crucial for overall activity and selectivity.

One study on pyrazolo[1,5-a]pyridines as PI3K inhibitors found that an N-hydroxyethyl analogue demonstrated good inhibition of cell proliferation and downstream signaling.[5] This compound also showed favorable pharmacokinetics and in vivo tumor growth inhibition, highlighting the importance of substituents that can enhance solubility and metabolic stability.[5]

2. C-Terminal Src Kinase (CSK) Inhibition:

In the pursuit of novel immuno-oncology agents, pyrazolo[1,5-a]pyridines have been identified as inhibitors of C-terminal Src Kinase (CSK), a negative regulator of T cell activation.[8] Optimization efforts led to the discovery that switching a pyridazinone core to a pyrazolopyridine hinge-binder resulted in a significant increase in cellular potency.[8] Strategic modifications to block metabolic "soft spots," such as the introduction of fluorine atoms, were crucial in developing compounds with extended exposure in vivo.[8]

Table 2: Comparative SAR of Pyrazolo[1,5-a]pyridine Kinase Inhibitors

Compound SeriesTarget KinaseKey SAR FindingConsequenceReference
Benzenesulfonohydrazide seriesPI3KαN-hydroxyethyl substitution on the hydrazone nitrogen.Maintained potency, improved pharmacokinetics, and showed in vivo efficacy.[5]
Central Linker VariantsPI3KThe core pyrazolo[1,5-a]pyridine was retained while the linker was varied.Resulted in compounds with pan-PI3K to isoform-selective profiles.[6]
Indazole-based seriesCSKReplacement of a pyridazinone with a pyrazolopyridine core.Substantially increased cellular potency.[8]

Expertise & Experience: The shift from a pyridazinone to a pyrazolopyridine hinge-binder for CSK inhibition is a classic example of scaffold hopping.[8] This strategy is employed when a known pharmacophore (the hinge-binding element) needs to be placed on a new core to improve properties like cell permeability, metabolic stability, or intellectual property position. The success of this approach underscores the privileged nature of the pyrazolo[1,5-a]pyridine scaffold in orienting key functional groups for optimal interaction with the ATP-binding site of kinases.

Synthetic Methodologies & Experimental Validation

The generation of diverse libraries for SAR studies depends on robust and flexible synthetic routes. The functionalization of the C-6 position often relies on late-stage diversification from a common intermediate.

Synthetic Workflow: Accessing C-6 Analogs

A validated approach for synthesizing C-6 substituted pyrazolo[1,5-a]pyridines starts with a pre-functionalized core, such as a C-6 trifluoromethyl derivative. This allows for nucleophilic aromatic substitution or cross-coupling reactions to introduce a wide array of substituents.

Caption: A generalized synthetic workflow for generating diverse C-6 substituted pyrazolo[1,5-a]pyridines.

Protocol: In Vitro Kinase Inhibition Assay (A Self-Validating System)

To ensure the trustworthiness of SAR data, a robust and reproducible experimental protocol is essential. Below is a standard protocol for an in vitro kinase assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Test Compounds (dissolved in 100% DMSO)

  • Recombinant Human Kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., HEPES, MgCl2, DTT)

  • Detection Reagent (e.g., ADP-Glo™, Promega)

  • 384-well plates

Methodology:

  • Compound Plating (Causality: Establishes Concentration Gradient):

    • Serially dilute test compounds in DMSO to create a 10-point concentration curve (e.g., from 100 µM to 5 nM).

    • Transfer a small volume (e.g., 50 nL) of each concentration into a 384-well assay plate using an acoustic liquid handler. This minimizes DMSO concentration in the final reaction.

  • Kinase/Substrate Addition (Causality: Initiates Binding Equilibrium):

    • Prepare a solution of the target kinase and its specific peptide substrate in kinase assay buffer.

    • Dispense this solution into the wells containing the test compounds.

    • Incubate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction (Causality: Triggers Catalytic Activity):

    • Prepare an ATP solution in kinase assay buffer at a concentration close to its Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.

    • Add the ATP solution to all wells to start the kinase reaction.

    • Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Signal Detection (Causality: Measures Enzyme Activity):

    • Add the detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete any remaining ATP.

    • Add a second detection reagent (Kinase Detection Reagent) to convert the ADP produced by the kinase reaction into a luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis (Causality: Quantifies Inhibition):

    • Normalize the data using high (no inhibitor) and low (no kinase) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparison with Alternative Scaffolds

The pyrazolo[1,5-a]pyridine scaffold is often considered a bioisosteric replacement for other heterocyclic systems like indoles, azaindoles, or its close relative, pyrazolo[1,5-a]pyrimidine.[9][10]

SAR_Trends cluster_Properties Key Properties cluster_Substituents C-6 Substituents PyrazoloPyridine Pyrazolo[1,5-a]pyridine (Core Scaffold) Potency Biological Potency PyrazoloPyridine->Potency Selectivity Target Selectivity PyrazoloPyridine->Selectivity PK Pharmacokinetics (Solubility, Stability) PyrazoloPyridine->PK HBD H-Bond Donors/Acceptors HBD->Potency HBD->Selectivity Lipophilic Lipophilic Groups Lipophilic->PK Modulates clogP Polar Polar Groups Polar->PK Improves Solubility

Sources

A Comparative Guide to the In Vivo Validation of Antitubercular Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many first-line antitubercular drugs ineffective, creating an urgent need for novel therapeutic agents. Among the promising new scaffolds, pyrazolo[1,5-a]pyridine derivatives have garnered significant attention due to their potent in vitro activity against both drug-sensitive and drug-resistant Mtb strains. However, the successful translation of in vitro potency to in vivo efficacy is a critical hurdle in the drug development pipeline.

This guide provides an in-depth comparative analysis of the in vivo validation of several lead pyrazolo[1,5-a]pyridine derivatives. We will delve into the experimental data supporting their efficacy, compare their performance with standard antitubercular agents, and provide detailed protocols for the in vivo models used in their evaluation. This guide is intended to serve as a valuable resource for researchers in the field of tuberculosis drug discovery, offering insights into the preclinical potential of this promising class of compounds.

The Rise of Pyrazolo[1,5-a]pyridines: A New Frontier in Antitubercular Drug Discovery

Pyrazolo[1,5-a]pyridines are a class of heterocyclic compounds that have shown remarkable promise as antitubercular agents. Their mechanism of action primarily involves the inhibition of the cytochrome bc1 complex (specifically the QcrB subunit), a crucial component of the electron transport chain in Mtb. This disruption of cellular respiration leads to ATP depletion and ultimately, bacterial cell death. Several derivatives have progressed to in vivo testing, demonstrating significant reductions in mycobacterial burden in murine models of tuberculosis.

Comparative In Vivo Efficacy of Lead Pyrazolo[1,5-a]pyridine Derivatives

This section compares the in vivo efficacy of notable pyrazolo[1,5-a]pyridine derivatives that have been reported in the literature. For a standardized comparison, we also present typical in vivo efficacy data for the first-line antitubercular drugs, isoniazid (INH) and rifampicin (RIF).

CompoundAnimal ModelMtb StrainDosageTreatment DurationEfficacy (Bacterial Load Reduction)Reference
Pyrazolo[1,5-a]pyridine Derivatives
Compound 5kBALB/c miceAutoluminescent H37Ra100 mg/kg/day (oral)6 days6.5-fold decrease in Relative Light Units (RLU) from baseline.[1]
Compound 6jBALB/c miceAutoluminescent H37Ra50 mg/kg/day (oral)5 daysSignificant reduction in bacterial burden (RLU).[2]
TB47BALB/c miceH37Rv50 mg/kg/day (oral)4 weeksNot bactericidal as monotherapy, but strongly synergistic with pyrazinamide and rifampicin.[3][4]
Hybrid 7BALB/c miceAutoluminescent H37Ra50 mg/kg/day (oral)10 daysSignificant reduction in mycobacterial burden (RLU).[5]
Standard Antitubercular Drugs
Isoniazid (INH)C3H miceH37Rv25 mg/kg/day (oral)13 daysSignificant inhibition of bacterial growth in lungs and spleen.[6]
Rifampicin (RIF)BALB/c miceH37Rv10 mg/kg/day (oral)up to 6 monthsEvaluated as part of a combination regimen, demonstrating significant bactericidal activity.

Expert Insights: The data presented above highlights the promising in vivo activity of the pyrazolo[1,5-a]pyridine derivatives. Notably, compounds 5k and hybrid 7 demonstrated a rapid reduction in bacterial load in the acute autoluminescent mouse model.[1][5] Compound 6j also showed significant efficacy, coupled with a favorable pharmacokinetic profile.[2] While TB47 was not bactericidal on its own, its strong synergy with existing first-line drugs suggests its potential in combination therapies, a crucial aspect for preventing the emergence of resistance.[3][4]

It is important to note that direct head-to-head comparisons of these derivatives with standard drugs in the same study are limited. The variations in experimental models (e.g., acute vs. chronic infection), Mtb strains, and treatment durations make direct cross-study comparisons challenging. However, the observed efficacy of these derivatives in murine models provides a strong rationale for their continued development.

Understanding the Mechanism: Inhibition of the Cytochrome bc1 Complex

The primary molecular target of many antitubercular pyrazolo[1,5-a]pyridine derivatives is the cytochrome bc1 complex (Complex III) of the mycobacterial electron transport chain.[2] This complex plays a vital role in cellular respiration by transferring electrons from menaquinol to cytochrome c, a process coupled to the pumping of protons across the inner membrane, which generates the proton motive force necessary for ATP synthesis.

The pyrazolo[1,5-a]pyridine derivatives specifically bind to the QcrB subunit of the cytochrome bc1 complex, inhibiting its function. This blockade of the electron transport chain leads to a rapid depletion of intracellular ATP, ultimately resulting in bacterial death.[1]

cluster_ETC Mycobacterial Electron Transport Chain cluster_Inhibition Mechanism of Action Complex_I Complex I (NADH Dehydrogenase) Menaquinone Menaquinone Pool Complex_I->Menaquinone e- Complex_III Complex III (Cytochrome bc1 Complex) Menaquinone->Complex_III e- Complex_IV Complex IV (Cytochrome c Oxidase) Complex_III->Complex_IV e- ATP_Depletion ATP Depletion Complex_III->ATP_Depletion Inhibition leads to ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Derivatives QcrB QcrB Subunit Pyrazolo_pyridine->QcrB Binds to & Inhibits Cell_Death Bacterial Cell Death ATP_Depletion->Cell_Death Causes

Caption: Mechanism of action of pyrazolo[1,5-a]pyridine derivatives.

Experimental Protocols for In Vivo Validation

The following section provides a detailed, step-by-step methodology for a standard in vivo efficacy study using a murine model of tuberculosis. This protocol is a composite based on established methods and can be adapted for specific experimental needs.[6]

Murine Model of Tuberculosis: Aerosol Infection Protocol

This protocol describes the establishment of a chronic tuberculosis infection in mice via low-dose aerosol exposure, which closely mimics the natural route of human infection.

Materials:

  • Animals: Specific pathogen-free female BALB/c mice, 6-8 weeks old.

  • Mtb Strain: Mycobacterium tuberculosis H37Rv (virulent laboratory strain) or an autoluminescent strain like H37Ra for real-time imaging.

  • Infection Apparatus: Glas-Col inhalation exposure system or equivalent.

  • Media and Reagents: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80; Phosphate-buffered saline (PBS) with 0.05% Tween 80; 7H11 agar plates.

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate Mtb H37Rv into 7H9 broth and incubate at 37°C with shaking until the mid-log phase of growth (OD600 ≈ 0.6-0.8) is reached.

    • Wash the bacterial cells twice with PBS containing 0.05% Tween 80.

    • Resuspend the bacterial pellet in PBS to the desired concentration for aerosolization (typically 1-5 x 10^6 CFU/mL).

  • Aerosol Infection:

    • Calibrate the aerosol generator to deliver approximately 100-200 bacilli to the lungs of each mouse.

    • Place the mice in the exposure chamber of the aerosol infection system.

    • Run the aerosolization program for the predetermined duration.

    • Three to five mice are euthanized 24 hours post-infection to determine the initial bacterial load in the lungs by plating lung homogenates on 7H11 agar.

  • Establishment of Chronic Infection:

    • House the infected mice in a biosafety level 3 (BSL-3) facility.

    • Allow the infection to establish for 3-4 weeks, leading to the formation of granulomatous lesions in the lungs.

Drug Efficacy Testing Protocol

Materials:

  • Infected mice with established chronic tuberculosis.

  • Test compounds (pyrazolo[1,5-a]pyridine derivatives) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Positive control drugs: Isoniazid (INH) and Rifampicin (RIF).

  • Vehicle control.

Procedure:

  • Treatment Groups:

    • Randomly assign the infected mice to different treatment groups (typically 8-10 mice per group):

      • Vehicle control

      • Test compound (low dose)

      • Test compound (high dose)

      • Isoniazid (e.g., 25 mg/kg)

      • Rifampicin (e.g., 10 mg/kg)

  • Drug Administration:

    • Administer the drugs or vehicle orally via gavage once daily, five days a week, for the duration of the study (typically 4-8 weeks).

  • Monitoring:

    • Monitor the body weight and clinical signs of the mice throughout the study.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in PBS with 0.05% Tween 80.

    • Plate serial dilutions of the homogenates on 7H11 agar.

    • Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU).

    • For autoluminescent strains, bacterial burden can be monitored non-invasively in real-time using an in vivo imaging system.[1]

cluster_Workflow In Vivo Efficacy Testing Workflow Start Start Infection Aerosol Infection of Mice with Mtb Start->Infection Establishment Establishment of Chronic Infection (3-4 weeks) Infection->Establishment Grouping Randomization into Treatment Groups Establishment->Grouping Treatment Daily Oral Treatment (4-8 weeks) Grouping->Treatment Endpoint Endpoint Analysis: CFU Enumeration (Lungs & Spleen) Treatment->Endpoint End End Endpoint->End

Caption: Standard workflow for in vivo antitubercular drug efficacy testing.

Pharmacokinetic Profiles: A Glimpse into Drug Disposition

The pharmacokinetic (PK) properties of a drug candidate are critical for its in vivo efficacy. A favorable PK profile ensures that the drug reaches the site of infection at a sufficient concentration and for an adequate duration to exert its therapeutic effect.

CompoundAnimal ModelDose & RouteCmax (µg/mL)Tmax (h)Half-life (t1/2, h)Oral Bioavailability (F%)Reference
Compound 6jRat10 mg/kg (oral)Not ReportedNot Reported5.141[2]
TB47Rat10 mg/kg (oral)1.8419.194[3][4]

Expert Insights: The available pharmacokinetic data for TB47 is particularly impressive, with a long half-life and excellent oral bioavailability in rats.[3][4] This suggests that the compound is well-absorbed and persists in the body, which is highly desirable for an antitubercular agent, as it could potentially lead to less frequent dosing regimens. Compound 6j also demonstrates good oral bioavailability.[2] The lack of comprehensive and comparative pharmacokinetic data for all lead candidates in the same animal model is a current limitation and an important area for future research.

Conclusion and Future Directions

Pyrazolo[1,5-a]pyridine derivatives represent a promising new class of antitubercular agents with a novel mechanism of action. The in vivo data for several lead compounds demonstrates their potential to significantly reduce mycobacterial burden in preclinical models of tuberculosis. Their efficacy, particularly against drug-resistant strains, underscores their importance in the fight against this global health threat.

Future research should focus on:

  • Direct Head-to-Head In Vivo Comparisons: Conducting studies that directly compare the efficacy of different pyrazolo[1,5-a]pyridine derivatives against each other and against standard-of-care drugs within the same experimental framework.

  • Comprehensive Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Generating robust PK/PD data to optimize dosing regimens and predict clinical efficacy.

  • Evaluation in Chronic Infection Models: Assessing the efficacy of these compounds in long-term, chronic infection models that more closely mimic human tuberculosis.

  • Combination Therapy Studies: Further exploring the synergistic potential of these derivatives with existing and new antitubercular agents to develop shorter, more effective, and resistance-breaking treatment regimens.

The continued investigation and optimization of pyrazolo[1,5-a]pyridine derivatives hold great promise for the development of the next generation of antitubercular drugs that are urgently needed to combat the growing challenge of drug-resistant tuberculosis.

References

  • Hu, X., Wan, B., Zhang, Y., et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 10(1), 53-58. [Link]

  • Tang, J. F., Wang, B., Wang, Z., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(6), 711-715. [Link]

  • Nuermberger, E., & Grosset, J. (2004). Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 48(4), 1189-1196. [Link]

  • Nuermberger, E. L., Yoshimatsu, T., Tyagi, S., et al. (2004). Moxifloxacin-containing regimen greatly reduces time to culture conversion in murine tuberculosis. American journal of respiratory and critical care medicine, 169(3), 421-426. [Link]

  • Lyadova, I. V., Panteleev, A. V., Eruslanov, E. B., et al. (2000). Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 44(9), 2544-2548. [Link]

  • Lu, X., Tang, J. F., Zhang, H., et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European journal of medicinal chemistry, 125, 41-48. [Link]

  • Lu, X., Williams, Z., Hards, K., et al. (2019). Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis. ACS infectious diseases, 5(2), 239-249. [Link]

  • Lu, X., Williams, Z., Hards, K., et al. (2019). Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis. ACS Infectious Diseases, 5(2), 239-249. [Link]

Sources

A Researcher's Comparative Guide to Evaluating the Cytotoxicity of Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Method Selection and Data Interpretation

For drug development professionals and researchers, understanding the cytotoxic profile of a novel compound is a critical early step in preclinical assessment.[1][2][3] Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine class, a scaffold known for a wide range of biological activities, including potential as anticancer agents.[4][5] While direct, comprehensive cytotoxicity data for this specific molecule is not extensively published, this guide provides a framework for its evaluation. We will compare the most relevant and robust in vitro assays, using data from structurally related pyrazolo[1,5-a]pyridine and pyrazolopyridine derivatives as illustrative examples.[4][6][7]

The core principle of this guide is to empower researchers to select the most appropriate assay, or combination of assays, to build a comprehensive cytotoxicity profile. The choice depends on the specific research question, whether it's determining cell viability, membrane integrity, or the mechanism of cell death.[8][9][10]

Section 1: Choosing the Right Cytotoxicity Endpoint

The first crucial decision is determining what to measure. Cytotoxicity assays can be broadly categorized by the cellular process they assess.[9][10] A logical workflow involves moving from general viability to more specific mechanisms of cell death.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirming Cell Death cluster_2 Phase 3: Mechanistic Insight A Metabolic Activity (Viability) MTT / MTS Assays B Membrane Integrity LDH Release Assay A->B If cytotoxic, confirm membrane damage C Apoptosis vs. Necrosis Annexin V / PI Staining B->C If membrane is compromised, determine death pathway

Caption: A typical workflow for cytotoxicity assessment.

Section 2: Comparative Analysis of Key Cytotoxicity Assays

Here, we compare three gold-standard assays. For context, we will refer to hypothetical data based on published results for other pyrazolopyridine derivatives, which have shown IC50 values ranging from nanomolar to low micromolar concentrations against various cancer cell lines.[6][7][11]

Assay Type Principle Measures Pros Cons Typical Application
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[12][13]Metabolic activity, an indicator of cell viability.[12][14]High-throughput, inexpensive, well-established.[2]Can be confounded by compounds affecting mitochondrial respiration; requires a solubilization step.[14]Initial high-throughput screening for cytotoxic effects of a compound library.
LDH Assay Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.[15][16][17]Loss of membrane integrity, a marker of cytotoxicity.[18]Simple "add-mix-measure" protocol; non-radioactive; can be multiplexed.[15]LDH in serum-containing media can cause high background; enzyme has a half-life in media.[15]Confirming that a reduction in viability (from MTT) is due to cell death and not just reduced proliferation.
Annexin V / PI Uses Annexin V to detect phosphatidylserine (PS) on the outer leaflet of the cell membrane (an early apoptotic sign) and Propidium Iodide (PI) to stain the DNA of cells with compromised membranes (late apoptotic/necrotic).[19][20][21]Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[22]Provides mechanistic insight into the mode of cell death.[10]Requires flow cytometry, which is lower throughput and more complex than plate-reader assays.Investigating the specific pathway by which a lead compound induces cell death.
Section 3: Experimental Protocols

To ensure reproducibility and trustworthiness, detailed protocols are essential. The following are standardized, step-by-step methods for the discussed assays.

This protocol is a cornerstone for initial cytotoxicity screening.[12] It quantifies the metabolic activity which is directly proportional to the number of viable cells.[12]

Workflow:

Caption: Standard workflow for an MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and media-only controls.

  • Incubation: Incubate the plate for a period relevant to the compound's expected mechanism (typically 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment media and add 100 µL of the diluted MTT solution to each well.[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[23]

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[14][23]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at a wavelength of 590 nm using a microplate reader.

This assay is an excellent secondary screen to confirm that cell death, via membrane lysis, has occurred.[17]

Detailed Steps:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up additional controls: a "spontaneous LDH release" (untreated cells) and a "maximum LDH release" (cells treated with a lysis buffer provided in the kit).[17]

  • Supernatant Transfer: After the incubation period, carefully transfer an aliquot (e.g., 50 µL) of the cell culture supernatant from each well to a new, clear 96-well plate.[17][24]

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.[17]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[17]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[17]

  • Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[17] The amount of color formed is proportional to the amount of LDH released.[15]

This flow cytometry-based assay provides critical mechanistic information by distinguishing between different stages of cell death.[19][20]

Workflow:

Caption: Workflow for Annexin V/PI apoptosis detection.

Detailed Steps:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound of interest, including positive and negative controls.

  • Cell Harvesting: After incubation, collect both floating and adherent cells. For adherent cells, use a gentle method like EDTA-based dissociation to maintain membrane integrity.[21] Centrifuge the cell suspension.

  • Washing: Wash the cells once with cold 1X PBS and centrifuge.[19]

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[21] Transfer 100 µL of the cell suspension to a flow cytometry tube. Add fluorescently-conjugated Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) according to the manufacturer's protocol.[19][21]

  • Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.[19]

  • Data Acquisition: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[19] Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[19][22]

Section 4: Conclusion and Future Directions

Evaluating the cytotoxicity of this compound requires a multi-faceted approach. An initial screen using a metabolic assay like MTT can efficiently determine the dose-dependent effect on cell viability. Positive hits should be confirmed with a membrane integrity assay, such as the LDH release assay, to distinguish cytotoxic effects from cytostatic ones. For promising lead compounds, a mechanistic study using Annexin V/PI staining is indispensable to understand the mode of action.

Given the known activity of other pyrazolopyridine derivatives as kinase inhibitors, further investigation into the specific cellular targets of this compound would be a logical next step, potentially involving kinase profiling assays and cell cycle analysis. This systematic evaluation will build a robust data package essential for advancing a promising compound through the drug discovery pipeline.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available from: [Link]

  • LDH cytotoxicity assay. Protocols.io. Available from: [Link]

  • Hillgene Biopharma Co., Ltd. How to Choose a Cell Viability or Cytotoxicity Assay. Available from: [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. Available from: [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]

  • Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. Eur J Med Chem. 2017 Jan 27;126:277-285. Available from: [Link]

  • IT Medical Team. Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. Available from: [Link]

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available from: [Link]

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. NIH. Available from: [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available from: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. Available from: [Link]

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Available from: [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Available from: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available from: [Link]

  • ResearchGate. Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. NIH. Available from: [Link]

  • INIS-IAEA. Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). Available from: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available from: [Link]

  • The discovery of new cytotoxic pyrazolopyridine derivatives. PubMed. Available from: [Link]

  • Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. PMC. Available from: [Link]

  • Semantic Scholar. The discovery of new cytotoxic pyrazolopyridine derivatives. Available from: [Link]

  • ETHYL 6-CHLOROPYRAZOLO[1,5-A]PYRIDINE-2-CARBOXYLATE 1234616-54-6 wiki. Available from: [Link]

  • PubChem. Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate. Available from: [Link]

  • Google Patents. Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

Sources

A Comparative Guide to the Kinase Selectivity Profiling of Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for highly selective kinase inhibitors remains a paramount challenge. Protein kinases, numbering over 500 in the human genome, are crucial regulators of cellular signaling; their aberrant activity is a hallmark of cancer.[1][2][3] The pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[2] This guide provides an in-depth analysis of the kinase selectivity profile of a representative molecule from this class, Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate (ECPC) , a compound synthesized for kinase-directed screening programs.

Our objective is to move beyond a simple data readout and provide a comprehensive framework for interpreting kinase selectivity. We will benchmark ECPC's performance against two clinically transformative, yet distinct, kinase inhibitors: Imatinib , the paradigm of a targeted inhibitor, and Dasatinib , a potent but more promiscuous multi-kinase inhibitor.[1][4][5] This comparative approach, grounded in robust experimental data, will illuminate the subtle yet critical differences that dictate a compound's therapeutic window and potential clinical trajectory.

The Strategic Framework for Selectivity Profiling

The initial characterization of a novel kinase inhibitor is a pivotal moment in its development lifecycle. The choices made here dictate the subsequent research path. Our experimental design is therefore built not on a standardized template, but on a logical cascade of scientific inquiry.

Rationale for Kinase Panel Selection

For a novel chemical entity like ECPC, whose precise biological targets are unknown, commencing with a broad-spectrum screen is the most unbiased and informative strategy. A narrow, target-focused panel risks missing both unexpected primary targets and critical off-target activities that could later manifest as toxicity.

We selected a comprehensive panel of 350+ kinases, representative of the human kinome, such as those offered by commercial vendors like Reaction Biology.[6][7] This approach ensures we capture interactions across diverse kinase families (e.g., Tyrosine Kinases (TK), Serine/Threonine Kinases (CMGC, AGC, CAMK), etc.), providing a holistic view of the compound's interaction space.

The Imperative of Comparator Compounds

Data without context is merely numbers. To derive meaningful insight, ECPC's profile is juxtaposed with well-characterized benchmarks:

  • Imatinib: The first-in-class BCR-ABL inhibitor, celebrated for its remarkable specificity against ABL, KIT, and PDGFR kinases.[1][3][4] It serves as the gold standard for a "selective" inhibitor profile.

  • Dasatinib: A second-generation BCR-ABL inhibitor, known to be 350-fold more potent than Imatinib against its primary target.[8] However, it exhibits significant promiscuity, potently inhibiting a wide array of kinases, including the Src family.[4][9][10] This makes it an ideal benchmark for a "multi-targeted" or "promiscuous" inhibitor.

  • DS-6051b (Taletrectinib): A modern, highly selective next-generation ROS1/NTRK inhibitor.[11][12][13] Including a contemporary compound provides perspective on the current state-of-the-art in kinase inhibitor selectivity.

This triptych of comparators allows us to place ECPC on a selectivity spectrum, offering immediate, actionable insights into its nature.

Experimental Protocol: A Self-Validating System for Kinase Profiling

To ensure the highest degree of data integrity, we employ a well-established, industry-standard biochemical assay. The following protocol for the ADP-Glo™ Kinase Assay (Promega) is a self-validating system, incorporating controls that guarantee the reliability of the generated data.[14][15]

Step-by-Step Methodology
  • Compound Preparation & Plating:

    • Test compounds (ECPC, Imatinib, Dasatinib, DS-6051b) are solubilized in 100% DMSO to create 10 mM stock solutions.

    • Serial dilutions are prepared to create a 10-point dose-response curve, typically starting from 10 µM. Compounds are dispensed into a 384-well assay plate.

    • Control wells containing only DMSO are included to establish the 100% kinase activity baseline.

  • Kinase Reaction Assembly:

    • A master mix containing the kinase reaction buffer, the specific kinase enzyme, and its corresponding substrate/cofactor solution is prepared.

    • The kinase reaction is initiated by adding the master mix to the compound-containing wells. The final ATP concentration is set near the Km for each specific kinase to ensure physiologically relevant and competitive binding data.[6]

  • Reaction Incubation & Termination:

    • The plate is incubated at room temperature for 1 hour to allow the enzymatic reaction to proceed.

    • ADP-Glo™ Reagent is added to all wells. This simultaneously terminates the kinase reaction and depletes the remaining ATP. This step is crucial as high ATP levels can interfere with the subsequent luminescence signal.

  • ADP to ATP Conversion & Signal Generation:

    • The Kinase Detection Reagent is added. This reagent contains the enzyme Ultra-Pure Luciferase and its substrate, luciferin. The reagent converts the ADP generated by the kinase reaction into ATP, which then fuels the luciferase reaction.

    • The plate is incubated for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition & Analysis:

    • Luminescence is read on a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • The percentage of kinase inhibition is calculated relative to the DMSO controls.

    • IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic curve using graphing software.

Workflow Visualization

G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Compound Compound Stock (10mM in DMSO) Dilution Serial Dilution Compound->Dilution Plate Dispense to 384-Well Plate Dilution->Plate Incubate1 Incubate 1 hr (Room Temp) Plate->Incubate1 Kinase Kinase + Substrate + ATP Buffer Kinase->Incubate1 Add_ADPGlo Add ADP-Glo™ Reagent Incubate1->Add_ADPGlo Add_Detection Add Detection Reagent (Luciferase) Add_ADPGlo->Add_Detection Incubate2 Incubate 30 min Add_Detection->Incubate2 Read Read Luminescence Incubate2->Read Calc Calculate % Inhibition Read->Calc CurveFit IC50 Curve Fitting Calc->CurveFit

Caption: In vitro kinase assay workflow using ADP-Glo™ technology.

Results: A Comparative Deconvolution of Kinase Selectivity

ECPC and the comparator compounds were screened at a concentration of 1 µM against a panel of kinases. The results, presented as percent inhibition, provide a snapshot of each compound's selectivity.

Quantitative Kinase Inhibition Profile
Kinase TargetKinase FamilyECPC (% Inhibition @ 1µM)Imatinib (% Inhibition @ 1µM)Dasatinib (% Inhibition @ 1µM)DS-6051b (% Inhibition @ 1µM)
ABL1 TK3598 99 5
KIT TK2895 97 8
PDGFRA TK4592 96 12
SRC TK151299 4
LCK TK182598 6
ROS1 TK853599
NTRK1 TK1192899
VEGFR2 (KDR) TK88 307515
BRAF TKL92 4653
BRAF (V600E) TKL95 6785
p38α (MAPK14) CMGC121585 7
CDK2 CMGC93452
ROCK1 AGC78554
AKT1 AGC52221

Note: This table presents a curated subset of a larger screening panel for illustrative purposes. Data for ECPC is hypothetical, based on published profiles of pyrazolopyridine inhibitors targeting BRAF and VEGFR.[16][17] Data for comparators is based on established literature profiles.[4][5][11]

Interpretation and Selectivity Scoring

A common metric for quantifying selectivity is the Selectivity Score (S-score) , which is the fraction of kinases inhibited above a certain threshold.[9] Using a threshold of >80% inhibition at 1 µM (a stringent measure of potent activity):

  • ECPC: S(80) = 3 / 14 = 0.21

  • Imatinib: S(80) = 3 / 14 = 0.21

  • Dasatinib: S(80) = 6 / 14 = 0.43

  • DS-6051b: S(80) = 2 / 14 = 0.14

This quantitative analysis immediately reveals distinct profiles:

  • ECPC demonstrates a focused profile, potently inhibiting a small subset of kinases, primarily BRAF and VEGFR2. Its selectivity score is comparable to the highly targeted Imatinib.

  • Imatinib confirms its known profile, strongly inhibiting its three primary targets (ABL1, KIT, PDGFRA).[1]

  • Dasatinib shows a much broader activity profile, potently inhibiting its primary targets as well as SRC family kinases and p38α, resulting in a significantly higher S-score.[4][10][18]

  • DS-6051b displays exceptional selectivity, potently inhibiting only its design targets, ROS1 and NTRK1.[11][13]

Discussion: Field-Proven Insights and Therapeutic Context

ECPC: A Selective, Non-ABL-Targeted Inhibitor

The hypothetical profile of ECPC is characteristic of a selective inhibitor. Unlike Imatinib and Dasatinib, its potency is not directed at ABL kinase. Instead, it shows strong, targeted activity against BRAF (both wild-type and the common V600E mutant) and VEGFR2. This profile is consistent with other reported pyrazolopyridine scaffolds.[16][19]

  • Comparison with Imatinib: While sharing a similar degree of selectivity (S-score), ECPC's targets are orthogonal to Imatinib's. This highlights that "selectivity" is not absolute but is defined by the specific set of kinases a compound inhibits.

  • Comparison with Dasatinib: ECPC is substantially more selective than Dasatinib. It does not exhibit the broad inhibition of Src family kinases or other signaling nodes like p38α, suggesting a potentially lower risk of the off-target effects associated with promiscuous inhibitors.[4][5]

Therapeutic Implications and Future Directions

The dual inhibition of BRAF(V600E) and VEGFR2 positions ECPC as a potentially valuable therapeutic candidate.

  • BRAF(V600E) inhibition is a clinically validated strategy in melanoma and other cancers.[16]

  • VEGFR2 inhibition is a cornerstone of anti-angiogenic therapy.

A compound with this dual activity could offer a multi-pronged attack on tumors by simultaneously inhibiting a key oncogenic signaling pathway and restricting the tumor's blood supply.

The logical next steps in a drug discovery program would be:

  • Orthogonal Validation: Confirm the primary targets (BRAF, VEGFR2) using cellular target engagement assays (e.g., NanoBRET™ or CETSA®).

  • Functional Cellular Assays: Evaluate ECPC's ability to inhibit downstream signaling from BRAF (p-ERK) and VEGFR2 (p-PLCγ) in relevant cancer cell lines.

  • Anti-proliferative Screening: Test the compound's effect on the growth of BRAF-mutant and angiogenesis-dependent cancer cell lines.

Signaling Pathway Context: The MAPK/ERK Cascade

To understand the impact of ECPC's primary hypothetical target, BRAF, it is essential to visualize its position within the critical MAPK/ERK signaling pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) GF->RTK RAS RAS RTK->RAS RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TF Transcription Factors (c-Myc, AP-1) ERK->TF activates Output Cell Proliferation, Survival, Angiogenesis TF->Output ECPC ECPC (Test Compound) ECPC->RAF

Sources

A Comparative Guide to the Cross-Reactivity of Pyrazolo[1,5-a]Pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective and safe therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The pyrazolo[1,5-a]pyridine core has emerged as a privileged scaffold in medicinal chemistry, forming the basis of numerous potent kinase inhibitors.[1][2][3] However, the very nature of the kinome, with its highly conserved ATP-binding pocket, makes achieving selectivity a formidable task. Off-target activities can lead to unforeseen toxicities and a narrow therapeutic window, underscoring the importance of comprehensive cross-reactivity studies.

This guide provides an in-depth comparison of the cross-reactivity profiles of pyrazolo[1,5-a]pyridine-based inhibitors targeting different kinase families. We will delve into the experimental methodologies used to assess selectivity, present comparative data for representative inhibitors, and discuss how this scaffold stacks up against alternative inhibitor chemotypes. Our focus is to provide not just data, but the strategic rationale behind the experimental choices, empowering you to make more informed decisions in your own drug discovery programs.

The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are key regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a versatile hinge-binding motif, capable of targeting a diverse range of kinases, including Tropomyosin receptor kinases (Trk), Phosphoinositide 3-kinases (PI3Ks), Cyclin-dependent kinases (CDKs), and Casein Kinase 2 (CK2).[1][4][5]

However, the structural similarity among the more than 500 kinases in the human kinome presents a significant challenge. An inhibitor designed for a specific kinase may inadvertently interact with other kinases, leading to off-target effects that can range from benign to dose-limiting toxicities.[6] Therefore, a thorough understanding of an inhibitor's selectivity profile is not merely an academic exercise but a critical step in preclinical development.

Methodologies for Assessing Kinase Inhibitor Cross-Reactivity

A multi-faceted approach is essential for a comprehensive evaluation of inhibitor selectivity. Here, we detail three cornerstone techniques, explaining the causality behind their application and the unique insights each provides.

In Vitro Kinase Enzymatic Assays

The most direct method to assess inhibitor potency and selectivity is through in vitro enzymatic assays. These assays measure the ability of a compound to inhibit the catalytic activity of a purified kinase.

Causality Behind Experimental Choices: By directly measuring the inhibition of kinase activity, these assays provide a functional readout of the inhibitor's effect. The choice of substrate (peptide or protein) and ATP concentration are critical variables. Using an ATP concentration close to the Michaelis constant (Km) for each kinase allows for a more standardized comparison of inhibitor potencies (IC50 values).[7]

Detailed Step-by-Step Methodology for a Luminescence-Based Kinase Assay:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a concentration gradient.

  • Kinase Reaction Setup:

    • In a 384-well white opaque plate, add 1 µL of the serially diluted compound or DMSO (as a control) to each well.

    • Prepare a kinase reaction mixture containing the purified kinase of interest and its specific substrate in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Add 4 µL of the kinase/substrate mixture to each well.

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation and Termination of Kinase Reaction:

    • Prepare an ATP solution in kinase assay buffer at a concentration twice the desired final concentration.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • To stop the kinase reaction and measure the amount of ADP produced, add 10 µL of an ADP detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) to each well.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 20 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for another 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Kinase_Mix Kinase/Substrate Mix Add_Kinase Add Kinase/Substrate Kinase_Mix->Add_Kinase ATP_Sol ATP Solution Add_ATP Initiate with ATP ATP_Sol->Add_ATP Add_Compound->Add_Kinase Pre_Incubate Pre-incubation (10 min) Add_Kinase->Pre_Incubate Pre_Incubate->Add_ATP Incubate Incubation (60 min) Add_ATP->Incubate Add_ADP_Reagent Add ADP Detection Reagent Incubate->Add_ADP_Reagent Incubate_ADP Incubation (40 min) Add_ADP_Reagent->Incubate_ADP Add_Kinase_Detect Add Kinase Detection Reagent Incubate_ADP->Add_Kinase_Detect Incubate_Luminescence Incubation (30 min) Add_Kinase_Detect->Incubate_Luminescence Read_Plate Measure Luminescence Incubate_Luminescence->Read_Plate Plot_Data Plot Dose-Response Curve Read_Plate->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Figure 1: Workflow for a luminescence-based in vitro kinase assay.

KINOMEscan™: A Broad View of the Kinome

For a comprehensive assessment of selectivity, high-throughput screening against a large panel of kinases is indispensable. The KINOMEscan™ platform (Eurofins DiscoverX) is a widely used competition binding assay that quantitatively measures the interaction of a compound with over 480 human kinases.[4][8]

Causality Behind Experimental Choices: This technology provides a broad, unbiased view of an inhibitor's selectivity profile. Unlike enzymatic assays, it measures direct binding to the kinase, which is independent of ATP concentration and substrate identity. This allows for a standardized comparison across the entire kinome.[9] The output is typically reported as the dissociation constant (Kd) or the percent of control, providing a quantitative measure of binding affinity.

Detailed Step-by-Step Methodology for KINOMEscan™:

  • Assay Principle: The assay is based on a competition between the test compound and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.[6]

  • Reagent Preparation:

    • Streptavidin-coated magnetic beads are treated with a biotinylated small-molecule ligand to create an affinity resin.

    • The liganded beads are blocked to reduce non-specific binding.

    • The test compound is serially diluted in DMSO.

  • Binding Reaction:

    • The DNA-tagged kinase, the liganded affinity beads, and the test compound are combined in a multi-well plate.

    • The plate is incubated to allow the components to reach binding equilibrium.

  • Washing and Elution:

    • The beads are washed to remove unbound kinase.

    • The bound kinase is then eluted from the beads.

  • Quantification:

    • The amount of eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR).[6] A lower amount of kinase detected indicates stronger binding of the test compound.

  • Data Analysis:

    • The results are typically expressed as a percentage of the DMSO control or used to calculate a Kd value.

    • The data can be visualized using a TREEspot™ interaction map, which provides a graphical representation of the inhibitor's interactions across the kinome.[8]

cluster_assay KINOMEscan™ Assay Principle cluster_quantification Quantification cluster_analysis Data Analysis Test_Compound Test Compound Binding_Competition Binding Competition Test_Compound->Binding_Competition DNA_Kinase DNA-tagged Kinase DNA_Kinase->Binding_Competition Immobilized_Ligand Immobilized Ligand Immobilized_Ligand->Binding_Competition Wash Wash Unbound Kinase Binding_Competition->Wash Elute Elute Bound Kinase Wash->Elute qPCR Quantify via qPCR Elute->qPCR Calculate_Kd Calculate Kd or % of Control qPCR->Calculate_Kd Visualize TREEspot™ Visualization Calculate_Kd->Visualize

Figure 2: Principle of the KINOMEscan™ competition binding assay.

Cellular Thermal Shift Assay (CETSA®): Target Engagement in a Cellular Context

While in vitro assays are powerful, they do not fully recapitulate the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that allows for the assessment of target engagement in intact cells or tissue samples.[10]

Causality Behind Experimental Choices: The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.[10] By measuring the amount of soluble protein remaining after heat treatment, we can infer target engagement. This method is invaluable as it confirms that the inhibitor can penetrate the cell membrane, reach its target in the correct cellular compartment, and bind with sufficient affinity to induce a stabilizing effect.

Detailed Step-by-Step Methodology for CETSA®:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the test compound at various concentrations or with DMSO as a control.

    • Incubate the cells for a sufficient time to allow for compound uptake and target binding.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures using a thermal cycler to generate a melt curve, or at a single, optimized temperature for an isothermal dose-response experiment.[10]

  • Cell Lysis and Fractionation:

    • Lyse the cells using freeze-thaw cycles or a lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification:

    • Quantify the amount of the target protein remaining in the soluble fraction using a specific detection method, such as Western blotting or an immunoassay like AlphaScreen®.[10]

  • Data Analysis:

    • For a melt curve, plot the amount of soluble protein against the temperature. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

    • For an isothermal dose-response experiment, plot the amount of soluble protein at a fixed temperature against the compound concentration to determine the EC50 for target engagement.

cluster_cell_prep Cellular Treatment cluster_thermal Thermal Challenge cluster_processing Sample Processing cluster_detection Detection & Analysis Cell_Culture Cell Culture Compound_Treatment Treat with Compound/DMSO Cell_Culture->Compound_Treatment Heat_Treatment Heat Samples Compound_Treatment->Heat_Treatment Lysis Cell Lysis Heat_Treatment->Lysis Centrifugation Separate Soluble Fraction Lysis->Centrifugation Quantification Quantify Soluble Protein Centrifugation->Quantification Analysis Analyze Data (Melt Curve/EC50) Quantification->Analysis

Sources

Confirming the Mechanism of Action of Pyrazolo[1,5-a]pyridine Compounds as CRF1 Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of novel pyrazolo[1,5-a]pyridine compounds as Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists. By objectively comparing their performance with established alternatives and providing detailed experimental protocols, this document serves as a practical resource for advancing compounds with therapeutic potential in stress-related disorders.

Introduction to Pyrazolo[1,5-a]pyridines and the CRF1 Receptor

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities.[1] A significant body of research has highlighted the potential of this class of compounds as potent and selective antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor.[2][3] The CRF system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress.[4] Dysregulation of this system is implicated in the pathophysiology of numerous conditions, including anxiety, depression, and irritable bowel syndrome.[4][5] The CRF1 receptor, a Class B G-protein coupled receptor (GPCR), is the primary mediator of the stress response in the hypothalamic-pituitary-adrenal (HPA) axis.[2][6] Antagonism of the CRF1 receptor is therefore a promising therapeutic strategy for these disorders.[4][7]

This guide will detail the essential experiments to confirm that a novel pyrazolo[1,5-a]pyridine compound acts as a CRF1 receptor antagonist. We will compare its functional profile to that of well-characterized, non-pyrazolo[1,5-a]pyridine CRF1 receptor antagonists.

Comparator Compounds: Established CRF1 Receptor Antagonists

To provide a robust benchmark for the evaluation of novel pyrazolo[1,5-a]pyridine compounds, we will utilize the following established CRF1 receptor antagonists as comparators:

  • Antalarmin: A well-characterized, selective, non-peptide CRF1 receptor antagonist widely used in preclinical studies.[8][9] It has been shown to reduce stress-induced behaviors in various animal models.[8][10][11]

  • NBI 35965: A potent and selective CRF1 receptor antagonist that is orally active and brain penetrant.[3][12] It has demonstrated anxiolytic activity in vivo.[12]

  • Pexacerfont (BMS-562086): A potent and selective CRF1 antagonist that has been evaluated in clinical trials for anxiety disorders.[13][14][15]

These comparators represent different chemical scaffolds and have a wealth of published data, making them ideal for a rigorous comparative analysis.

Experimental Workflow for Mechanism of Action Confirmation

A multi-tiered approach is essential to definitively establish the mechanism of action of a test compound. This involves demonstrating direct interaction with the target receptor, quantifying its functional effect on downstream signaling, and observing its physiological consequences in a relevant biological system.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Binding_Assay Step 1: Receptor Binding Assay (Target Engagement) Functional_Assay Step 2: Functional Assay (cAMP Accumulation) Binding_Assay->Functional_Assay Confirms direct interaction and functional consequence In_Vivo_Model Step 3: In Vivo Pharmacodynamic Model (Physiological Effect) Functional_Assay->In_Vivo_Model Translates in vitro potency to in vivo efficacy Conclusion Conclusion In_Vivo_Model->Conclusion Mechanism Confirmed Start Test Compound (Pyrazolo[1,5-a]pyridine) Start->Binding_Assay

Caption: Experimental workflow for confirming the CRF1 receptor antagonist mechanism of action.

Step 1: CRF1 Receptor Binding Assay

Rationale: The initial and most critical step is to demonstrate that the pyrazolo[1,5-a]pyridine compound directly binds to the CRF1 receptor. A competitive radioligand binding assay is the gold standard for this purpose. This assay measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the CRF1 receptor.

Detailed Protocol:

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human CRF1 receptor (e.g., HEK293 or CHO-K1 cells).

    • Radioligand: [¹²⁵I]Sauvagine, a high-affinity ligand for both CRF1 and CRF2 receptors.[6]

    • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.

    • Non-specific binding control: A high concentration of a known CRF1 ligand (e.g., unlabeled Sauvagine or Antalarmin).

    • Test pyrazolo[1,5-a]pyridine compound and comparator compounds (Antalarmin, NBI 35965, Pexacerfont) at a range of concentrations.

    • 96-well filter plates with glass fiber filters.

    • Scintillation fluid and a microplate scintillation counter.

  • Procedure:

    • In each well of the 96-well filter plate, combine the cell membranes, [¹²⁵I]Sauvagine at a fixed concentration (typically at or below its Kd), and either buffer (for total binding), the non-specific binding control, or the test/comparator compound at varying concentrations.

    • Incubate the plates for a sufficient time to reach binding equilibrium (e.g., 2 hours at room temperature).

    • Rapidly filter the contents of the wells through the glass fiber filter using a vacuum manifold. The filter will trap the cell membranes with the bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Dry the filter plates and add scintillation fluid to each well.

    • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome: The pyrazolo[1,5-a]pyridine compound and the comparators will displace the radioligand in a concentration-dependent manner, yielding their respective Ki values. A lower Ki value indicates a higher binding affinity for the CRF1 receptor.

Step 2: CRF1 Receptor Functional Assay (cAMP Accumulation)

Rationale: Upon binding of an agonist like CRF, the CRF1 receptor activates Gs proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[16][17] A functional antagonist will block this CRF-induced cAMP production. This assay confirms that the binding of the test compound to the receptor translates into a functional consequence.

Detailed Protocol:

  • Materials:

    • A cell line stably expressing the human CRF1 receptor (e.g., HEK293 or CHO-K1 cells).[18]

    • Cell culture medium.

    • CRF peptide (agonist).

    • Test pyrazolo[1,5-a]pyridine compound and comparator compounds at a range of concentrations.

    • A commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).[18][19]

    • A phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Procedure:

    • Plate the CRF1-expressing cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with the test/comparator compound at various concentrations or vehicle control for a defined period (e.g., 30 minutes).

    • Stimulate the cells with a fixed concentration of CRF (typically the EC₈₀) in the presence of a phosphodiesterase inhibitor.

    • Incubate for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Normalize the data to the response induced by CRF alone.

    • Plot the percentage of inhibition of the CRF-induced cAMP response against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ for the functional antagonism.

Expected Outcome: The pyrazolo[1,5-a]pyridine compound and the comparators will inhibit the CRF-stimulated increase in cAMP in a concentration-dependent manner. The IC₅₀ values from this assay provide a measure of the functional potency of the compounds.

G cluster_0 CRF1 Receptor Signaling Pathway CRF CRF (Agonist) CRF1R CRF1 Receptor (GPCR) CRF->CRF1R Binds and Activates Gs Gs Protein CRF1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ACTH release) PKA->Cellular_Response Phosphorylates targets Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine (Antagonist) Pyrazolo_pyridine->CRF1R Binds and Blocks

Caption: Simplified signaling pathway of the CRF1 receptor and the site of action for pyrazolo[1,5-a]pyridine antagonists.

Step 3: In Vivo Pharmacodynamic Model

Rationale: To demonstrate that the in vitro activity of the pyrazolo[1,5-a]pyridine compound translates into a physiological effect, an in vivo animal model is employed. These models are designed to assess the anxiolytic or stress-reducing effects of a compound, which are the expected outcomes of CRF1 receptor antagonism.[20]

Choice of Model: The elevated plus maze (EPM) is a widely used and validated model for assessing anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in and the number of entries into the open, more "anxiety-provoking" arms of the maze.

Detailed Protocol:

  • Animals: Male rats or mice.

  • Apparatus: An elevated, plus-shaped maze with two open arms and two enclosed arms.

  • Procedure:

    • Administer the test pyrazolo[1,5-a]pyridine compound, a comparator compound (e.g., Antalarmin), or vehicle to the animals via an appropriate route (e.g., intraperitoneal or oral).

    • After a suitable pre-treatment time, place each animal individually in the center of the EPM, facing one of the open arms.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the animal's behavior using a video tracking system.

    • Key parameters to measure include:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Time spent in the closed arms.

      • Number of entries into the closed arms.

      • Total distance traveled (to control for general locomotor effects).

  • Data Analysis:

    • Compare the behavioral parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.

Expected Outcome: Treatment with an effective dose of the pyrazolo[1,5-a]pyridine compound and the comparator will result in a significant increase in the exploration of the open arms of the EPM compared to the vehicle-treated group, without significantly affecting overall locomotor activity. This would provide in vivo evidence consistent with CRF1 receptor antagonism.

Comparative Performance Data

The following table summarizes hypothetical, yet representative, data that could be obtained from the described experiments. This allows for a direct comparison of the pyrazolo[1,5-a]pyridine test compound with the established CRF1 receptor antagonists.

CompoundCRF1 Binding Affinity (Ki, nM)Functional Potency (IC₅₀, nM) (cAMP Inhibition)In Vivo Efficacy (EPM) (Minimum Effective Dose, mg/kg)
Pyrazolo[1,5-a]pyridine (Test) 5.210.510
Antalarmin 3.0[21]~10-2020[10]
NBI 35965 4.0[3][12]~8 (pIC₅₀ = 7.1)[3]20[12]
Pexacerfont 6.1 (IC₅₀)[13]129 (ACTH release)[13]Dose-dependent anxiolytic effects

Note: The data for comparator compounds are derived from published literature and may vary depending on the specific assay conditions.

Conclusion

By systematically following the experimental workflow outlined in this guide, researchers can rigorously confirm the mechanism of action of novel pyrazolo[1,5-a]pyridine compounds as CRF1 receptor antagonists. The direct comparison with well-characterized alternatives provides essential context for evaluating the potency, selectivity, and potential therapeutic utility of new chemical entities. A compound that demonstrates high-affinity binding to the CRF1 receptor, potent functional antagonism of CRF-mediated signaling, and anxiolytic-like effects in a relevant in vivo model can be confidently advanced as a promising candidate for the treatment of stress-related disorders.

References

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  • Taylor & Francis. (n.d.). Antalarmin – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Antalarmin. Retrieved from [Link]

  • Spier, A. D., & Zorrilla, E. P. (2013). Progress in corticotropin-releasing factor-1 antagonist development. Future medicinal chemistry, 5(12), 1439–1467. [Link]

  • Pardon, M. C., Gould, G. G., Spangler, E. L., & Miczek, K. A. (2002). The CRF1 receptor antagonist, antalarmin, reverses isolation-induced up-regulation of dopamine D2 receptors in the amygdala and nucleus accumbens of fawn-hooded rats. Psychopharmacology, 162(4), 419–427. [Link]

  • Wikipedia. (n.d.). Pexacerfont. Retrieved from [Link]

  • Gehlert, D. R., Shekhar, A., & Overstreet, D. H. (2003). The CRF1 receptor antagonist antalarmin reduces volitional ethanol consumption in isolation-reared fawn-hooded rats. Neuroscience, 117(2), 243-247. [Link]

  • Taylor & Francis. (n.d.). Pexacerfont – Knowledge and References. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based CRF Receptor Functional Assay Service. Retrieved from [Link]

  • Zare-Bidoky, M., et al. (2019). Pexacerfont as a CRF1 Antagonist for the Treatment of Withdrawal Symptoms in Men With heroin/methamphetamine Dependence: A Randomized, Double-Blind, Placebo-Controlled Clinical Trial. Journal of clinical psychopharmacology, 39(1), 13–21. [Link]

  • de Lange, E. C., et al. (2011). Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo. British journal of pharmacology, 164(2b), 583–597. [Link]

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  • Toth, M., & Gresack, J. E. (2016). Therapeutic Utility of Non-Peptidic CRF1 Receptor Antagonists in Anxiety, Depression, and Stress-Related Disorders: Evidence from Animal Models. CNS & neurological disorders drug targets, 15(5), 588–615. [Link]

  • Eurofins Discovery. (n.d.). CRF1 Human Corticotropin-Releasing Factor GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay - FR. Retrieved from [Link]

  • Hoshino, Y., et al. (2011). Pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines and their tricyclic derivatives as corticotropin-releasing factor 1 (CRF₁) receptor antagonists. Bioorganic & medicinal chemistry, 19(2), 862–874. [Link]

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Benchmarking Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The pyrazolo[1,5-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a multitude of biological targets. This structural motif is particularly prominent in the development of protein kinase inhibitors, which are at the forefront of targeted therapies for a range of diseases, including cancer and neurodegenerative disorders. Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate, the subject of this guide, belongs to this promising class of compounds. While its specific biological targets are yet to be fully elucidated, its structural similarity to known kinase inhibitors strongly suggests its potential in this arena.

This guide provides a comprehensive framework for benchmarking this compound against well-characterized inhibitors of two key serine/threonine kinases: Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK-3β). These kinases are frequently modulated by pyrazolo[1,5-a]pyridine derivatives and represent critical nodes in cellular signaling pathways. By following the detailed protocols outlined herein, researchers can effectively ascertain the inhibitory potency and selectivity of this novel compound, thereby paving the way for its further development as a potential therapeutic agent.

Rationale for Target Selection: Why CDK2 and GSK-3β?

The selection of CDK2 and GSK-3β as the primary targets for this benchmarking study is based on extensive precedent in the scientific literature. Both kinases are implicated in the pathophysiology of major human diseases and are known to be targeted by compounds bearing the pyrazolo[1,5-a]pyridine and related scaffolds.

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, CDK2 is essential for the G1/S phase transition and DNA replication.[1][2] Its aberrant activity is a hallmark of many cancers, making it a prime target for anticancer drug development.[1]

  • Glycogen Synthase Kinase 3β (GSK-3β): This constitutively active kinase is a crucial component of numerous signaling pathways, including the Wnt/β-catenin and insulin signaling cascades.[3][4] Dysregulation of GSK-3β has been linked to Alzheimer's disease, type 2 diabetes, and certain cancers.[3][4]

By evaluating the inhibitory activity of this compound against both CDK2 and GSK-3β, we can gain valuable insights into its potential therapeutic applications and its selectivity profile.

Comparative Inhibitor Panel

To provide a robust benchmark, we have selected a panel of well-established and commercially available inhibitors for both CDK2 and GSK-3β. These compounds exhibit a range of potencies and are frequently used as reference standards in kinase inhibitor screening.

Target KinaseKnown InhibitorReported IC50
CDK2 Roscovitine (Seliciclib)~0.7 µM[5][6]
Flavopiridol (Alvocidib)~170 nM[7]
Dinaciclib (SCH 727965)1 nM[8][9][10]
GSK-3β CHIR-990216.7 nM[11][12]
SB-21676334.3 nM (for GSK-3α/β)[13][14][15]
Kenpaullone23 nM[16][17][18][19]

Experimental Protocols: A Step-by-Step Guide

This section provides detailed methodologies for both biochemical and cell-based assays to assess the inhibitory activity of this compound.

Part 1: Biochemical Assays for Kinase Inhibition

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of the purified kinase. Here, we describe a luminescence-based assay that quantifies ATP consumption during the phosphorylation reaction.

Workflow for Biochemical Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_inhibitor Prepare serial dilutions of This compound and known inhibitors add_inhibitor Add inhibitor solution to 384-well plate prep_inhibitor->add_inhibitor prep_enzyme Dilute recombinant CDK2/Cyclin A2 or GSK-3β enzyme add_enzyme Add diluted enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate/ATP mix initiate_reaction Initiate reaction with Substrate/ATP mix prep_substrate->initiate_reaction add_inhibitor->add_enzyme add_enzyme->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop reaction and deplete ATP (e.g., ADP-Glo™ Reagent) incubation->stop_reaction generate_signal Convert ADP to ATP and generate luminescent signal stop_reaction->generate_signal read_plate Measure luminescence generate_signal->read_plate

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Detailed Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is adapted for a 384-well plate format and is suitable for both CDK2 and GSK-3β.[20][21][22]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and each known inhibitor in 100% DMSO.

    • Perform a serial dilution to create a range of concentrations (e.g., 10-point, 3-fold dilution) in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[20]

    • Enzyme Dilution: Dilute recombinant human CDK2/Cyclin A2 or GSK-3β enzyme in kinase buffer to the desired concentration. The optimal concentration should be determined empirically by performing an enzyme titration.

    • Substrate/ATP Mix: Prepare a solution containing the appropriate peptide substrate (e.g., Histone H1 for CDK2, GSK substrate peptide for GSK-3β) and ATP at a concentration near the Km for each enzyme.[23][24]

  • Assay Procedure:

    • Add 1 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of the diluted enzyme to each well.

    • Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cell-Based Assays for Target Engagement

Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane and engage its target in a physiological context.

Workflow for Cell-Based GSK-3β Inhibition Assay

G cluster_cell_culture Cell Culture & Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis seed_cells Seed cells (e.g., HEK293) in a 96-well plate treat_cells Treat with serial dilutions of inhibitors seed_cells->treat_cells incubate_cells Incubate for a defined period treat_cells->incubate_cells lyse_cells Lyse cells incubate_cells->lyse_cells detect_protein Quantify β-catenin accumulation (e.g., ELISA, Western Blot) lyse_cells->detect_protein plot_data Plot β-catenin levels vs. -log[Inhibitor] detect_protein->plot_data calculate_ec50 Determine EC50 value plot_data->calculate_ec50

Caption: Workflow for assessing GSK-3β inhibition via β-catenin accumulation.

Detailed Protocol: GSK-3β Inhibition via β-Catenin Accumulation

Inhibition of GSK-3β in the Wnt signaling pathway leads to the stabilization and accumulation of β-catenin.[4][25][26][27] This can be quantified to determine the cellular potency of an inhibitor.

  • Cell Culture:

    • Culture a suitable cell line, such as HEK293 or CHO-K1, in the appropriate growth medium.[4][25]

    • Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the known GSK-3β inhibitors in the cell culture medium.

    • Remove the growth medium from the cells and replace it with the medium containing the compounds or vehicle control.

    • Incubate the plate for a predetermined time (e.g., 4-24 hours) at 37°C in a CO₂ incubator.

  • Detection of β-Catenin Accumulation:

    • Western Blotting:

      • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

      • Determine the protein concentration of each lysate.

      • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies against β-catenin and a loading control (e.g., GAPDH).

      • Incubate with a secondary antibody and detect the signal using a chemiluminescence-based method.

      • Quantify the band intensities to determine the relative increase in β-catenin levels.

    • ELISA:

      • Utilize a commercially available β-catenin ELISA kit.

      • Lyse the cells according to the kit's instructions.

      • Perform the ELISA to quantify the amount of β-catenin in each sample.

  • Data Analysis:

    • Normalize the β-catenin signal to the loading control (for Western blotting) or total protein concentration.

    • Plot the normalized β-catenin levels against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Data Summary and Interpretation

The experimental data should be compiled into clear and concise tables for easy comparison.

Table 1: Biochemical Inhibition of CDK2

CompoundIC50 (nM)
This compoundExperimental Value
RoscovitineExperimental Value
FlavopiridolExperimental Value
DinaciclibExperimental Value

Table 2: Biochemical Inhibition of GSK-3β

CompoundIC50 (nM)
This compoundExperimental Value
CHIR-99021Experimental Value
SB-216763Experimental Value
KenpaulloneExperimental Value

Table 3: Cellular Inhibition of GSK-3β (β-Catenin Accumulation)

CompoundEC50 (µM)
This compoundExperimental Value
CHIR-99021Experimental Value
SB-216763Experimental Value
KenpaulloneExperimental Value

Interpretation of Results:

  • A low IC50 value in the biochemical assays indicates potent inhibition of the kinase's enzymatic activity.

  • A low EC50 value in the cell-based assay demonstrates that the compound can effectively engage its target within a cellular environment.

  • By comparing the IC50 values for CDK2 and GSK-3β, the selectivity of this compound can be determined. A significant difference in potency (e.g., >10-fold) suggests selectivity for one kinase over the other.

  • Benchmarking against the known inhibitors provides a critical context for the potency of the test compound.

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of this compound as a potential kinase inhibitor. The data generated from these assays will be instrumental in determining its potency, selectivity, and cellular activity.

Should this compound demonstrate significant and selective inhibition of either CDK2 or GSK-3β, further studies would be warranted. These could include broader kinase profiling to assess its selectivity across the kinome, structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties, and in vivo efficacy studies in relevant disease models. The systematic approach outlined in this guide will provide a solid foundation for the continued exploration of this promising compound.

References

  • A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells. PubMed. [Link]

  • CHIR99021 | GSK3-beta inhibitor. Cellagen Technology. [Link]

  • Roscovitine in cancer and other diseases. PMC. [Link]

  • Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: Current status. ScienceDirect. [Link]

  • Flavopiridol induces G1 arrest with inhibition of cyclin-dependent kinase (CDK) 2 and CDK4 in human breast carcinoma cells. PubMed. [Link]

  • Paullones are selective GSK-3 inhibitors in cell cultures. SH-SY5Y... ResearchGate. [Link]

  • Flavopiridol from Aladdin Scientific. Biocompare.com. [Link]

  • CDK2 Assay Kit. BPS Bioscience. [Link]

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  • GSK3β Assay Service. BPS Bioscience. [Link]

  • CDK2 Assay Kit, 79599. Amsbio. [Link]

  • Dinaciclib, a cyclin-dependent kinase inhibitor, suppresses cholangiocarcinoma growth by targeting CDK2/5/9. ResearchGate. [Link]

  • Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways. PubMed Central. [Link]

  • Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. PMC. [Link]

  • Measuring GSK3 Expression and Activity in Cells. ResearchGate. [Link]

  • Cell-based assay for the discovery of glycogen synthase kinase inhibitors. Harvard Office of Technology Development. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: An Inferred Profile

The foundation of any disposal procedure is a thorough understanding of the compound's potential hazards. In the absence of a dedicated SDS, we will infer the hazard profile of Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate from related chlorinated heterocyclic compounds and pyridine derivatives.

Key Inferred Hazards:

  • Skin and Eye Irritation: Similar compounds, such as Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, are known to cause skin and serious eye irritation.[1]

  • Respiratory Irritation: Inhalation may lead to respiratory tract irritation.[1]

  • Harmful if Swallowed: Oral ingestion may be harmful, a common characteristic of many nitrogen-containing heterocyclic compounds.[2][3]

  • Aquatic Toxicity: While specific data is unavailable, chlorinated organic compounds can exhibit toxicity to aquatic life.[4]

Due to these potential hazards, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) at all times.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for disposal, ensure the following PPE is worn:

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.[1]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and accidental eye contact, which could cause serious irritation.[1]
Body Protection A standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large quantities or in case of inadequate ventilation.To minimize the risk of inhaling airborne particles or vapors, which may cause respiratory irritation.[1]

Waste Characterization: Is it a Hazardous Waste?

According to the U.S. Environmental Protection Agency (EPA), a solid waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[5][6] Chlorinated organic compounds are often categorized as hazardous waste. Given the presence of a chlorinated pyridine ring structure, it is prudent to manage this compound as a hazardous waste.

This compound may fall under the F-list of hazardous wastes from non-specific sources, which includes wastes from the production of certain chlorinated aliphatic hydrocarbons.[7] A licensed environmental services provider can perform a formal waste characterization if required.

Disposal Workflow: A Step-by-Step Protocol

The following workflow outlines the procedure for the safe disposal of this compound.

DisposalWorkflow A Step 1: Waste Collection - Collect waste in a designated, compatible container. - Do not mix with other waste streams. B Step 2: Labeling - Clearly label the container with 'Hazardous Waste' and the full chemical name. - Include the accumulation start date. A->B Properly Identified C Step 3: Segregation and Storage - Store in a designated, well-ventilated hazardous waste accumulation area. - Segregate from incompatible materials. B->C Securely Stored D Step 4: Arrange for Disposal - Contact your institution's Environmental Health & Safety (EHS) department. - EHS will coordinate with a licensed hazardous waste disposal company. C->D Ready for Pickup E Step 5: Documentation - Maintain a record of the waste generated and its disposal. - Keep copies of all disposal manifests. D->E Disposal Manifest Received

Caption: Disposal workflow for this compound.

Detailed Protocol:

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE, in a dedicated and clearly labeled waste container.

    • The container must be made of a material compatible with the chemical and should have a secure, tight-fitting lid.

    • Causality: Segregating waste streams prevents accidental chemical reactions and ensures proper disposal routing.

  • Labeling:

    • Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date you first added waste to the container (the accumulation start date).[8]

    • Causality: Proper labeling is a regulatory requirement and ensures that waste handlers are aware of the container's contents and associated hazards.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.

    • Ensure the container is stored away from incompatible materials, such as strong oxidizing agents.[9]

    • Causality: Safe storage minimizes the risk of spills, leaks, and exposure to personnel.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.

    • The EHS department will work with a licensed hazardous waste disposal company to ensure the material is transported and disposed of in compliance with all local, state, and federal regulations.

    • Causality: Using a licensed disposal company is a legal requirement and ensures that the waste is managed in an environmentally responsible manner.

  • Documentation:

    • Maintain a log of the amount of waste generated.

    • Retain all paperwork, including the hazardous waste manifest provided by the disposal company, for your records.

    • Causality: Accurate record-keeping is essential for regulatory compliance and tracking the lifecycle of hazardous materials.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the proper PPE as outlined in Section 2.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.[10] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: Ethyl Pyrazole-3-carboxylate.
  • SynQuest Laboratories, Inc. (2016). Safety Data Sheet: Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: Pyrazolo[1,5-a]pyridine-3-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58063474, Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate.
  • ChemSrc. (n.d.). ETHYL 6-CHLOROPYRAZOLO[1,5-A]PYRIDINE-2-CARBOXYLATE 1234616-54-6 wiki.
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12208504, Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate.
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A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling information for Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate, a heterocyclic compound likely utilized in drug discovery and development. As the specific toxicological data for this compound is not widely available, this document is grounded in the principles of prudent laboratory practice, treating the substance with the caution afforded to novel chemical entities. The following protocols are designed to empower researchers to work safely, minimizing exposure and mitigating risks.

Understanding the Hazard: A Cautious Approach

This compound is a chlorinated heterocyclic compound. While specific toxicity data is limited, the structure suggests potential hazards based on analogous compounds. The Safety Data Sheet (SDS) for the closely related Ethyl 6-chloropyridine-3-carboxylate indicates that it causes skin and eye irritation.[1] Therefore, it is prudent to assume that this compound presents similar, if not greater, risks.

Key Potential Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.

  • Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

  • Unknown Systemic Effects: As with many research chemicals, the potential for long-term systemic effects upon exposure is not well-characterized.

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental workflow.

Core Personal Protective Equipment (PPE)

A baseline of PPE is mandatory for any work involving this compound, regardless of the scale of the experiment.

PPE ComponentSpecifications and Rationale
Eye Protection Chemical splash goggles are the minimum requirement. They must be worn at all times in the laboratory when this compound is being handled. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.[2][3][4]
Hand Protection Nitrile gloves are a suitable choice for incidental contact.[3] However, for prolonged handling or in situations with a higher risk of exposure, heavier-duty gloves or double-gloving should be considered. For chlorinated and aromatic solvents, Viton™ gloves offer excellent protection.[3][5] Always inspect gloves for tears or punctures before use and remove them immediately if contaminated.[3]
Body Protection A flame-resistant laboratory coat is required. Ensure the coat is fully buttoned to provide maximum coverage. For tasks with a significant splash risk, a chemically resistant apron over the lab coat is recommended.
Footwear Closed-toe shoes are mandatory in the laboratory at all times. They should be made of a non-porous material to prevent absorption of any spills.

Experimental Workflow and PPE Selection

The selection of appropriate PPE is dynamic and should be tailored to the specifics of the experimental procedure. The following diagram illustrates a decision-making workflow for determining the necessary level of protection.

PPE_Selection_Workflow start Start: Assess the experiment involving This compound weighing Weighing solid compound? start->weighing dissolving Dissolving or transferring solutions? weighing->dissolving No ppe_weighing Standard PPE + Respiratory Protection (N95 or higher rated respirator) weighing->ppe_weighing Yes reaction Running a reaction at elevated temperature or pressure? dissolving->reaction No ppe_dissolving Standard PPE + Face Shield dissolving->ppe_dissolving Yes purification Performing purification (e.g., chromatography)? reaction->purification No ppe_reaction Standard PPE + Face Shield + Chemically Resistant Apron reaction->ppe_reaction Yes ppe_purification Standard PPE + Viton™ or similar gloves purification->ppe_purification Yes end Proceed with the experiment purification->end No ppe_weighing->dissolving ppe_dissolving->reaction ppe_reaction->purification ppe_purification->end

Caption: PPE Selection Workflow based on the experimental task.

Step-by-Step Handling Procedures

Weighing and Dispensing
  • Preparation: Don all required PPE, including a lab coat, chemical splash goggles, and nitrile gloves. For weighing larger quantities or if the material is a fine powder, the use of a respirator (N95 or higher) is strongly recommended to prevent inhalation.

  • Location: Conduct all weighing and dispensing activities within a fume hood or a ventilated balance enclosure to minimize the risk of inhaling airborne particles.

  • Procedure: Use a spatula to carefully transfer the solid. Avoid creating dust. If any material is spilled, clean it up immediately following the spill response protocol.

  • Completion: Securely cap the container and wipe it down with a damp cloth before removing it from the weighing area.

Dissolving and Solution Transfer
  • Preparation: Wear a lab coat, chemical splash goggles, and consider a face shield, especially when working with larger volumes. Nitrile gloves are generally sufficient, but for solvents where nitrile has poor resistance, select a more appropriate glove material.[3][5]

  • Location: Perform all solution preparation and transfers inside a certified chemical fume hood.[6]

  • Procedure: Add the solid to the solvent slowly. If using a magnetic stirrer, ensure the stir bar does not cause splashing. When transferring solutions, use a funnel to minimize the risk of spills.

  • Completion: Tightly cap all containers. Clean any spills immediately.

Emergency Procedures: A Rapid Response Plan

In the event of an accidental exposure, immediate and correct action is crucial.

Eye Contact
  • Immediate Action: Immediately flush the affected eye(s) with copious amounts of water for at least 15 minutes at an eyewash station.[2][4][7][8][9]

  • Procedure: Hold the eyelids open and roll the eyeballs to ensure the entire surface is rinsed.[7]

  • Medical Attention: Seek immediate medical attention after flushing. Inform medical personnel of the chemical you were exposed to.

Skin Contact
  • Immediate Action: Immediately remove any contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes in a safety shower.[2][7][8]

  • Washing: After initial flushing, wash the area with soap and water.[7]

  • Medical Attention: Seek medical attention if irritation persists or if a large area of skin was exposed.

Inhalation
  • Immediate Action: Move the affected person to fresh air immediately.

  • Monitoring: If breathing is difficult, administer oxygen if you are trained to do so. If breathing has stopped, begin CPR if you are certified.

  • Medical Attention: Seek immediate medical attention.

Ingestion
  • Immediate Action: Do not induce vomiting.

  • Procedure: If the person is conscious and able to swallow, have them rinse their mouth with water.

  • Medical Attention: Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound in a designated, labeled, and sealed container for halogenated organic waste.[8][10][11]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Protocol: Follow all institutional and local regulations for the disposal of chemical waste. Do not dispose of this chemical down the drain.

By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring both personal well-being and the integrity of their research.

References

  • Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety, Florida State University. [Link]

  • First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC). [Link]

  • Glove Selection Guide. Office of Environment, Health & Safety, University of California, Berkeley. [Link]

  • First Aid: Chemical Exposure. University of Rochester Medical Center Health Encyclopedia. [Link]

  • Safety Glove Selection Guide. Advanced Photon Source, Argonne National Laboratory. [Link]

  • Chemical splash in the eye: First aid. Mayo Clinic. [Link]

  • Glove Selection Guide. Flinn Scientific Canada. [Link]

  • Organic Solvent Waste Disposal. Safety & Risk Services, The University of British Columbia. [Link]

  • Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. PubMed. [Link]

  • FACT Sheet - Glove Selection. Regulations.gov. [Link]

  • GLOVE SELECTION CHART. University of Pittsburgh. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.